3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Description
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Properties
IUPAC Name |
3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-5(2)10-7(6(8)11)3-9-4-7;;/h5,9-10H,3-4H2,1-2H3,(H2,8,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSRROFYBQFJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1(CNC1)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693356 | |
| Record name | 3-[(Propan-2-yl)amino]azetidine-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686344-57-0 | |
| Record name | 3-[(Propan-2-yl)amino]azetidine-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique structural and physicochemical properties that can impart favorable pharmacokinetic profiles to drug candidates.[1] This document details the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this specific azetidine derivative. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The guide also includes detailed protocols, safety information, and a curated list of references to support further investigation and application.
Introduction: The Significance of the Azetidine Scaffold in Drug Discovery
Azetidines are increasingly recognized as "bioisosteres" for various functional groups, offering a three-dimensional structural element that can enhance metabolic stability, solubility, and receptor binding affinity.[1] The inherent ring strain and sp³-rich character of the azetidine ring provide a rigid conformational constraint, which can be advantageous in optimizing ligand-target interactions.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1]
This compound, in particular, presents a versatile scaffold with multiple points for chemical diversification. The presence of a primary carboxamide and a secondary isopropylamino group at the C3 position, along with the azetidine ring nitrogen, allows for a wide range of chemical modifications. This makes it a valuable starting material for the synthesis of compound libraries aimed at various biological targets. Azetidine derivatives have shown broad pharmacological potential, including applications as enzyme inhibitors, central nervous system modulators, and anticancer agents.[1][2]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is critical for its effective application in research and development.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a central four-membered azetidine ring substituted at the 3-position with both an isopropylamino group and a carboxamide group. The dihydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 686344-57-0 | [] |
| Molecular Formula | C₇H₁₅N₃O·2HCl | [] |
| Molecular Weight | 230.13 g/mol | [] |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | [] |
| InChI Key | DCSRROFYBQFJRT-UHFFFAOYSA-N | [] |
| SMILES | CC(C)NC1(CNC1)C(=O)N.Cl.Cl | [] |
| Synonyms | 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride | [] |
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, general properties can be inferred from its structure and data on similar azetidine derivatives.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value/Information | Rationale/Source |
| Appearance | Likely a white to off-white crystalline solid. | Based on common properties of similar hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The dihydrochloride salt form significantly increases aqueous solubility. |
| Purity | Commercially available with purity typically ≥95%. | [] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [4][5] |
Synthesis and Manufacturing
General Synthetic Approach
A common strategy for the synthesis of 3-amino-azetidine-3-carboxylic acid derivatives involves the construction of the azetidine ring, followed by functionalization at the C3 position.
Caption: Generalized synthetic workflow for 3-substituted azetidines.
Plausible Experimental Protocol
Causality Behind Experimental Choices: The choice of protecting groups (e.g., Boc or Cbz) for the azetidine nitrogen is crucial to prevent side reactions and to be orthogonally removable in the final steps. The conversion of the 3-hydroxyl group to a ketone or nitrile is a key step to enable the introduction of the amino and carboxamide functionalities. Reductive amination is a reliable method for introducing the isopropylamino group, and the subsequent hydrolysis of the nitrile to a carboxamide can often be achieved under controlled acidic or basic conditions. The final deprotection and salt formation with HCl provides the stable, water-soluble product.
Step 1: Synthesis of a Protected 3-Ketoazetidine Precursor This can be achieved through various published methods, often starting from epichlorohydrin or a protected 3-hydroxyazetidine, which is then oxidized.
Step 2: Strecker-type Synthesis for 3-Amino-3-carbonitrile Formation
-
To a solution of the N-protected 3-ketoazetidine in a suitable solvent (e.g., methanol), add isopropylamine.
-
After stirring, add a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction by quenching excess reagents and extract the product into an organic solvent.
-
Purify the resulting N-protected 3-(isopropylamino)azetidine-3-carbonitrile by column chromatography.
Step 3: Hydrolysis of the Nitrile to the Carboxamide
-
Dissolve the purified carbonitrile intermediate in a suitable solvent system (e.g., a mixture of an alcohol and water).
-
Add a catalyst for hydrolysis, such as a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide with hydrogen peroxide).
-
Heat the reaction mixture as required to drive the hydrolysis to completion.
-
Neutralize the reaction mixture and extract the N-protected carboxamide product.
-
Purify by recrystallization or chromatography.
Step 4: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the N-protected 3-(isopropylamino)azetidine-3-carboxamide in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).
-
Add an excess of hydrochloric acid (either as a gas or a solution in a compatible solvent).
-
Stir the mixture at room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block for creating libraries of compounds for screening against various biological targets.
-
Scaffold for Combinatorial Chemistry: The primary amide and secondary amine functionalities, along with the azetidine nitrogen, serve as handles for diversification, allowing for the rapid generation of analogues.
-
Conformationally Constrained Amino Acid Mimic: The azetidine ring can act as a mimic of natural amino acids like proline, but with a more rigid structure.[9] This can be useful in designing peptides or peptidomimetics with enhanced stability and defined secondary structures.[9]
-
Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an ideal candidate for fragment-based screening to identify initial hits against protein targets.
-
Potential as an Intermediate for Bioactive Molecules: Azetidine-containing compounds have been investigated as STAT3 inhibitors, antibacterial agents, and for their activity against central nervous system targets.[1][10] This particular scaffold could be elaborated to target these or other disease-relevant pathways.
Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of this compound.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), non-equivalent methylene protons of the azetidine ring, and exchangeable protons from the amide and amine/ammonium groups. |
| ¹³C NMR | Resonances for the quaternary carbon at C3, the azetidine ring carbons, the isopropyl carbons, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The ESI+ spectrum would show a parent ion corresponding to the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amide I band), and N-H bending (amide II band). |
| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be consistent with the molecular formula C₇H₁₇Cl₂N₃O. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for similar heterocyclic amines and hydrochloride salts should be followed.[4][5][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]
-
First Aid Measures:
Conclusion
This compound is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. Its constrained azetidine core, combined with strategically placed functional groups, offers a unique platform for the design and synthesis of novel small molecules with potentially improved pharmacological properties. This guide provides a foundational understanding of its chemistry, synthesis, and applications, serving as a resource for scientists aiming to leverage the potential of this and related azetidine scaffolds in their research endeavors.
References
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Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]
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ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available from: [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]
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ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]
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National Institutes of Health. Azetidine | C3H7N | CID 10422 - PubChem. Available from: [Link]
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PubMed Central. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Available from: [Link]
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Wiley Online Library. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]
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Chem-Impex. Azetidine-3-carboxylic acid. Available from: [Link]
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National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]
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PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
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National Institutes of Health. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem. Available from: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for molecular exploration.[1] Azetidine-containing compounds are prevalent in various stages of drug discovery and are featured in several FDA-approved drugs.[1][2] This guide focuses on 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a functionalized building block representative of the scaffolds used in contemporary drug design.[3][4] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, stability assessment, and ultimately, the translation of a chemical entity into a viable therapeutic agent. This document provides an in-depth analysis of its core properties and the experimental methodologies required for their robust characterization.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The following identifiers and structural details define the subject of this guide.
| Identifier | Value | Source |
| CAS Number | 686344-57-0 | [] |
| Molecular Formula | C₇H₁₅N₃O · 2HCl | [] |
| Molecular Weight | 230.13 g/mol | [] |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | [] |
| SMILES | CC(C)NC1(CNC1)C(=O)N.Cl.Cl | [] |
| InChI Key | DCSRROFYBQFJRT-UHFFFAOYSA-N | [] |
Chemical Structure: The molecule features a central, sterically hindered quaternary carbon within the strained four-membered azetidine ring. It possesses two basic nitrogen centers—the secondary isopropylamine and the azetidine ring nitrogen—and a primary carboxamide. As a dihydrochloride salt, both basic nitrogens are protonated, a crucial factor governing its physical properties.
Core Physicochemical Profile
The successful development of a drug candidate is intrinsically linked to its physicochemical profile. The properties listed below are critical determinants of a compound's behavior from bench to clinic. While specific experimental data for this compound is not extensively published, this section outlines the essential parameters to be determined.
| Property | Anticipated Characteristic / Value | Significance in Drug Development |
| Physical Form | Crystalline Solid | Impacts stability, dissolution, and manufacturability.[6] |
| Melting Point (Tₘ) | To be determined experimentally. As a salt, expected to be relatively high with decomposition. | Indicator of purity and lattice energy; critical for many manufacturing processes.[7] |
| Aqueous Solubility | To be determined. Expected to be high due to the dihydrochloride salt form. | Fundamentally impacts bioavailability for oral administration and feasibility for parenteral formulations.[8] |
| pKa₁ (Azetidine) | To be determined. Estimated range: 8.5 - 9.5. | Governs ionization state, influencing solubility, permeability, and target binding. |
| pKa₂ (Isopropylamine) | To be determined. Estimated range: 10.0 - 11.0. | Further defines the pH-dependent charge profile of the molecule. |
| Hygroscopicity | To be determined. Likely to be hygroscopic to some degree. | Affects chemical and physical stability, flowability, and requires controlled storage and handling.[][10] |
| LogP / LogD₇.₄ | To be determined. Expected to be low (negative) due to high polarity and charge. | Predicts membrane permeability and potential for CNS penetration. |
In-Depth Analysis of Key Properties
Solubility and pH-Dependent Behavior
For a dihydrochloride salt, aqueous solubility is paramount. The protonated amine groups readily interact with water, typically leading to significantly higher solubility than the corresponding free base.[7] However, this solubility is critically dependent on the pH of the medium. As the pH increases above the pKa values of the two amine groups, the molecule will deprotonate, becoming less charged and consequently less soluble, potentially leading to precipitation. This behavior must be characterized across the physiological pH range (typically pH 1.2 to 6.8) to predict its dissolution behavior in the gastrointestinal tract.[6][7]
Solid-State Characterization: Crystallinity and Hygroscopicity
The solid form of an active pharmaceutical ingredient (API) dictates its stability and manufacturability.
-
Crystallinity: It is crucial to determine if the material is crystalline or amorphous. Crystalline forms are generally more stable, while amorphous forms often exhibit higher solubility but can be prone to converting to a more stable, less soluble crystalline form over time.[6] Powder X-ray Diffraction (PXRD) is the definitive technique for this assessment.[11][12]
-
Hygroscopicity: The propensity of a substance to absorb moisture from the atmosphere is a critical stability-indicating parameter.[] For hydrochloride salts, this is a common concern.[10] Moisture uptake can lead to physical changes like deliquescence or trigger chemical degradation.[][10] Therefore, classifying the material's hygroscopicity is essential for defining appropriate packaging and storage conditions.[13][14]
Ionization Constants (pKa)
The two pKa values of 3-(Isopropylamino)azetidine-3-carboxamide correspond to the two protonated amine centers. These constants are not just numbers; they are the master variables controlling the molecule's charge state in response to pH. This charge state dictates:
-
Solubility: As detailed above.
-
Permeability: The neutral, uncharged form of a molecule typically permeates biological membranes more readily than the charged, ionized form.
-
Target Engagement: The specific protonation state can be critical for binding to a biological target.
The relationship between pH, pKa, and the molecule's charge state is a fundamental aspect of its behavior.
Caption: Relationship between pH, pKa, and molecular ionization state.
Experimental Protocols for Characterization
A robust and logical workflow is essential for the comprehensive characterization of a new chemical entity. The following protocols represent industry-standard methodologies.
General Workflow for Physicochemical Characterization
The characterization process should follow a logical sequence to ensure data is collected efficiently and informs subsequent experiments.
Caption: Logical workflow for physicochemical characterization.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a given aqueous buffer.
-
Preparation: Prepare a series of buffers at relevant pH values (e.g., 1.2, 4.5, 6.8).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution, typically expressed in mg/mL or µg/mL.
Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
Objective: To quantify the moisture sorption and desorption characteristics of the solid material as a function of relative humidity (RH).[][15]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS instrument's microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the initial dry mass.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).
-
Desorption Isotherm: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. The data reveals the amount of water absorbed, the presence of hysteresis, and can be used to classify the material's hygroscopicity according to established scales (e.g., European Pharmacopoeia).[13]
Protocol: pKa Determination (Potentiometric Titration)
Objective: To determine the ionization constants (pKa) of the basic functional groups.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The burette adds small, precise volumes of the titrant, and the pH is recorded after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. The pKa is equal to the pH at the half-equivalence point for each basic group. Specialized software is used to calculate the precise pKa values from the derivative of the titration curve.
Integrated Perspective for Drug Development
The individual physicochemical properties of this compound do not exist in isolation. They form an interconnected web that collectively dictates the compound's "developability."
Caption: Interrelation of physicochemical properties and their development impact.
-
High aqueous solubility driven by the salt form and governed by the pKa values makes the compound a good candidate for both oral solid dosage forms and parenteral formulations.[7][8]
-
A hygroscopic nature, if confirmed, would necessitate the use of moisture-protective packaging and controlled humidity during manufacturing to ensure stability .[][14]
-
The crystalline form will influence dissolution rate and long-term physical stability . A stable, non-hygroscopic crystalline form is the ideal target for development.[6]
References
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Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
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Guerrieri, P. P. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]
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Journal of Pharmaceutical Investigation. (2017). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
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Scribd. (n.d.). Hygroscopicity in Pharmaceuticals: Overview. Retrieved from [Link]
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ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Retrieved from [Link]
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Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Retrieved from [Link]
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PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
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Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
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CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
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University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
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Arkivoc. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
CAS Number: 686344-57-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in drug discovery due to their unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] This guide will delve into the synthesis, characterization, and potential therapeutic applications of this specific compound, drawing upon established principles of azetidine chemistry and pharmacology. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from analogous structures to provide a robust framework for its scientific exploration.
Introduction to the Azetidine Scaffold in Drug Discovery
The azetidine ring has emerged from a niche area of organic chemistry to a cornerstone in modern drug design.[2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1][4] In drug development, the incorporation of an azetidine moiety can lead to significant improvements in key pharmacokinetic properties, including enhanced aqueous solubility, increased metabolic stability, and improved target-binding affinity.[1][2]
Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1][2] Furthermore, the azetidine ring is often employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine, offering a strategic tool for chemists to modulate the pharmacological profile of a lead compound.[2] this compound represents a specific embodiment of this versatile scaffold, combining the core azetidine structure with functional groups that can engage in various biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 686344-57-0 | [] |
| Molecular Formula | C₇H₁₅N₃O·2HCl | [] |
| Molecular Weight | 230.13 g/mol | [] |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | [] |
| Synonyms | This compound; 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride | [] |
| InChI Key | DCSRROFYBQFJRT-UHFFFAOYSA-N | [] |
| SMILES | CC(C)NC1(CNC1)C(=O)N.Cl.Cl | [] |
Synthesis and Manufacturing
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 3-substituted azetidines.[6][7] A logical approach would involve the reductive amination of a suitable azetidinone precursor.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway commences with a commercially available or readily synthesized N-protected 3-azetidinone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of the title compound.
Step 1: Reductive Amination of N-Boc-3-azetidinone
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM) at room temperature, add isopropylamine (1.2 eq).
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(isopropylamino)azetidine.
Step 2: Introduction of the Carboxamide Moiety
This step is more complex and could be achieved through various routes, one of which could involve the formation of a nitrile followed by hydrolysis. A more direct, albeit challenging, approach would be direct carboxamidation. A plausible multi-step sequence is proposed:
-
Protect the secondary amine of N-Boc-3-(isopropylamino)azetidine with a suitable orthogonal protecting group.
-
Perform a directed lithiation at the 3-position followed by quenching with a cyanating agent to introduce a nitrile group.
-
Hydrolyze the nitrile to the corresponding carboxamide under controlled acidic or basic conditions.
-
Remove the orthogonal protecting group from the isopropylamino moiety.
Step 3: Deprotection and Salt Formation
-
Dissolve the N-Boc-3-(isopropylamino)azetidine-3-carboxamide in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of the compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar, amine-containing compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5-95% B over 20 minutes | A broad gradient ensures the elution of the main compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | Amides and amines typically have some absorbance at lower UV wavelengths. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the azetidine ring protons (likely complex multiplets due to restricted rotation and coupling), and the carboxamide protons (broad singlets). The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group, the azetidine ring, and the carbonyl carbon of the carboxamide.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be the method of choice to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₇H₁₅N₃O) would be at m/z 158.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8][9]
Potential Therapeutic Applications and Mechanism of Action
While the specific biological activity of this compound is not well-documented, the broader class of 3-aminoazetidine derivatives has been explored for various therapeutic applications.
Central Nervous System (CNS) Disorders
Substituted azetidines are of significant interest for the treatment of CNS disorders.[1] The rigid azetidine scaffold can orient substituents in a precise manner, which is advantageous for targeting specific receptors and transporters in the brain. 3-Aminoazetidine derivatives have been investigated as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine, with potential applications as antidepressants.[10][11] The isopropylamino and carboxamide moieties of the title compound could potentially interact with the binding sites of these transporters.
Caption: Potential mechanism of action as a triple reuptake inhibitor in the CNS.
Oncology
Azetidine derivatives have also been investigated as anticancer agents.[12][13] They can be designed to inhibit various targets involved in cancer cell proliferation and survival. For instance, some azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key signaling protein in many cancers.[13] The carboxamide functionality in the title compound could potentially act as a hydrogen bond donor or acceptor, contributing to binding with protein targets.
Antibacterial Agents
The azetidine scaffold is a component of several classes of antibiotics, most notably the β-lactams.[14][15] While 3-(isopropylamino)azetidine-3-carboxamide is not a β-lactam, the unique structural features of the azetidine ring could be exploited in the design of novel antibacterial agents that target other bacterial pathways.[15]
Conclusion
This compound is a fascinating molecule that embodies the potential of the azetidine scaffold in medicinal chemistry. While specific biological data for this compound is scarce, its structural features suggest potential applications in CNS disorders, oncology, and infectious diseases. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and robust analytical methods for its characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]
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[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
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Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
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Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]
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Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
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Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust synthetic pathway for 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride, a valuable building block in medicinal chemistry. The presented synthesis is designed for both logical flow and practical application in a laboratory setting, emphasizing the rationale behind key strategic decisions and methodologies.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique conformational constraints and ability to serve as bioisosteres for other functional groups make them attractive scaffolds for modulating the physicochemical and pharmacological properties of lead compounds. The target molecule, this compound, incorporates key pharmacophoric elements, including a secondary amine and a carboxamide, making it a versatile intermediate for the synthesis of novel therapeutic agents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target compound suggests a convergent approach hinging on the formation of the C3-N and C3-C bonds on a pre-formed azetidine ring. The chosen forward synthesis commences with a commercially available and well-behaved starting material, N-Boc-3-azetidinone. The key transformations involve a one-pot, three-component Strecker reaction to introduce both the isopropylamino and nitrile functionalities, followed by a controlled hydrolysis of the nitrile to the desired carboxamide. The final steps entail the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the dihydrochloride salt.
Overall Synthetic Pathway
The proposed synthetic route is a three-step process designed for efficiency and scalability.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of N-Boc-3-(isopropylamino)azetidine-3-carbonitrile via Strecker Reaction
The Strecker synthesis is a classic and highly efficient method for preparing α-aminonitriles from a ketone, an amine, and a cyanide source. This one-pot, three-component reaction is particularly advantageous for its atom economy and operational simplicity.
Reaction Scheme:
Caption: Strecker reaction for the formation of the α-aminonitrile intermediate.
Protocol:
-
To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in methanol, add isopropylamine (1.2 eq).
-
Add a catalytic amount of a Lewis acid, such as indium(III) chloride (0.1 eq).
-
To this mixture, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale:
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of N-Boc-3-azetidinone and isopropylamine, catalyzed by the Lewis acid. The cyanide anion, generated from TMSCN, then attacks the electrophilic carbon of the iminium ion to furnish the α-aminonitrile product.
Step 2: Hydrolysis of N-Boc-3-(isopropylamino)azetidine-3-carbonitrile to N-Boc-3-(isopropylamino)azetidine-3-carboxamide
The selective partial hydrolysis of a nitrile to a primary amide can be challenging, as the reaction can often proceed to the carboxylic acid. However, controlled conditions, such as using hydrogen peroxide in a basic medium or mild acidic hydrolysis, can favor the formation of the amide.
Reaction Scheme:
Caption: Controlled hydrolysis of the nitrile to the carboxamide.
Protocol:
-
Dissolve the N-Boc-3-(isopropylamino)azetidine-3-carbonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
The use of aprotic polar solvents like DMSO facilitates the reaction, and the basic conditions promote the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. Careful control of the temperature and reaction time is crucial to prevent over-hydrolysis to the carboxylic acid.
Step 3: Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the acid-labile Boc protecting group and the subsequent formation of the dihydrochloride salt.
Reaction Scheme:
Caption: Final deprotection and salt formation.
Protocol:
-
Dissolve the N-Boc-3-(isopropylamino)azetidine-3-carboxamide (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) (excess, >2.0 eq) dropwise with stirring at room temperature.
-
A precipitate should form upon addition of the acidic solution.
-
Stir the suspension for 1-2 hours at room temperature to ensure complete deprotection and salt formation.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Self-Validating System:
The formation of a precipitate serves as a visual indicator of the reaction's progress. The purity and identity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. The expected proton NMR spectrum should show the disappearance of the characteristic Boc protons and a downfield shift of the azetidine ring protons.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | N-Boc-3-azetidinone | Isopropylamine, TMSCN, InCl₃ | Methanol | Room Temp. | 75-85% |
| 2 | N-Boc-3-(isopropylamino)azetidine-3-carbonitrile | H₂O₂, K₂CO₃ | DMSO | Room Temp. | 60-70% |
| 3 | N-Boc-3-(isopropylamino)azetidine-3-carboxamide | HCl in Dioxane/Ether | Dioxane/Ether | Room Temp. | >90% |
Alternative Synthetic Strategy: Reductive Amination
An alternative approach to the key intermediate, N-Boc-3-(isopropylamino)azetidine, involves the reductive amination of N-Boc-3-azetidinone with isopropylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Caption: Alternative reductive amination route.
While this method is effective for forming the C-N bond, the subsequent introduction of the carboxamide group at the C3 position would require a more convoluted multi-step sequence, making the Strecker reaction pathway the more direct and efficient strategy for the synthesis of the target molecule.
Conclusion
The presented synthetic pathway offers a reliable and scalable method for the preparation of this compound. By leveraging a strategic Strecker reaction as the cornerstone of the synthesis, this guide provides researchers and drug development professionals with a practical and well-rationalized approach to accessing this valuable chemical entity. The detailed protocols and mechanistic discussions are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
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Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
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Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]
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The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
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The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery and a Guide to its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in contemporary drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, positioned between the highly strained aziridines and the more flexible pyrrolidines, permits precise control over the spatial orientation of substituents.[1] This constrained geometry can lead to a significant enhancement in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1]
Historically, the synthesis of this strained four-membered ring presented considerable challenges, thereby limiting its widespread application.[3] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, unlocking their vast potential for modern drug discovery.[3] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, showcasing its versatility across a broad spectrum of therapeutic areas, including metabolic diseases, oncology, and inflammatory conditions.[4][5]
This guide provides an in-depth technical exploration of the core mechanisms of action of azetidine-based compounds, offering field-proven insights into their interaction with key biological targets and the experimental methodologies employed to elucidate these mechanisms.
I. Inhibition of Transmembrane Transport: The Ezetimibe Paradigm
One of the most prominent examples of an azetidine-containing drug is Ezetimibe, a first-in-class cholesterol absorption inhibitor.[6] Its mechanism of action provides a clear illustration of how the azetidine scaffold can be leveraged to disrupt protein-mediated transport processes.
Core Mechanism: Targeting NPC1L1
Ezetimibe's primary molecular target is the Niemann-Pick C1-like 1 (NPC1L1) protein, a multi-pass transmembrane protein crucial for the absorption of dietary and biliary cholesterol in the small intestine.[7][8] Ezetimibe selectively inhibits the intestinal absorption of cholesterol by binding directly to NPC1L1.[8][9] This binding event prevents the uptake of cholesterol into enterocytes, leaving it in the intestinal lumen for excretion.[8] This mechanism is distinct from other cholesterol-lowering agents like statins, which inhibit cholesterol synthesis, or bile acid sequestrants.[8] The inhibition of intestinal cholesterol absorption by ezetimibe is approximately 54% compared to a placebo in hypercholesterolemic patients.[8] This leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in reduced hepatic cholesterol stores and an upregulation of LDL receptors, which enhances the clearance of cholesterol from the bloodstream.[8][10]
Cryo-electron microscopy studies have revealed that ezetimibe and its analogs bind to a tunnel within NPC1L1, effectively blocking the passage of cholesterol.[7][11] The azetidine ring of ezetimibe plays a crucial role in orienting the molecule within this binding pocket, facilitating key interactions with residues in the N-terminal domain (NTD), middle luminal domain (MLD), and C-terminal domain (CTD) of NPC1L1.[7]
Signaling Pathway: Disruption of Cholesterol Uptake
The mechanism of ezetimibe is not a classical signaling pathway involving a cascade of phosphorylation events, but rather a direct physical blockage of a transport protein. The following diagram illustrates the process of NPC1L1-mediated cholesterol uptake and the point of inhibition by ezetimibe.
Caption: NPC1L1-mediated cholesterol uptake and its inhibition by ezetimibe.
Experimental Protocol: Fluorescent Cholesterol Uptake Assay
To quantify the inhibitory effect of azetidine-based compounds on cholesterol uptake, a cell-based assay using the fluorescent cholesterol analog, NBD-cholesterol, is a robust and widely used method.[12][13][14]
Objective: To measure the inhibition of NPC1L1-mediated cholesterol uptake by a test compound (e.g., ezetimibe).
Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing NPC1L1 (e.g., Caco-2 or Huh-7 cells) in a 96-well, black, clear-bottom plate until they reach 80-90% confluency.[13] The choice of a black plate minimizes background fluorescence and light scattering.
-
-
Compound Treatment and Cholesterol Loading:
-
Prepare serial dilutions of the azetidine test compound in serum-free culture medium.
-
Prepare a solution of 20 µg/mL NBD-cholesterol in serum-free medium.[13] Protect this solution from light.
-
Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add 100 µL of the serum-free medium containing both the test compound at various concentrations and 20 µg/mL NBD-cholesterol to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., U-18666A or a known NPC1L1 inhibitor).[13]
-
-
Incubation:
-
Measurement of Cholesterol Uptake:
-
After incubation, aspirate the medium containing the test compounds and NBD-cholesterol.
-
Wash the cells twice with cold PBS to remove any extracellular NBD-cholesterol.
-
Add 100 µL of Assay Buffer (e.g., PBS) to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[13]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of the compound-treated wells to the vehicle control wells (representing 100% uptake).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a fluorescent cholesterol analog allows for a direct and quantifiable measure of cholesterol uptake into living cells. Serum-free medium is used to avoid interference from lipoproteins in the serum that could also be taken up by the cells. The inclusion of a positive control validates the assay's ability to detect inhibition, ensuring the reliability of the results.
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory potencies of ezetimibe and its analogs against NPC1L1.
| Compound | Target | Assay | Potency (Ki or KD) | Reference(s) |
| Ezetimibe Glucuronide | Human NPC1L1 | Binding Assay | 220 nM (KD) | [15] |
| Ezetimibe Glucuronide | Rhesus Monkey NPC1L1 | Binding Assay | 40 nM (KD) | [15] |
| Ezetimibe Glucuronide | Rat NPC1L1 | Binding Assay | 540 nM (KD) | [15] |
| Ezetimibe Analog | Rat NPC1L1 | Binding Assay | 12,000 nM (KD) | [9] |
II. Modulation of Kinase Signaling Cascades
The azetidine scaffold has been successfully incorporated into numerous kinase inhibitors, where its rigid structure helps to orient pharmacophoric groups for optimal interaction with the ATP-binding pocket or allosteric sites of kinases.
A. AXL Receptor Tyrosine Kinase Inhibition: The Case of Bemcentinib
Bemcentinib (formerly R428) is a selective, orally available small-molecule inhibitor of the AXL receptor tyrosine kinase.[5][16] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and drug resistance in various cancers.[5]
Core Mechanism: Bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL, preventing its autophosphorylation and subsequent activation.[5] This blockade of AXL activity inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[17] By inhibiting AXL, bemcentinib can also suppress the epithelial-mesenchymal transition (EMT), a process that enhances tumor cell motility and invasion.[5] Molecular modeling and structural studies suggest that bemcentinib acts as a type I kinase inhibitor, binding to the ATP-binding site of AXL in its active conformation.[18]
Signaling Pathway: AXL-Mediated Pro-Survival Signaling
The following diagram illustrates the AXL signaling pathway and its inhibition by bemcentinib.
Caption: AXL receptor signaling pathway and its inhibition by bemcentinib.
B. MEK Inhibition in the MAPK/ERK Pathway: The Role of Cobimetinib
Cobimetinib is another example of an azetidine-containing kinase inhibitor, which targets MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[6][10] This pathway is frequently dysregulated in cancer, often due to mutations in upstream components like BRAF.[10]
Core Mechanism: Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[4] It binds to a site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation.[19] This prevents the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of MEK.[19] By blocking this cascade, cobimetinib inhibits cell proliferation and induces apoptosis in tumor cells with a constitutively active BRAF pathway.[4] It is often used in combination with BRAF inhibitors like vemurafenib to achieve a more comprehensive blockade of the MAPK pathway and overcome resistance mechanisms.[19]
Signaling Pathway: MAPK/ERK Cascade and MEK Inhibition
The diagram below depicts the MAPK/ERK signaling pathway and the point of intervention by cobimetinib.
Caption: The MAPK/ERK signaling pathway and allosteric inhibition of MEK by cobimetinib.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20][21] It is a versatile method for determining the IC50 values of kinase inhibitors like bemcentinib and cobimetinib.
Objective: To determine the in vitro inhibitory potency of an azetidine-based compound against a specific kinase (e.g., AXL or MEK1).
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, set up the kinase reaction in a total volume of 5 µL.[11]
-
The reaction mixture should contain the kinase buffer, the specific kinase enzyme (e.g., recombinant human AXL), the kinase substrate (e.g., a peptide substrate), and ATP at a concentration close to its Km for the kinase.
-
Add the azetidine test compound at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP produced in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed.
-
Incubate at room temperature for 30-60 minutes.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the no-enzyme control wells.
-
Normalize the luminescent signal of the compound-treated wells to the no-inhibitor control (representing 100% kinase activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for high-throughput screening of kinase inhibitors. The two-step process of depleting the initial ATP before detecting the newly formed ADP minimizes background signal and increases the assay's sensitivity and accuracy.
Quantitative Data: Kinase Inhibitory Potency
The following table presents the inhibitory potencies of selected azetidine-based kinase inhibitors.
| Compound | Target(s) | Assay | Potency (IC50) | Reference(s) |
| Bemcentinib (R428) | AXL | Biochemical | 14 nM | [18] |
| Cobimetinib | MEK1 | Biochemical | - | [6] |
| Azetidine-based compound 5a | AXL | Biochemical | - | [18] |
| Azetidine-based STAT3 inhibitor 5o | STAT3 | EMSA | 0.38 µM | [22] |
| Azetidine-based STAT3 inhibitor 8i | STAT3 | EMSA | 0.34 µM | [22] |
III. Direct Inhibition of Transcription Factor Activity: Azetidine-Based STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[22] The azetidine scaffold has been utilized to develop direct inhibitors of STAT3 activity.
Core Mechanism: Blocking DNA Binding
Azetidine-based STAT3 inhibitors have been designed to directly interfere with the function of STAT3.[17][22] These compounds have been shown to irreversibly bind to STAT3 and selectively inhibit its DNA-binding activity.[17] Mass spectrometry and mutagenesis studies have identified specific cysteine residues within the STAT3 protein that are covalently modified by these azetidine-containing compounds.[17] By preventing STAT3 from binding to the promoter regions of its target genes, these inhibitors effectively shut down the expression of pro-oncogenic proteins.
Signaling Pathway: STAT3 Activation and Nuclear Translocation
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.
Caption: The STAT3 signaling pathway and inhibition of DNA binding by azetidine-based compounds.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique used to study protein-DNA interactions in vitro.[23][24] It is an ideal method to assess the ability of azetidine-based compounds to inhibit the binding of STAT3 to its DNA consensus sequence.
Objective: To determine if an azetidine-based compound can inhibit the binding of active STAT3 to a specific DNA probe.
Methodology:
-
Preparation of Nuclear Extracts:
-
Culture cells known to have constitutively active STAT3 (e.g., certain breast or prostate cancer cell lines).
-
Prepare nuclear extracts containing active STAT3 protein using a standard nuclear extraction protocol. Determine the protein concentration of the extract.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., hSIE probe).
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye). Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, set up the binding reaction on ice. The reaction should include:
-
Binding buffer (containing components like HEPES, KCl, EDTA, DTT, and glycerol).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe.[23]
-
The nuclear extract containing active STAT3.
-
The azetidine test compound at various concentrations or a vehicle control.
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to STAT3.
-
-
Probe Addition and Incubation:
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate for another 20-30 minutes at room temperature to allow the formation of STAT3-DNA complexes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
After electrophoresis, transfer the DNA from the gel to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe using autoradiography (for ³²P), a chemiluminescent substrate (for biotin), or a fluorescence imager.
-
-
Data Analysis:
-
A "shifted" band, which migrates slower than the free probe, represents the STAT3-DNA complex.
-
Quantify the intensity of the shifted band in each lane.
-
A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of STAT3 DNA binding.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Causality Behind Experimental Choices: The use of a non-denaturing gel is critical to maintain the integrity of the protein-DNA complexes during electrophoresis. The inclusion of a non-specific competitor DNA is essential to ensure that the observed shift is due to the specific binding of STAT3 to its consensus sequence. A "supershift" experiment, where an antibody specific to STAT3 is added to the binding reaction, can be performed to confirm the identity of the protein in the shifted complex.
IV. Modulation of Ion Channels: The Example of Azelnidipine
The azetidine ring is also found in drugs that modulate the activity of ion channels, such as Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][8]
Core Mechanism: L-type Calcium Channel Blockade
Azelnidipine functions by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][7] The influx of Ca²⁺ is a critical step in the process of muscle contraction. By blocking these channels, azelnidipine reduces the intracellular Ca²⁺ concentration, leading to the relaxation of vascular smooth muscle.[7] This results in vasodilation (widening of blood vessels) and a subsequent reduction in peripheral vascular resistance, which lowers blood pressure.[8] Azelnidipine exhibits a gradual onset and long duration of action, which helps to avoid reflex tachycardia, a common side effect of some other vasodilators.[1]
Conclusion
The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique structural and conformational properties have enabled the development of a diverse range of therapeutic agents with distinct and potent mechanisms of action. From the direct physical obstruction of a cholesterol transporter by ezetimibe to the nuanced inhibition of kinase signaling cascades by bemcentinib and cobimetinib, and the direct modulation of transcription factor activity, azetidine-based compounds have demonstrated remarkable versatility.
The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for the rational design and development of the next generation of azetidine-containing therapeutics. As synthetic methodologies for accessing this privileged scaffold continue to evolve, we can anticipate the emergence of even more innovative drugs that leverage the unique attributes of the azetidine ring to address a wide array of unmet medical needs.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay. (2019, January 7). JoVE. Retrieved January 20, 2026, from [Link]
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Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Bemcentinib | C30H34N8 | CID 46215462. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]
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Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022, May 1). eScholarship.org. Retrieved January 20, 2026, from [Link]
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AXL inhibitors selected by molecular docking: Option for reducing SARS-CoV-2 entry into cells. (2021, October 19). Spandidos Publications. Retrieved January 20, 2026, from [Link]
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Principle and Protocol of EMSA. (n.d.). Creative BioMart. Retrieved January 20, 2026, from [Link]
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Electrophoretic mobility shift assay (EMSA). (2024, January 8). Protocols.io. Retrieved January 20, 2026, from [Link]
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Characterization of fluorescent NBD‑cholesterol efflux in thp‑1‑derived macrophages. (2015, July 30). Spandidos Publications. Retrieved January 20, 2026, from [Link]
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Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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CHARACTERISATION OF FLUORESCENT NBD-CHOLESTEROL EFFLUX IN THP-1 DERIVED. (n.d.). BMJ Heart. Retrieved January 20, 2026, from [Link]
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Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024, January 1). PubMed. Retrieved January 20, 2026, from [Link]
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Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors for Cancer Therapy. (n.d.). Arcus Biosciences. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride: Properties, Synthesis, and Characterization
Executive Summary: This guide provides a comprehensive technical overview of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride, a functionalized azetidine derivative of significant interest to medicinal chemists and drug development professionals. Azetidine scaffolds are increasingly recognized as "privileged" structures in drug discovery due to their unique conformational and physicochemical properties that can enhance metabolic stability, solubility, and pharmacokinetic profiles.[1][2] This document details the core molecular properties of the title compound, proposes a robust synthetic pathway with detailed experimental protocols, and outlines a comprehensive strategy for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers utilizing this versatile building block.
The Azetidine Scaffold: A Primer for Modern Drug Discovery
Azetidines are four-membered, nitrogen-containing heterocyclic compounds.[1][3] Their inherent high ring strain and pronounced sp³-rich, three-dimensional character distinguish them from more common five- and six-membered rings.[1] These structural features are not mere chemical curiosities; they impart tangible benefits to bioactive molecules. The conformational rigidity of the azetidine ring can lead to improved binding affinity and selectivity for biological targets. Furthermore, its incorporation into drug candidates has been shown to enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased aqueous solubility and improved metabolic stability, by blocking potential sites of metabolism.
The therapeutic relevance of this scaffold is underscored by its presence in several FDA-approved drugs, including:
-
Baricitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1]
-
Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[1][2]
-
Azelnidipine: A calcium channel blocker for hypertension.[1][2]
The subject of this guide, this compound, represents a valuable, densely functionalized building block poised for application in the synthesis of novel chemical entities across diverse therapeutic areas like oncology, infectious diseases, and neurodegenerative disorders.[1][4][5]
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N₃O·2HCl | [] |
| Molecular Weight | 230.14 g/mol | [7] |
| CAS Number | 686344-57-0 | [][7] |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | [] |
| Synonyms | 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride | [] |
| SMILES | CC(C)NC1(CNC1)C(=O)N.Cl.Cl | [] |
| Purity (Typical) | ≥95% | [] |
Chemical Structure:
(Caption: 2D structure of this compound)
Synthetic Strategy: A Proposed Pathway
A robust and reproducible synthetic route is critical for the accessibility of any chemical building block. While numerous methods exist for the synthesis of azetidine derivatives, we propose a logical and efficient pathway starting from a commercially available, orthogonally protected precursor.[8][9]
Retrosynthetic Analysis
The retrosynthetic analysis reveals a strategy centered on the sequential installation of the carboxamide and isopropylamino functionalities onto a protected azetidine core.
Caption: Proposed forward synthesis workflow.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of the title compound.
Synthesis of 1-Boc-3-aminoazetidine-3-carboxamide
-
Activation: To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Ammonolysis: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF, 0.2 M) and add it dropwise to a stirred, cooled (0 °C) solution of aqueous ammonium hydroxide (28%, 5.0 eq).
-
Workup: Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in DCM) to yield the desired intermediate as a white solid.
Synthesis of N-Boc-3-(isopropylamino)azetidine-3-carboxamide
-
Reaction Setup: To a solution of 1-Boc-3-aminoazetidine-3-carboxamide (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetone (1.5 eq) and glacial acetic acid (1.1 eq).
-
Reductive Amination: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.
Synthesis of this compound (Target Compound)
-
Deprotection: Dissolve the crude N-Boc-3-(isopropylamino)azetidine-3-carboxamide (1.0 eq) in a 4M solution of hydrogen chloride in 1,4-dioxane (10 eq HCl) at 0 °C.
-
Precipitation: Stir the solution at room temperature for 2-4 hours. The product will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and any organic impurities.
-
Drying: Dry the resulting white solid under high vacuum to yield the final this compound salt.
Analytical Characterization Workflow
Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. [10][11]
Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals. The isopropyl group should present as a doublet (6H) for the methyl protons and a septet (1H) for the methine proton. The non-equivalent protons of the azetidine ring will appear as multiplets in the 3.5-4.5 ppm region. The amide protons may exchange with the D₂O solvent or appear as broad singlets.
-
¹³C NMR (100 MHz, D₂O): The carbon spectrum will confirm the carbon framework. Key signals include the carbonyl carbon of the amide (~170-175 ppm), the quaternary carbon of the azetidine ring, and the distinct carbons of the isopropyl group and the azetidine CH₂ groups. [11]
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: HRMS will provide a highly accurate mass measurement for the parent ion [M+H]⁺ (free base). The calculated exact mass should match the observed mass within a tolerance of ±5 ppm, confirming the elemental composition C₇H₁₆N₃O⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
-
Expected Peaks: The FT-IR spectrum should display characteristic absorption bands. A strong, broad band in the 3200-3400 cm⁻¹ region corresponds to N-H stretching of the amine and amide groups. A prominent C=O stretch for the primary amide will appear around 1650-1680 cm⁻¹. [8]The presence of the ammonium hydrochloride salt will be indicated by a very broad absorption in the 2400-3200 cm⁻¹ range.
Conclusion
This compound is a valuable and versatile chemical scaffold for drug discovery and development. Its synthesis from readily available starting materials is achievable through standard, robust chemical transformations. This guide provides the necessary theoretical framework, practical protocols, and analytical benchmarks for its preparation and validation. The strategic incorporation of such functionalized, sp³-rich building blocks into screening libraries and lead optimization programs will continue to be a productive avenue for the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Purity and Characterization of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for determining the purity and confirming the structure of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the selection of these procedures. We delve into the critical aspects of purification, including recrystallization and column chromatography, and provide a multi-faceted approach to characterization, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. Furthermore, the importance of understanding and evaluating the physicochemical properties, such as hygroscopicity, for a dihydrochloride salt is discussed.
Introduction: The Significance of Purity in Drug Development
The azetidine motif is a highly sought-after scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1] this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The purity and structural integrity of this starting material are paramount, as any impurities can have a cascading effect on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide establishes a robust framework for the stringent quality control of this important chemical entity.
The dihydrochloride salt form of this amine-containing compound enhances its stability and aqueous solubility, which are advantageous for pharmaceutical development.[2] However, hydrochloride salts can also introduce challenges, such as hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[3][4] Therefore, a thorough characterization is essential not just for confirming identity but also for ensuring consistent quality and predictable behavior during formulation.
Purification Methodologies: Achieving High Purity
The purification of polar, amine-containing compounds like this compound requires careful consideration of their chemical properties. The presence of multiple amine functionalities and a carboxamide group results in high polarity and the potential for strong interactions with stationary phases in chromatography.
Recrystallization: The Cornerstone of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids.[5] The selection of an appropriate solvent system is critical for successful recrystallization. For amine hydrochloride salts, which can be highly soluble in polar solvents, a common strategy involves using a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Often, an anti-solvent is employed to induce precipitation.
Field-Proven Insight: The dihydrochloride salt's high polarity makes it challenging to find a single solvent that provides a significant solubility differential with temperature. A mixture of a polar solvent like ethanol or methanol to dissolve the compound, followed by the addition of a less polar anti-solvent like isopropanol, ethyl acetate, or diethyl ether, is often effective in inducing crystallization of the purified salt.[6]
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot absolute ethanol. Stir continuously to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add 2-propanol (isopropanol) as an anti-solvent to the hot ethanolic solution with continuous stirring until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 2-propanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40-50°C to remove residual solvents.
Column Chromatography: An Alternative for Challenging Purifications
For instances where recrystallization does not yield the desired purity, or for the removal of closely related impurities, column chromatography can be employed. The polar and basic nature of the analyte requires special consideration to avoid peak tailing and irreversible adsorption on standard silica gel.[7]
Expertise in Action: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation. To mitigate this, several strategies can be employed:
-
Amine-Modified Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups on the silica surface.[8]
-
Amine-Functionalized Silica: Using a stationary phase where the silica is chemically modified with amino groups provides a basic surface, which is more compatible with the analyte.[9]
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds, it is often advantageous to use a mobile phase with a controlled pH to ensure a consistent ionization state of the analyte.[8]
Experimental Protocol: Reversed-Phase Flash Column Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Elution: A gradient elution from high aqueous content (e.g., 95% A) to high organic content (e.g., 50% A) is typically effective.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or by mass spectrometry.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If an acidic modifier was used, the resulting product will be the corresponding salt.
Comprehensive Characterization: A Multi-Technique Approach
A combination of analytical techniques is essential to unequivocally confirm the identity, purity, and structure of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity.[10] For a polar, basic compound, a reversed-phase method is generally most suitable.
Causality in Method Development: The choice of a C18 column provides a versatile stationary phase for retaining the analyte. The use of an acidic mobile phase modifier (e.g., formic acid) serves a dual purpose: it protonates the amine functional groups, leading to more consistent interactions with the stationary phase, and it suppresses the interaction with residual silanol groups on the silica backbone, resulting in improved peak shape.
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition |
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the isopropyl group, the azetidine ring protons, and the amide protons. The dihydrochloride salt form can lead to broadening of the N-H and amine protons, which are often exchangeable with deuterium when using deuterated solvents like D₂O.
Expected ¹H NMR Spectral Features (in D₂O):
-
Isopropyl Group: A doublet for the two methyl groups (around 1.3 ppm) and a septet for the methine proton (around 3.5 ppm).
-
Azetidine Ring: The methylene protons on the azetidine ring will appear as multiplets, likely in the region of 4.0-4.5 ppm. The exact chemical shifts and coupling patterns can be complex due to the rigid four-membered ring structure.
-
Amide and Amine Protons: These may be broad or exchange with the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Isopropyl Group: Two signals, one for the methyl carbons (around 20 ppm) and one for the methine carbon (around 50-55 ppm).
-
Azetidine Ring: Signals for the quaternary carbon and the two methylene carbons of the azetidine ring (in the range of 50-70 ppm).
-
Carboxamide Carbonyl: A signal in the downfield region (around 170-175 ppm).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and providing further structural evidence.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Expected Mass Spectrum (Positive Ion Mode):
-
Molecular Ion: The base peak is expected to be the [M+H]⁺ ion of the free base (C₇H₁₅N₃O), which would have a calculated m/z of 158.1293. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation: Common fragmentation pathways for amines involve the loss of alkyl groups adjacent to the nitrogen atom.[12] For this molecule, fragmentation of the isopropyl group or cleavage of the azetidine ring could be observed in tandem MS (MS/MS) experiments.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. For the dihydrochloride salt, the analysis of chlorine is also critical. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₇H₁₅N₃O·2HCl).[13]
Theoretical Elemental Composition for C₇H₁₇Cl₂N₃O (MW: 230.14):
-
Carbon (C): 36.53%
-
Hydrogen (H): 7.45%
-
Nitrogen (N): 18.26%
-
Chlorine (Cl): 30.81%
-
Oxygen (O): 6.95%
A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct salt form of the compound.
Physicochemical Properties: Hygroscopicity of the Dihydrochloride Salt
Amine hydrochloride salts are often hygroscopic, meaning they tend to absorb moisture from the air.[14] The degree of hygroscopicity can significantly impact the handling, stability, and formulation of the drug substance.[] Therefore, it is crucial to assess this property.
Methodology for Hygroscopicity Assessment: A common method for evaluating hygroscopicity is to expose a pre-weighed sample of the substance to a controlled humidity environment (e.g., 80% relative humidity at 25°C) for a defined period (e.g., 24 hours) and measure the weight gain.[3] Dynamic Vapor Sorption (DVS) is a more sophisticated technique that continuously measures the mass of a sample as it is exposed to a range of relative humidities.
Interpretation of Results: The percentage of water uptake is used to classify the hygroscopicity of the material, which can range from non-hygroscopic to very hygroscopic. This information is vital for determining appropriate storage and handling conditions to ensure the long-term stability of the compound.
Integrated Workflow for Quality Assessment
The following diagram illustrates a logical workflow for the comprehensive purity and characterization of this compound.
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3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 686344-57-0). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Chemical & Physical Identity
This compound is a substituted azetidine derivative. The presence of amine and amide functionalities, combined with its formulation as a dihydrochloride salt, dictates its chemical reactivity and physical handling properties. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine, but it also typically increases the compound's hygroscopicity.
A summary of its key identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 686344-57-0 | [] |
| Molecular Formula | C₇H₁₅N₃O · 2HCl | [] |
| Molecular Weight | 230.13 g/mol | [] |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride | [] |
| Synonyms | 3-[(1-Methylethyl)amino]-3-azetidinecarboxamide dihydrochloride | [] |
| Physical Form | Solid, powder (assumed) | N/A |
| Solubility | Data not available; likely soluble in water | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Hazard Identification and GHS Classification
A specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, the hazard classification presented here is inferred from the known hazards of structurally similar compounds, such as other azetidine salts and amine hydrochlorides.[2][3] The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract.
Anticipated GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation[3] |
The rationale for this classification stems from the acidic nature of the hydrochloride salt and the reactive nature of the amine groups.[4] Contact with moist skin or mucous membranes can lead to irritation. Inhalation of the fine powder can irritate the respiratory system.
Toxicological Profile: An Evidence-Based Assessment
No specific toxicological studies for this compound were identified. The toxicological profile must be inferred from its chemical structure and data on analogous substances.
-
Acute Toxicity: While no data exists, similar small molecule amine hydrochlorides may be harmful if swallowed in large quantities.[5]
-
Irritation and Corrosivity: As outlined in the GHS classification, the compound is expected to be an irritant. This is a common property of amine salts.[6] It is not expected to be corrosive, but direct, prolonged contact should be avoided.
-
Sensitization: Some amines can be skin sensitizers, meaning repeated exposure may lead to an allergic reaction. It is prudent to handle this compound as a potential sensitizer.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound possesses these properties.
Given the data gaps, the compound should be handled with the care afforded to novel chemical entities, minimizing exposure until more definitive data becomes available.
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the compound's integrity and ensure user safety, with a particular focus on its likely hygroscopic nature.
Causality Behind Handling Procedures
The primary challenge when handling amine salts is their propensity to absorb atmospheric moisture (hygroscopicity).[7] Moisture absorption can lead to:
-
Physical Clumping: Makes accurate weighing difficult and can impede dissolution.[8]
-
Chemical Degradation: Can hydrolyze sensitive functional groups over time.
-
Inconsistent Experimental Results: An unknown water content invalidates molar calculations.
Therefore, all handling protocols are designed to minimize atmospheric exposure.
Step-by-Step Handling Protocol
-
Preparation: Work in a designated area such as a chemical fume hood or a glove box to control the environment and contain any dust.[2]
-
Environmental Control: If possible, handle the material in an environment with low relative humidity (<40% RH).[9] For highly sensitive applications, work under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of moisture from the air onto the cold powder.
-
Weighing: Use a clean, dry spatula. Weigh the required amount of powder quickly and efficiently. Immediately and securely reseal the container.
-
Cleaning: Clean all tools and the work surface thoroughly after handling to prevent cross-contamination and unintentional exposure.
Storage Best Practices
-
Container: Keep the compound in its original, tightly sealed container.[10]
-
Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[11][12]
-
Moisture Prevention: For long-term storage, place the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with desiccant packs.[8]
Caption: Workflow for handling hygroscopic materials.
Exposure Control and Personal Protective Equipment (PPE)
A systematic approach to exposure control is essential. Engineering controls are the first line of defense, supplemented by appropriate PPE.
-
Engineering Controls: Always handle this compound in a well-ventilated area. A laboratory fume hood is standard practice to minimize inhalation of dust.[12]
-
Eye/Face Protection: Wear chemical safety glasses or goggles that conform to NIOSH (US) or EN 166 (EU) standards.[10]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[10]
-
Lab Coat: A standard laboratory coat should be worn. For handling larger quantities, consider additional protective clothing.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved N95 (or equivalent) particulate respirator may be necessary.
Caption: Step-by-step protocol for responding to a solid chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10]
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The Lynchpin of Innovation: A Technical Guide to Key Intermediates in 3-Amino-Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates often imparts desirable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, thereby favorably modulating pharmacokinetic profiles.[1] Among functionalized azetidines, 3-amino-azetidine and its derivatives are of paramount importance, serving as crucial building blocks for a wide array of biologically active molecules, from kinase inhibitors to antiviral agents.[2][3] This technical guide provides an in-depth exploration of the core synthetic strategies and pivotal intermediates that enable the construction of this valuable scaffold, offering field-proven insights for professionals in drug discovery and development.
The Strategic Importance of the 3-Amino-Azetidine Scaffold
The utility of the 3-amino-azetidine core lies in its conformational rigidity and the vectorial presentation of a key amine substituent. This nitrogen atom provides a versatile handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements. The strained four-membered ring system also influences the spatial arrangement of these substituents, often leading to enhanced binding affinity and selectivity for biological targets. Consequently, a robust and flexible synthetic toolbox for accessing 3-amino-azetidines is a critical asset in the pursuit of novel therapeutics.
Core Synthetic Pathways and Their Key Intermediates
The synthesis of 3-amino-azetidines can be broadly categorized into several strategic approaches, each centered around a key intermediate. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.
The Azetidin-3-one Hub: A Versatile Precursor
N-protected azetidin-3-ones, particularly N-Boc-azetidin-3-one, stand out as one of the most versatile and widely employed intermediates in 3-amino-azetidine synthesis.[4][5] This key intermediate serves as a linchpin for several synthetic transformations, most notably reductive amination.
Reductive Amination: The Workhorse Reaction
Reductive amination is a highly reliable and extensively utilized method for the synthesis of 3-amino-azetidines.[4][6][7] The reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate upon condensation of azetidin-3-one with a primary or secondary amine, which is then reduced to the corresponding amine.
The choice of reducing agent is critical for the success of this transformation. Mild hydride reagents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and broad functional group tolerance. It is particularly effective for the reductive amination of a wide range of amines.[4][8]
-
Sodium cyanoborohydride (NaBH₃CN): Another commonly used reagent, it is effective at slightly acidic pH, which favors iminium ion formation. However, concerns over the toxicity of cyanide byproducts necessitate careful handling and workup procedures.[6][8]
The causality behind this experimental choice lies in the need for a reducing agent that is potent enough to reduce the C=N bond of the iminium intermediate but not so reactive that it readily reduces the starting ketone before imine formation can occur. NaBH(OAc)₃ strikes this balance effectively.
Experimental Protocol: Synthesis of N-Boc-N'-benzyl-azetidin-3-amine via Reductive Amination
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dichloromethane (DCM) at room temperature, add benzylamine (1.1 equiv.).
-
Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc-N'-benzyl-azetidin-3-amine.
The Azide Approach: A Reliable Functional Group Interconversion
Another prevalent strategy involves the use of a 3-azidoazetidine intermediate.[9] The azide moiety serves as a masked amine, which can be introduced via nucleophilic substitution and subsequently reduced to the desired primary amine. This approach is particularly useful for the synthesis of N-unsubstituted or N-protected 3-amino-azetidines.
The key steps in this pathway are:
-
Introduction of the Azide: This is typically achieved by nucleophilic displacement of a suitable leaving group at the 3-position of the azetidine ring. Common precursors include N-protected 3-hydroxyazetidines, which can be activated as mesylates or tosylates, or 3-haloazetidines. The reaction is generally performed with sodium azide in a polar aprotic solvent like DMF.
-
Reduction of the Azide: The azide is then reduced to the primary amine. Several methods are available for this transformation:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
Staudinger Reaction: This involves treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide, which is then hydrolyzed to the amine.
-
Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can also be used, although their high reactivity may limit functional group compatibility.
-
Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine from N-Boc-3-hydroxyazetidine
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete conversion is observed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Displacement
-
Dissolve the crude mesylate from the previous step in DMF.
-
Add sodium azide (3.0 equiv.) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain N-Boc-3-azidoazetidine.
Step 3: Reduction of the Azide
-
Dissolve N-Boc-3-azidoazetidine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Boc-3-aminoazetidine.
Visualization of Synthetic Pathways
To better illustrate the relationships between these key intermediates and synthetic strategies, the following diagrams are provided.
Caption: Reductive amination pathway starting from N-protected azetidin-3-one.
Caption: Synthesis of 3-amino-azetidine via a 3-azidoazetidine intermediate.
Emerging and Specialized Strategies
While the routes via azetidin-3-one and 3-azidoazetidine are well-established, other innovative methods are gaining traction, offering solutions to specific synthetic challenges.
-
Ring-Opening of 1-Azabicyclo[1.1.0]butane (ABB): This highly strained bicyclic system undergoes facile ring-opening upon treatment with nucleophiles, including amines.[3] This strain-release-driven approach provides a direct route to 3-substituted azetidines. The regioselectivity of the nucleophilic attack is a key consideration in this methodology.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl-3-amino-azetidines, the Buchwald-Hartwig amination has proven to be a powerful tool.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. In this context, 3-amino-azetidine can be coupled with various aryl electrophiles, or an N-protected 3-haloazetidine can be coupled with an aniline. The choice of ligand is crucial for achieving high yields and broad substrate scope.[12]
Comparative Analysis of Key Intermediates and Routes
| Synthetic Route | Key Intermediate | Advantages | Disadvantages |
| Reductive Amination | Azetidin-3-one | High convergence, broad amine scope, reliable and well-understood.[4][6] | Requires a pre-synthesized ketone intermediate. |
| Azide Reduction | 3-Azidoazetidine | Clean reduction to the primary amine, avoids over-alkylation.[9] | Use of potentially explosive azides, multi-step process. |
| ABB Ring-Opening | 1-Azabicyclo[1.1.0]butane | Direct and rapid access to the azetidine core, atom-economical.[3] | Starting material can be challenging to prepare, potential regioselectivity issues. |
| Buchwald-Hartwig | 3-Haloazetidine/Aryl Halide | Excellent for N-aryl derivatives, broad functional group tolerance.[10] | Requires a palladium catalyst and specific ligands, potential for side reactions. |
Conclusion and Future Outlook
The synthesis of 3-amino-azetidines is a dynamic field, with established methodologies centered around key intermediates like azetidin-3-one and 3-azidoazetidine forming the bedrock of current synthetic efforts. These routes offer reliability and versatility, enabling the generation of a vast chemical space for drug discovery programs. Concurrently, the development of novel strategies, such as the ring-opening of strained bicyclic systems and the application of advanced catalytic methods, continues to expand the synthetic chemist's toolkit. As the demand for structurally novel and complex drug candidates grows, a deep understanding of these core synthetic principles and the strategic selection of key intermediates will remain essential for the efficient and innovative construction of the next generation of azetidine-containing therapeutics.
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-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]
-
A Single-Step Synthesis of Azetidine-3-Amines. (2020). The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. [Link]
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Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
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A Single-Step Synthesis of Azetidine-3-amines. (2020). The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
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A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014). Angewandte Chemie International Edition, 53(22), 5652-5656. [Link]
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Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47038-47071. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(10), 5945-6003. [Link]
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Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (2003). The Journal of Organic Chemistry, 68(13), 5195-5203. [Link]
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Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2021). Organic Chemistry Frontiers, 8(15), 4153-4159. [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Reductive amination. (2023, December 14). In Wikipedia. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 1269-1275. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Data. [Link]
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Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1256612. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. [Link]
-
Liu, Z., et al. (2016). 3-Azidoazetidines as the first scaffolds for β-amino azetidine carboxylic acid peptidomimetics: azetidine iminosugars containing an acetamido group do not inhibit β-N-acetylhexosaminidases. Bioorganic & Medicinal Chemistry, 24(22), 5897-5905. [Link]
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biological significance of the azetidine moiety in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2] Once considered a synthetic challenge due to its inherent ring strain, the azetidine moiety is now recognized for its unique combination of physicochemical properties that offer significant advantages in drug design.[3][4] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced aqueous solubility, and greater structural rigidity, all of which are critical parameters in the development of novel therapeutics.[1][2][3] This guide provides a comprehensive exploration of the biological significance of the azetidine moiety, from its fundamental properties to its application in FDA-approved drugs, and offers practical insights for its utilization in drug discovery programs.
Physicochemical Properties and Their Implications
The distinct biological and pharmacological activities of azetidine-containing compounds stem from the unique physicochemical characteristics of the four-membered ring.
Ring Strain and Conformational Rigidity: The azetidine ring possesses a significant amount of ring strain, approximately 25.4 kcal/mol.[5] This strain, while making the synthesis challenging, imparts a degree of conformational rigidity to the molecule.[1][6] In drug design, this rigidity is highly desirable as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[7] The well-defined three-dimensional arrangement of substituents on the azetidine ring allows for precise vectoral orientation towards specific binding pockets in a protein.[2]
sp³-Rich Character and Three-Dimensionality: In an effort to move away from flat, aromatic structures that can be associated with toxicity and poor solubility, the pharmaceutical industry has increasingly focused on molecules with a higher fraction of sp³-hybridized carbons. The azetidine moiety is an excellent source of sp³ character, contributing to a more three-dimensional molecular shape.[3][8] This "escape from flatland" can lead to improved physicochemical properties and novel intellectual property.[9]
Basicity and Solubility: The nitrogen atom in the azetidine ring is basic, with a pKa of the conjugate acid around 11.29.[10] This basic center can be protonated at physiological pH, which can enhance aqueous solubility, a crucial factor for oral bioavailability. The ability to form hydrogen bonds with biological targets also contributes to its utility in drug design.
Azetidine as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring has proven to be a versatile bioisostere for a variety of common structural motifs.[2][9]
Replacement for Acyclic and Larger Cyclic Amines: The azetidine ring can serve as a conformationally restricted analogue of acyclic amines or as a smaller, more rigid substitute for larger rings like pyrrolidine and piperidine.[2][3] This substitution can lead to improved metabolic stability by blocking sites of metabolism on the larger rings. Furthermore, the more compact nature of the azetidine ring can provide advantageous exit vectors for further functionalization, allowing for the exploration of new chemical space.[3]
Bioisosteric Replacement of a Piperidine Ring with Azetidine
Caption: Bioisosteric replacement of a piperidine with an azetidine.
Impact on Pharmacokinetics and Metabolic Stability
The incorporation of an azetidine moiety can have a profound and positive impact on the pharmacokinetic profile of a drug candidate.
Metabolic Stability: Azetidine-containing compounds often exhibit enhanced metabolic stability.[1][3][11] The strained ring is generally less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl amines or larger heterocyclic rings. This increased stability can lead to a longer in vivo half-life and reduced clearance, potentially allowing for less frequent dosing.[11]
Solubility and Permeability: As mentioned, the basic nitrogen of the azetidine ring can improve aqueous solubility.[3] However, the overall impact on permeability is a balance of various physicochemical properties. The introduction of the polar azetidine group needs to be carefully considered in the context of the entire molecule's lipophilicity to ensure adequate cell membrane permeability.[12][13]
Case Studies of Azetidine-Containing Drugs
The utility of the azetidine moiety is underscored by its presence in several FDA-approved drugs across various therapeutic areas.[1]
| Drug Name | Therapeutic Area | Target | Role of the Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor | The azetidine ring is a key component of the pharmacophore, contributing to the molecule's overall shape and binding affinity. |
| Cobimetinib | Melanoma | MEK1/2 inhibitor | The azetidine moiety enhances metabolic stability and provides a vector for substitution.[6] |
| Sarolaner | Veterinary Ectoparasiticide | Isoxazoline insecticide | The spiro-azetidine structure contributes to the molecule's three-dimensionality and potency. |
| Azelnidipine | Hypertension | Calcium channel blocker | The azetidine ring is crucial for its pharmacological activity and contributes to its favorable pharmacokinetic profile.[1][6] |
Synthetic Methodologies for Azetidine Derivatives
Historically, the synthesis of azetidines was considered challenging due to the ring strain.[3][4][14] However, significant advancements in synthetic organic chemistry have made functionalized azetidines more accessible.[1][5]
Common Synthetic Strategies:
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes are a direct method for forming the azetidine ring.[3][5]
-
Intramolecular Cyclizations: The cyclization of γ-amino alcohols or other appropriately functionalized open-chain precursors is a widely used strategy.
-
Strain-Release Methodologies: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles provides a versatile route to 3-substituted azetidines.[4]
Drug Discovery Workflow Highlighting Azetidine Chemistry
Caption: Impact of azetidine chemistry on the drug discovery pipeline.
Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Strain-Release of a 1-Azabicyclo[1.1.0]butane (ABB)
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize a 3-substituted azetidine by reacting a 1-azabicyclo[1.1.0]butane with a nucleophile.
Materials:
-
1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., generated in situ)
-
Nucleophile (e.g., a secondary amine, thiol, or carbon nucleophile)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the nucleophile (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the 1-azabicyclo[1.1.0]butane (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the ABB solution to the cooled solution of the nucleophile dropwise over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted azetidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.
Objective: To determine the rate of metabolism of an azetidine-containing compound by liver microsomal enzymes.
Materials:
-
Test compound (azetidine derivative)
-
Pooled liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (high and low clearance, e.g., Verapamil and Dextromethorphan)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound or control compound at the desired final concentration (typically 1 µM).
-
Pre-incubate the mixture at 37 °C for 5 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance rate of the parent compound.
Schematic of the In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Perspectives
The azetidine moiety has firmly established itself as a privileged scaffold in drug discovery.[2][6] Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to address challenges related to potency, selectivity, and pharmacokinetic profiles.[1][3] The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of functionalized azetidines, further fueling their incorporation into the next generation of innovative medicines.[2] For researchers and drug development professionals, a deep understanding of the properties and applications of the azetidine ring is essential for harnessing its full potential in the quest for new and effective therapies.
References
- Cheekatla, S. R. (2026, January 5).
- Rice University. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Various Authors. (n.d.). Examples of azetidine‐based bioisosters.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- Various Authors. (2021, June 29). Azetidines of pharmacological interest. PubMed.
- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- BenchChem Technical Support Team. (2025, November). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Various Authors. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Various Authors. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Enamine. (n.d.). Azetidines. Enamine.
- Various Authors. (n.d.).
- Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
- Various Authors. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.
- BenchChem Technical Support Team. (2025, November). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
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Methodological & Application
Dissolution of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride: An Application and Protocol Guide for Preclinical Research
Introduction
3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is a small molecule of interest in contemporary drug discovery, featuring a strained azetidine ring system and two basic nitrogen centers. As a dihydrochloride salt, its aqueous solubility and stability are intrinsically linked to the pH of the medium. The inherent ring strain of the azetidine moiety introduces a potential for chemical instability, particularly through acid-mediated hydrolysis. Therefore, the preparation of this compound for in vitro and in vivo experiments requires a carefully considered approach to ensure complete dissolution, accurate concentration, and maintenance of structural integrity.
This comprehensive guide provides a detailed protocol for the dissolution of this compound. It addresses the key physicochemical principles governing its solubility and stability, offering researchers a robust framework for preparing this compound for a range of preclinical assays. The protocols and recommendations herein are designed to be broadly applicable to researchers in pharmacology, medicinal chemistry, and drug development.
Physicochemical Properties and Key Considerations
Understanding the fundamental properties of this compound is paramount for its effective use in experimental settings.
| Property | Value/Consideration | Source/Reference |
| Molecular Formula | C₇H₁₅N₃O·2HCl | [] |
| Molecular Weight | 230.13 g/mol | [] |
| Form | Dihydrochloride Salt | [] |
| pKa | Two basic centers (azetidine and isopropylamino nitrogens). Precise experimental values are not publicly available. Estimated pKa values for similar azetidine structures can be low due to ring strain and substituent effects. | |
| Solubility | Expected to be pH-dependent. Generally, hydrochloride salts exhibit good solubility in aqueous solutions.[2] For compounds with lower aqueous solubility, the use of co-solvents may be necessary. | [2] |
| Stability | The strained azetidine ring may be susceptible to acid-mediated intramolecular ring-opening decomposition.[3] Careful pH control is crucial to maintain stability in aqueous solutions. | [3] |
Causality Behind Experimental Choices:
-
Dihydrochloride Salt Form: The presence of two hydrochloride moieties indicates that the parent molecule has two basic nitrogen atoms. This salt form is often used to enhance the aqueous solubility and stability of basic compounds. However, it also means that the pH of the solvent will significantly influence the ionization state and, consequently, the solubility of the compound.
-
Azetidine Ring Strain: Azetidines are four-membered rings with inherent strain. This strain can make them susceptible to nucleophilic attack and ring-opening reactions, a process that can be catalyzed by acidic conditions. Therefore, prolonged exposure to strongly acidic environments should be avoided to prevent degradation of the parent molecule.
-
pH-Dependent Solubility and Disproportionation: As a salt of a weak base, this compound will be most soluble in its protonated (salt) form. As the pH of the solution increases, the compound will deprotonate, leading to the formation of the less soluble free base. If the concentration of the free base exceeds its intrinsic solubility, it will precipitate out of solution, a phenomenon known as disproportionation. Maintaining a sufficiently acidic pH is therefore critical to keep the compound fully dissolved.
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing stock and working solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for creating a concentrated stock solution that can be stored and diluted for various experiments. The use of an organic solvent like Dimethyl Sulfoxide (DMSO) is often necessary for compounds with limited aqueous solubility at high concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Expert Insight: Preparing a high-concentration stock in DMSO provides a versatile starting point for most in vitro assays. It is crucial to ensure the DMSO is anhydrous, as water content can affect the long-term stability of the compound in solution.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for final experimental use.
Materials:
-
Prepared DMSO stock solution of this compound
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium, pre-warmed to the experimental temperature.
-
Sterile dilution tubes
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into the aqueous buffer or medium to achieve the desired final concentrations.
-
CRITICAL: To prevent precipitation, add the DMSO stock to the aqueous solution while gently vortexing. Do not add the aqueous solution to the DMSO stock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
-
pH Verification: After preparing the final working solution, it is advisable to measure the pH to ensure it is within the desired range for both compound stability and experimental validity. If necessary, the pH of the buffer can be pre-adjusted.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to minimize the risk of degradation or precipitation over time.
Self-Validation System:
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation. A clear, particle-free solution is indicative of complete dissolution.
-
Control Experiments: Include a vehicle control (containing the same final concentration of DMSO as the test samples) in all experiments to account for any effects of the solvent.
Visualization of the Dissolution Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting and Advanced Considerations
-
Precipitation upon Dilution: If precipitation occurs when diluting the DMSO stock into an aqueous buffer, consider the following:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous medium.
-
Use a co-solvent: In some cases, a small percentage of another organic solvent like ethanol can help maintain solubility. However, this must be validated for compatibility with the experimental system.
-
Adjust the pH of the aqueous buffer: A lower pH may be required to keep the compound in its protonated, more soluble form. However, be mindful of the potential for acid-catalyzed degradation of the azetidine ring. A pH range of 4-6 is often a reasonable starting point to balance solubility and stability.
-
-
Potential for Instability: Given the strained azetidine ring, it is prudent to assess the stability of the compound in the final working solution over the time course of the experiment. This can be done by preparing a sample and analyzing its purity by HPLC at different time points.
-
For In Vivo Studies: For formulation in dosing vehicles for animal studies, similar principles apply. The use of excipients that help maintain a low pH microenvironment can be beneficial. If a suspension is necessary due to low solubility, micronization of the solid compound and the use of suspending agents may be required. Cooling the suspension during preparation can sometimes help prevent disproportionation.[4][5]
Conclusion
The successful use of this compound in research hinges on proper dissolution and handling. By understanding its nature as a dihydrochloride salt of a potentially unstable azetidine-containing compound, researchers can adopt the protocols outlined in this guide to prepare accurate and stable solutions. The key to success lies in the careful control of solvent choice, pH, and temperature, ensuring the integrity of the compound and the reliability of the experimental results.
References
-
PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. Retrieved from [Link]
- Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120803.
-
ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]
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Application Notes and Protocols for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Abstract
This document provides a comprehensive guide to the recommended storage and handling of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. Drawing upon foundational chemical principles of azetidine ring stability, the hygroscopic nature of amine hydrochlorides, and best practices in pharmaceutical compound management, this guide offers detailed protocols for ensuring the long-term integrity of the compound. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their workflows. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each recommendation to empower users to maintain compound quality.
Introduction: The Chemical Nature of this compound
This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The inherent ring strain of azetidines makes them valuable scaffolds in medicinal chemistry, offering conformational rigidity.[1][2] However, this strain can also render them susceptible to degradation pathways, such as ring-opening reactions, particularly under certain environmental conditions.[3] The dihydrochloride salt form enhances solubility in aqueous media but also introduces considerations of hygroscopicity and stability in the presence of moisture. A foundational understanding of these properties is critical for the proper storage and handling of this compound to ensure experimental reproducibility and the validity of research outcomes.
Core Storage Recommendations
Based on supplier data and general chemical stability principles, the following conditions are recommended for the storage of this compound.
Temperature
The primary recommendation for long-term storage is at a controlled room temperature.
| Condition | Temperature Range | Rationale |
| Long-Term Storage | 20°C ± 5°C | A supplier of the compound specifies storage at room temperature in a dry, sealed state.[4] This suggests that the solid is stable at this temperature, avoiding potential degradation that could be accelerated by excessive heat. |
| Short-Term Storage / In-Use | 2-8°C (Refrigerated) | For opened containers or material that will be used frequently, refrigeration can slow down potential degradation from atmospheric moisture and minimize the impact of temperature fluctuations. Some suppliers of similar azetidine compounds recommend cold-chain transportation, indicating a preference for colder temperatures once in use.[5][6][7] |
Atmosphere and Moisture Control
The dihydrochloride salt form of an amine is prone to absorbing atmospheric moisture (hygroscopicity). Therefore, stringent moisture control is paramount.
-
Unopened Containers: Maintain the original supplier packaging, which is typically sealed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Opened Containers: The compound should be stored in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). For frequent access, consider aliquoting the compound into smaller vials to minimize the exposure of the bulk material to the atmosphere.
The logical workflow for handling the compound upon receipt and during use is illustrated below.
Caption: Recommended workflow for receipt, storage, and handling.
Light Exposure
-
Storage: Store the container in a dark location, such as a cabinet or drawer. If the original container is not opaque, it should be placed inside a secondary light-blocking container (e.g., an amber bag or box).
-
Handling: When weighing or preparing solutions, minimize exposure to direct, intense light. Use amber glassware for preparing and storing solutions.
Protocols for Handling and Use
Adherence to proper handling techniques is as crucial as maintaining correct storage conditions.
Protocol for Weighing and Aliquoting
Objective: To accurately weigh the compound while minimizing exposure to atmospheric moisture and oxygen.
Materials:
-
Spatula
-
Analytical balance
-
Inert gas (Argon or Nitrogen) supply with tubing, or a glovebox
-
Appropriately sized, tared vials with screw caps or septa
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.
-
If not using a glovebox, gently flush the inside of the primary container with a slow stream of inert gas.
-
Quickly transfer the desired amount of the solid to a tared vial.
-
Immediately seal the vial.
-
Backfill the primary container with inert gas before tightly resealing it.
-
For added protection, wrap the cap of the primary container with Parafilm®.
-
Place the primary container back into its designated storage location (desiccator at 2-8°C for in-use material).
Protocol for Solution Preparation and Storage
Objective: To prepare solutions of known concentration and store them in a manner that preserves their stability.
Materials:
-
Anhydrous solvents (e.g., DMSO, DMF, or aqueous buffers)
-
Volumetric flasks (amber glass recommended)
-
Pipettes or syringes
Procedure:
-
Add the weighed compound to the volumetric flask.
-
Add a portion of the desired solvent and gently swirl to dissolve. Sonication may be used if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
If preparing multiple aliquots, dispense the solution into smaller vials.
-
Solution Storage: The stability of the compound in solution is not known. It is strongly recommended to either use solutions fresh or to conduct a solution stability study (see Section 4.2). If storage is necessary:
-
Store at -20°C or -80°C.
-
Protect from light by using amber vials or wrapping in aluminum foil.
-
Avoid repeated freeze-thaw cycles.
-
User-Defined Stability Assessment Protocols
In the absence of comprehensive published stability data, researchers can perform in-house stability studies to determine acceptable storage and handling parameters for their specific experimental needs.
Protocol for Solid-State Hygroscopicity Assessment
Objective: To qualitatively assess the hygroscopic nature of the compound.
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10-20 mg) on a watch glass.
-
Place the watch glass in a humidity-controlled chamber (or a sealed container with a saturated salt solution to create a specific relative humidity).
-
As a control, place an identical sample in a desiccator.
-
Monitor the samples over time (e.g., at 1, 4, and 24 hours).
-
Observe for any physical changes (e.g., clumping, deliquescence) and re-weigh the sample to determine the percentage of water uptake.
-
Interpretation: Significant weight gain or a change in physical appearance indicates that the compound is hygroscopic and requires stringent handling under dry conditions.
-
Protocol for In-Solution Stability Assessment (Forced Degradation)
Objective: To evaluate the stability of the compound in a chosen solvent under stressed conditions. This helps in identifying potential degradation products and determining a suitable shelf-life for solutions.
Procedure:
-
Prepare a stock solution of the compound in the solvent of interest (e.g., DMSO, water, or an experimental buffer) at a known concentration.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under different conditions:
-
Control: -80°C (assumed to be stable)
-
Refrigerated: 4°C
-
Room Temperature: 20-25°C
-
Elevated Temperature: 40°C
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one aliquot from each condition.
-
Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of the parent compound remaining relative to the T=0 sample.
Caption: Workflow for an in-solution stability study.
Conclusion
The chemical integrity of this compound is best maintained by adhering to storage conditions that mitigate exposure to moisture, light, and extreme temperatures. The primary recommendation is long-term storage of the solid material in a sealed container at controlled room temperature. For in-use material, storage in a desiccator at 2-8°C is advised. All handling should be performed in a manner that minimizes atmospheric exposure. By understanding the underlying chemical principles and following the detailed protocols in this guide, researchers can ensure the quality and reliability of this important chemical reagent.
References
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Azetidines of pharmacological interest. PubMed, 2021. Available at: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry, 2021. Available at: [Link]
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Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed, 2021. Available at: [Link]
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Protection of Light Sensitive Products. Pharmaguideline, 2015. Available at: [Link]
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Application Notes & Protocols for In Vivo Evaluation of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Introduction: The Therapeutic Potential of Azetidine Scaffolds in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including high ring strain and a sp3-rich character, confer favorable physicochemical and pharmacokinetic profiles to parent molecules.[1] These characteristics often translate to enhanced solubility, metabolic stability, and improved binding affinity to target proteins.[1][2] The incorporation of the azetidine motif is a key feature in several FDA-approved drugs, highlighting its therapeutic relevance.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and central nervous system (CNS) modulating effects.[1][3]
This guide provides a comprehensive framework for the in vivo experimental design and evaluation of a novel investigational compound, 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. Given the established precedent of azetidine-containing molecules in oncology, the following protocols are contextualized for a preclinical anti-cancer research program.[1] However, the principles of experimental design outlined herein are broadly applicable to other therapeutic areas. The objective is to systematically assess the compound's tolerability, pharmacokinetic profile, and anti-tumor efficacy in relevant animal models.
Preclinical In Vivo Evaluation Workflow
The in vivo assessment of a novel small molecule inhibitor is a multi-stage process designed to build a comprehensive understanding of its biological activity in a living system.[4] This workflow is iterative, with findings from earlier stages informing the design of subsequent, more complex experiments.
Figure 1: A generalized workflow for the in vivo preclinical evaluation of a novel small molecule therapeutic candidate.
Part 1: Foundational In Vivo Studies
Formulation and Vehicle Selection
The initial step in any in vivo study is the development of a suitable vehicle for drug administration. The choice of vehicle is critical as it can significantly impact drug solubility, stability, and bioavailability.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of this compound in a panel of common, non-toxic vehicles.
-
Tier 1 (Aqueous): Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 5% Tween® 80 in saline, 30% PEG400 in saline.
-
-
Stability Analysis: Once a lead vehicle is identified, assess the stability of the formulation at the intended storage and administration temperatures over a relevant timeframe (e.g., 24-48 hours). This can be evaluated by High-Performance Liquid Chromatography (HPLC) to detect any degradation products.
-
Final Selection: Choose a vehicle that provides the desired concentration, is well-tolerated by the animals, and maintains the chemical integrity of the compound.
Dose-Range Finding and Maximum Tolerated Dose (MTD)
The objective of this study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Protocol 2: Acute Dose-Range Finding Study
-
Animal Model: Utilize healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c strain).[5] Use a small group size (n=3-5 per group).
-
Dose Escalation: Administer single, escalating doses of the compound. A common starting point is a dose predicted from in vitro efficacy data, with subsequent doses increasing by a factor of 2-3.
-
Monitoring: Observe animals daily for a minimum of 7 days for clinical signs of toxicity, including changes in body weight, activity levels, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than a 20% loss of body weight.
| Parameter | Description |
| Animal Strain | C57BL/6 or BALB/c |
| Number of Animals | 3-5 per dose group |
| Route of Administration | Intravenous (IV), Oral (PO), or Intraperitoneal (IP) |
| Dosing Schedule | Single dose |
| Observation Period | 7-14 days |
| Key Endpoints | Clinical signs, body weight change, mortality |
Table 1: Summary of a typical dose-range finding study design.
Pharmacokinetic (PK) Analysis
A single-dose PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Use healthy mice (e.g., C57BL/6).
-
Dosing: Administer a single dose of the compound at a concentration below the MTD. Include both intravenous (IV) and oral (PO) administration routes to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Part 2: Efficacy and Pharmacodynamic (PD) Studies
Selection of an Appropriate Animal Model
The choice of animal model is critical for the relevance of an efficacy study. For oncology research, several options are available, each with distinct advantages and limitations.[6][7]
-
Syngeneic Models: Involve implanting a murine tumor cell line into an inbred mouse of the same strain.[8] These models are valuable for studying immuno-oncology agents as the mice have a competent immune system.[8]
-
Xenograft Models: Human cancer cells are transplanted into immunocompromised rodents.[7] These are widely used to assess the direct anti-tumor activity of a compound.[7]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[6] PDX models are considered more clinically relevant as they better preserve the original tumor microenvironment and heterogeneity.[6]
In Vivo Efficacy Study
This study aims to determine if the compound can inhibit tumor growth in a relevant animal model.
Protocol 4: Xenograft Tumor Model Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line that is hypothesized to be sensitive to the compound's mechanism of action.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[7]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, compound at one or more doses, positive control).
-
Treatment: Administer the compound according to a predetermined schedule (e.g., daily, twice daily) based on the PK data.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
| Parameter | Description |
| Animal Strain | NOD/SCID or Athymic Nude Mice |
| Tumor Model | Subcutaneous xenograft of a relevant human cancer cell line |
| Group Size | 8-10 mice per group |
| Treatment Duration | 21-28 days (or until endpoint) |
| Primary Endpoint | Tumor Volume (measured by calipers) |
| Secondary Endpoints | Body weight, clinical observations, survival |
Table 2: Key parameters for a xenograft efficacy study.
Pharmacodynamic (PD) Biomarker Analysis
PD studies are crucial to demonstrate that the compound is engaging its target in the tumor tissue and modulating the intended biological pathway.
Figure 2: Hypothetical signaling pathway where the compound inhibits a target kinase, leading to reduced phosphorylation of a downstream substrate and decreased cell proliferation.
Protocol 5: Tumor Biomarker Analysis
-
Study Design: Conduct a short-term efficacy study (e.g., 3-5 days of treatment).
-
Sample Collection: At the end of the study, collect tumor tissue and plasma at various time points after the final dose.
-
Tissue Processing: Flash-freeze a portion of the tumor for protein and RNA analysis, and fix another portion in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot or ELISA: Measure the levels of the target protein and its phosphorylated (activated) form in tumor lysates.
-
Immunohistochemistry (IHC): Visualize the expression and localization of the target and downstream markers within the tumor tissue.
-
Quantitative PCR (qPCR): Analyze the expression of target-related genes.
-
-
Correlation: Correlate the changes in biomarkers with the administered dose and the observed anti-tumor activity.
Part 3: Preliminary Toxicological Assessment
A preliminary toxicology study provides initial insights into the safety profile of the compound.
Protocol 6: Sub-chronic Toxicology Study
-
Animal Model: Use healthy rodents (mice or rats).
-
Dosing: Administer the compound daily for an extended period (e.g., 14-28 days) at doses up to the MTD.
-
In-life Monitoring: Conduct regular clinical observations and body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
Conclusion
The in vivo evaluation of this compound requires a systematic and methodologically rigorous approach. The protocols outlined in this guide provide a foundational framework for assessing the compound's therapeutic potential, from initial tolerability and pharmacokinetic profiling to robust efficacy and pharmacodynamic studies. The insights gained from these experiments are critical for making informed decisions in the drug development process and for advancing promising new chemical entities toward clinical investigation.
References
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- PubMed. (2026, January 5).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
- Oreate AI Blog. (2025, December 30).
- Taconic Biosciences. (2016, May 24). Preclinical Immuno-Oncology Animal Models.
- PMC. (n.d.).
- Frontiers. (n.d.).
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- MDPI. (n.d.).
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- ResearchGate. (2025, August 6). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF.
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- ResearchGate. (2025, August 5). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
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Application Notes and Protocols for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride as a Novel Chemical Probe
Disclaimer: As of the current date, 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is not a well-characterized chemical probe in publicly available scientific literature. Therefore, its biological target(s), mechanism of action, and selectivity profile are not established. This document serves as a comprehensive guide for researchers on how to approach the characterization, validation, and application of this novel compound as a potential chemical probe, based on established best practices in chemical biology.[1][2][3]
Introduction: The Journey from a Small Molecule to a Validated Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target.[1][4] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is optimized for precision, potency, and selectivity to generate robust and reproducible data for target validation and pathway elucidation. The rigorous validation of a chemical probe is critical to ensure that any observed biological phenotype can be confidently attributed to the modulation of its intended target.[1][3][5]
The compound in focus, this compound, features an azetidine scaffold. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry.[6][7] Their unique structural rigidity and sp3-rich character can confer favorable properties such as improved metabolic stability, solubility, and binding affinity.[6][7][8][9] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs, highlighting the scaffold's potential in designing bioactive molecules.[6][10]
This guide provides a systematic framework for any researcher aiming to characterize this compound (herein referred to as 'AZ-Probe-1') and validate its potential as a chemical probe.
Part 1: Physicochemical Characterization and Quality Control
Before any biological evaluation, the identity, purity, and stability of AZ-Probe-1 must be unequivocally established.
Table 1: Physicochemical Properties of AZ-Probe-1
| Property | Value |
| IUPAC Name | 3-(propan-2-ylamino)azetidine-3-carboxamide;dihydrochloride |
| Molecular Formula | C₇H₁₅N₃O·2HCl |
| Molecular Weight | 230.13 g/mol |
| CAS Number | 686344-57-0 |
| Canonical SMILES | CC(C)NC1(CNC1)C(=O)N.Cl.Cl |
| Structure | (Illustrative) |
Protocol 1.1: Purity, Identity, and Stability Assessment
Rationale: Impurities can lead to misleading biological data and off-target effects. Stability assessment ensures the compound does not degrade under experimental conditions.
Materials:
-
AZ-Probe-1 sample
-
Appropriate deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)
-
LC-MS and HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Buffers for solubility testing (e.g., PBS pH 7.4)
Procedure:
-
Identity Confirmation (NMR):
-
Dissolve 5-10 mg of AZ-Probe-1 in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm that the observed peaks and their integrations match the expected structure of 3-(Isopropylamino)azetidine-3-carboxamide.
-
-
Purity Analysis (LC-MS & HPLC):
-
Prepare a stock solution of AZ-Probe-1 (e.g., 10 mM in DMSO or water).
-
Inject the sample onto an LC-MS system to confirm the expected mass-to-charge ratio ([M+H]⁺).
-
Perform HPLC analysis with UV detection (e.g., at 210 nm and 254 nm) to determine purity. A high-quality probe should be >95% pure, ideally >99%.
-
-
Solubility Assessment:
-
Prepare serial dilutions of AZ-Probe-1 in relevant biological media (e.g., PBS, cell culture medium).
-
Determine the maximum soluble concentration by visual inspection (for precipitation) and/or nephelometry.
-
-
Stability in Assay Buffer:
-
Incubate AZ-Probe-1 at its intended working concentration in the final assay buffer for the duration of the longest planned experiment (e.g., 24, 48 hours).
-
Analyze the sample by HPLC at different time points to check for degradation products.
-
Part 2: Unbiased Target Identification
The cornerstone of a chemical probe is knowing its molecular target(s). Several unbiased, systematic methods can be employed to identify the cellular proteins that AZ-Probe-1 binds to.
Method 1: Affinity-Based Target Identification
Rationale: This classic approach uses a modified version of the probe to "pull down" its binding partners from a cell lysate.[11][12][13] This requires synthesizing an analog of AZ-Probe-1 with a linker and an affinity tag (e.g., biotin).
Prerequisite: Synthesis of a biotinylated version of AZ-Probe-1 (Biotin-AZ-Probe-1) where the biotin-linker is attached at a position determined not to be critical for its (yet unknown) activity. A negative control probe, structurally similar but inactive, is also highly recommended.
Materials:
-
Biotin-AZ-Probe-1
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from a relevant cell line
-
Competition Elution: Non-biotinylated AZ-Probe-1
-
Wash buffers (e.g., TBS-T) and elution buffers
-
Mass spectrometer for proteomic analysis
Procedure:
-
Lysate Preparation: Grow and harvest cells, then lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with Biotin-AZ-Probe-1 for 1-2 hours at 4°C to allow binding. As a control, incubate a separate lysate sample with biotin alone.
-
Capture: Add streptavidin beads to the lysate and incubate for another hour to capture the biotinylated probe and its bound proteins.
-
Washing: Pellet the beads using a magnet and wash them extensively (at least 3-5 times) with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins. A key step for reducing false positives is competition elution: incubate the beads with a high concentration of the original, non-biotinylated AZ-Probe-1. This will specifically displace true binding partners.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis to identify the proteins that were specifically pulled down by Biotin-AZ-Probe-1 compared to controls.
Caption: Workflow for kinome-wide selectivity profiling.
Part 4: Application in Cell-Based Assays
Once validated, AZ-Probe-1 can be used to interrogate the biological function of its target.
Guiding Principles:
-
Use the Right Concentration: Use the lowest concentration of the probe that gives maximal on-target effect, as determined by the cellular target engagement EC₅₀.
-
Always Use a Negative Control: A structurally similar analog of AZ-Probe-1 that does not bind the target is essential to control for off-target or compound-specific artifacts.
-
Confirm with an Orthogonal Method: Validate key findings using a genetic approach (e.g., siRNA or CRISPR-mediated knockdown/knockout of the target) to ensure the phenotype is truly linked to the target protein.
Caption: Logic of using a probe and negative control.
Protocol 4.1: General Cell-Based Assay
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with:
-
Vehicle control (e.g., DMSO)
-
AZ-Probe-1 (at 1x, 3x, and 10x its cellular EC₅₀)
-
Negative control compound (at the same concentrations as AZ-Probe-1)
-
-
Incubation: Incubate for a duration appropriate for the biological question (e.g., 24-72 hours).
-
Phenotypic Readout: Measure the desired endpoint (e.g., cell viability via CellTiter-Glo, apoptosis via Caspase-3/7 assay, protein phosphorylation via Western Blot).
-
Interpretation: A specific on-target effect is demonstrated if AZ-Probe-1 elicits a dose-dependent change in the phenotype while the negative control has no effect at the same concentrations.
Safety and Handling
As a novel chemical entity, this compound should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
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Quancard, J., Cox, B., Finsinger, D., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem. [Link]
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Tabana, Y. M., Taha, M. M. E., & Neamah, W. F. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology. [Link]
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Singh, R., Singh, G., & Kumar, D. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
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ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]
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Al-Ali, H., & Al-Mulla, H. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Robers, M. B. (2017). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Current Opinion in Chemical Biology. [Link]
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Müller, S., & Knapp, S. (2016). Target Identification Using Chemical Probes. Methods in Molecular Biology. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. NINGBO INNO PHARMCHEM. [Link]
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Vu, V., Szewczyk, M. M., Nie, D. Y., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]
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Centre for Medicines Discovery. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Publishing. [Link]
-
Axelsson, H., Almqvist, H., Seashore-Ludlow, B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]
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EFMC - European Federation for Medicinal Chemistry and Chemical Biology. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]
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Klüter, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Koehler, A. N. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. Journal of the American Chemical Society. [Link]
-
Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor. UKM. [Link]
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- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
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Application Notes and Protocols for the Preparation of a Stock Solution of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Abstract
This comprehensive guide details the preparation, characterization, and storage of a stock solution of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a key azetidine-based compound relevant to contemporary drug discovery and development. Recognizing the limited availability of specific solubility and stability data in the public domain for this molecule, this document provides a systematic workflow for researchers to empirically determine these parameters. The protocols herein are designed to ensure the preparation of an accurate and stable stock solution, a critical prerequisite for reliable and reproducible experimental outcomes.
Introduction: The Significance of Azetidine Scaffolds and the Imperative for Methodical Stock Solution Preparation
Azetidine-containing building blocks are of increasing interest in medicinal chemistry. The strained four-membered ring imparts a rigid conformation, which can lead to higher binding affinity and improved pharmacological properties.[1] this compound (Molecular Formula: C7H15N3O.2HCl, Molecular Weight: 230.13 g/mol ) is a representative of this class of compounds, often utilized in the synthesis of novel therapeutic agents.[][3]
The dihydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of the parent amine. However, the successful application of this and similar compounds in research is fundamentally dependent on the accurate and reproducible preparation of stock solutions. Factors such as solvent choice, dissolution technique, and storage conditions can significantly impact the integrity of the stock solution and, consequently, the validity of experimental results. This guide provides a robust framework for navigating these considerations.
Health and Safety Precautions
Before commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4] Avoid the formation of dust when handling the solid compound.[4]
Materials and Reagents
Compound
-
This compound (Purity ≥95%)[]
Solvents
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%
-
Sterile deionized (DI) water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol, absolute (200 proof, ≥99.5%)
Equipment
-
Analytical balance (readability ±0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (water bath)
-
Magnetic stirrer and stir bars
-
pH meter (calibrated)
-
Sterile filtration units (e.g., 0.22 µm syringe filters)
-
Cryogenic storage vials
Experimental Protocol: A Workflow for Empirical Determination and Preparation
Given the absence of specific public data, the following workflow is designed as a self-validating system for the preparation of a stock solution.
Figure 1: Workflow for solubility assessment and stock solution preparation.
Part 1: Preliminary Solubility Assessment
The causality behind this initial step is to determine the most suitable solvent and the practical concentration limits for your stock solution, thereby preventing waste of valuable compound and ensuring the final solution is not a suspension.
-
Preparation: Accurately weigh 1-2 mg of this compound into three separate, clean vials.
-
Solvent Addition: To the first vial, add the chosen primary solvent (e.g., sterile DI water) in small, precise increments (e.g., 50 µL).
-
Dissolution: After each addition, vortex the vial for 30 seconds. If the solid does not dissolve, place the vial in a sonicator bath for up to 5 minutes.
-
Observation: Visually inspect for complete dissolution against a dark background.
-
Repeat: Continue adding solvent incrementally until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
Solvent Screening: Repeat steps 2-6 for other solvents of interest (e.g., DMSO, ethanol).
Part 2: Protocol for Preparation of a 10 mM Aqueous Stock Solution
This protocol is provided as an example. The final concentration and solvent should be adjusted based on the results of the preliminary solubility assessment and experimental requirements.
-
Calculation:
-
Molecular Weight = 230.13 g/mol []
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = 0.01 L * 0.010 mol/L * 230.13 g/mol = 0.023013 g
-
Mass (mg) = 23.01 mg
-
-
-
Weighing: Accurately weigh approximately 23.0 mg of this compound and record the exact mass.
-
Initial Dissolution: Transfer the weighed compound to a 10 mL Class A volumetric flask. Add approximately 8 mL of sterile DI water.
-
Complete Dissolution: Cap the flask and vortex until the solid is fully dissolved. If necessary, sonicate in a water bath at room temperature. Gentle warming (to no more than 37°C) can be employed, but be mindful of potential degradation of the strained azetidine ring.[1]
-
Final Volume: Once fully dissolved and cooled to room temperature, carefully add sterile DI water to the 10 mL mark. Invert the flask several times to ensure homogeneity.
-
Sterilization (if required): For cell-based assays, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into appropriately labeled, sterile cryogenic vials. This minimizes freeze-thaw cycles which can degrade the compound. Store immediately as recommended in Section 6.
Characterization and Quality Control
To ensure the accuracy of the prepared stock solution, characterization is recommended.
Concentration Verification by HPLC-UV/CAD
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the concentration and purity of a solution.
-
Principle: A small volume of the stock solution is injected into the HPLC system. The compound is separated from any impurities on a column and detected. The peak area is proportional to the concentration.
-
Methodology (General):
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: If the compound has a suitable chromophore, a UV detector can be used.[5] For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) provides near-universal detection for non-volatile analytes and is a powerful alternative.[6][7]
-
Quantification: A calibration curve should be prepared using accurately weighed standards of this compound to correlate peak area with concentration.[8]
-
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical identity and structural integrity of the compound in solution.
-
Principle: NMR provides detailed information about the chemical environment of atoms within a molecule.
-
Methodology (General):
-
A small aliquot of the stock solution is diluted in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired.
-
The resulting spectra should be compared to a reference spectrum of the compound to confirm its identity and ensure no significant degradation has occurred during dissolution.
-
Storage and Stability
The stability of azetidine-containing compounds can be a concern due to the inherent strain in the four-membered ring.[1] Acid-mediated intramolecular ring-opening is a potential decomposition pathway. Therefore, proper storage is critical.
| Storage Condition | Recommended Duration | Rationale |
| Solid Compound | As per manufacturer's recommendation (often at -20°C) | To minimize degradation over long-term storage. |
| Stock Solution (in DMSO) | -80°C for up to 6 months | Minimizes chemical degradation and prevents microbial growth. |
| Stock Solution (in Water/PBS) | -20°C for up to 1 month; -80°C for up to 3 months | Aqueous solutions are more susceptible to hydrolysis and microbial contamination. |
Best Practices:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.
-
Protect from Light: Store vials in a light-blocking container or box.
-
Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prolong stability.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve | - Poor solubility in the chosen solvent.- Concentration is above the solubility limit. | - Refer back to the preliminary solubility assessment and choose a more appropriate solvent.- Prepare a more dilute stock solution.- Use a co-solvent system (e.g., 10% DMSO in water), but verify compatibility with downstream applications. |
| Precipitate forms upon freezing/thawing | - The compound has low solubility at lower temperatures.- The concentration is too high. | - Warm the solution to 37°C and vortex to redissolve before use.- Prepare a fresh, more dilute stock solution. |
| Loss of activity over time | - Chemical degradation of the compound in solution. | - Prepare fresh stock solutions more frequently.- Ensure proper storage at -80°C.- Perform a stability study by analyzing aliquots over time via HPLC. |
| Inconsistent experimental results | - Inaccurate stock solution concentration.- Degradation of the stock solution. | - Verify the concentration of the stock solution using a quantitative method like HPLC.- Prepare a fresh stock solution from the solid compound. |
References
-
Acros PharmaTech Limited. SAFETY DATA SHEET According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition. [Link]
-
PubMed Central (PMC). NMR Metabolomics Protocols for Drug Discovery. [Link]
-
Frontiers in Plant Science. NMR-based plant metabolomics protocols: a step-by-step guide. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
PubMed. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
-
ResearchGate. Quantitative analysis of Cephardine using the modern HPLC method. [Link]
-
MDPI. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]
-
PubMed. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. [Link]
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- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
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- 7. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD [mdpi.com]
Application Notes and Protocols for the Quantification of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Abstract
This document provides a comprehensive guide with detailed application notes and protocols for the quantitative analysis of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a small molecule of pharmaceutical interest. Given the limited availability of specific analytical methods for this compound, this guide presents two robust and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methods. All protocols are developed in accordance with the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation to ensure scientific integrity and trustworthiness.[1][2][3][4]
Introduction to this compound
This compound is a chemical entity with the molecular formula C7H15N3O·2HCl and a molecular weight of 230.13 g/mol .[] Its structure features a substituted azetidine ring, a carboxamide group, and an isopropylamino group. The presence of the basic amine functionalities and its polar nature are key considerations in the development of analytical methods for its quantification. Accurate and precise quantification of this compound is critical in various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis.
Rationale for Analytical Technique Selection
The choice of analytical technique is paramount for achieving reliable and reproducible results. For this compound, two primary techniques are recommended based on their suitability for small, polar, and non-volatile molecules:
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability. While the target molecule lacks a strong chromophore, detection at lower UV wavelengths is often feasible for such compounds. HPLC-UV is ideal for routine quality control and assays where high sensitivity is not the primary requirement.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[6] It is the preferred technique for bioanalytical applications (e.g., measuring drug levels in plasma) and for the detection and quantification of low-level impurities and degradation products. The use of tandem mass spectrometry provides a high degree of confidence in the identification and quantification of the analyte.
Experimental Workflows
A logical workflow is essential for efficient and accurate analysis. The following diagrams illustrate the general workflows for both HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocols
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This protocol is designed for the quantification of this compound in bulk drug substance or simple formulations.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
4.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Justification of Parameters:
-
Column: A C18 column is a good starting point for the separation of moderately polar compounds. The XBridge column offers stability over a wide pH range.
-
Mobile Phase: An acidic mobile phase with a buffer (ammonium acetate) is chosen to ensure the protonation of the amine groups, leading to better peak shape and retention on the reverse-phase column.
-
Gradient Elution: A gradient is employed to ensure the elution of the polar analyte with a reasonable retention time and good peak shape, while also allowing for the elution of any less polar impurities.
-
UV Detection Wavelength: 210 nm is selected as a general-purpose wavelength for compounds lacking a strong chromophore, as many organic molecules exhibit some absorbance at lower UV wavelengths.
4.1.3. Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample solution by accurately weighing the sample and dissolving it in the diluent to achieve a final concentration within the calibration range.
4.1.4. System Suitability
Before sample analysis, perform a system suitability test by injecting the a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
4.1.5. Data Analysis and Quantification
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the data. The concentration of the analyte in the sample solution can be determined using the equation of the line.
Protocol 2: Quantification by LC-MS/MS
This protocol is suitable for the quantification of this compound in complex matrices such as biological fluids (e.g., plasma).
4.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D7-3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
4.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 95% B to 60% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: Q1 m/z 158.1 -> Q3 m/z (optimized fragment); IS: Q1 m/z (IS specific) -> Q3 m/z (IS specific) |
Justification of Parameters:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen for its superior retention of very polar compounds like the target analyte.[7][8]
-
Mobile Phase: A mobile phase with a high organic content and a small amount of aqueous/acidic modifier is used for HILIC separation.
-
LC-MS/MS: This technique provides the necessary sensitivity and selectivity for bioanalysis.[6][9][10]
-
Internal Standard: An internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification. The specific precursor and product ions would need to be determined experimentally by infusing the analyte into the mass spectrometer.
4.2.3. Preparation of Solutions
-
Standard and Internal Standard Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare working standard and internal standard solutions by diluting the stock solutions.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate blank matrix (e.g., plasma) with the working standard solutions.
4.2.4. Sample Preparation (Protein Precipitation and SPE)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
4.2.5. Data Analysis and Quantification
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Perform a weighted (e.g., 1/x²) linear regression. The concentration of the analyte in the unknown samples is determined from this curve.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2] The validation parameters to be assessed include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[1][4] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[1][3] |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value.[1] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1][4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4] |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data in a regulated environment.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- BOC Sciences. CAS 686344-57-0 this compound.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111.
- ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating.
- ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
- PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Application of LCMS in small-molecule drug development. (2016, August 24).
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- 8. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. demarcheiso17025.com [demarcheiso17025.com]
The Azetidine Scaffold: A Comprehensive Guide to its Application in Therapeutic Agent Development
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the plethora of heterocyclic scaffolds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a position of relative obscurity to that of a "privileged" scaffold.[1][2][3] Its ascent is largely attributed to a unique amalgamation of structural and physicochemical properties that medicinal chemists can exploit to overcome long-standing challenges in drug design.
Historically, the synthesis of the strained four-membered ring presented considerable hurdles, which limited its widespread adoption.[2][4] However, the advent of sophisticated synthetic methodologies has rendered a diverse array of functionalized azetidines more readily accessible, thereby unlocking their immense potential.[1][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of the azetidine scaffold, complete with detailed protocols and application notes.
The unique conformational rigidity of the azetidine ring, intermediate between the highly strained aziridine and the more flexible pyrrolidine, allows for precise control over the spatial orientation of substituents.[1] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1] Furthermore, the inherent sp³-rich character of the azetidine scaffold contributes to improved solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[6][7]
Strategic Advantages of Incorporating Azetidine Scaffolds in Drug Design
The incorporation of an azetidine moiety into a drug candidate is a deliberate strategy to impart desirable pharmacological and physicochemical properties. The rationale behind this choice is multifaceted, with the primary advantages being:
-
Conformational Rigidity and Pre-organization: The puckered nature of the azetidine ring locks the substituents in well-defined three-dimensional orientations.[7] This pre-organization of the molecule for binding to its target can lead to a substantial increase in potency.
-
Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to an extended half-life and improved bioavailability of the drug.
-
Enhanced Solubility and Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, improving the solubility of the molecule. The scaffold also allows for the fine-tuning of lipophilicity (logP) and polar surface area (PSA).[7]
-
Bioisosterism: The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine and piperidine, or even acyclic fragments.[2] This substitution can lead to improved selectivity and reduced off-target effects.
-
Access to Novel Chemical Space: The unique vectors provided by the azetidine ring allow for the exploration of novel chemical space, leading to the discovery of compounds with new or improved biological activities.[7]
Application Note: Azetidine-Containing Drugs in Clinical Use
The successful application of the azetidine scaffold is evidenced by the growing number of FDA-approved drugs that incorporate this moiety across various therapeutic areas.[6][8]
| Drug Name | Therapeutic Area | Target | Rationale for Azetidine Incorporation |
| Baricitinib | Rheumatoid Arthritis, Alopecia Areata | Janus kinase (JAK1/JAK2) | The azetidine moiety is crucial for binding to the active site of the JAK enzymes, enhancing both potency and selectivity. |
| Cobimetinib | Melanoma | MEK1/MEK2 | The 3-substituted azetidine provides a key interaction with the enzyme and contributes to the overall favorable pharmacokinetic profile of the drug.[2][5] |
| Azelnidipine | Hypertension | Calcium Channel Blocker | The azetidine ring is an integral part of the dihydropyridine structure, influencing the drug's potency and duration of action.[3][5] |
| Sarolaner | Veterinary Medicine (antiparasitic) | Isoxazoline ectoparasiticide | The spiro-azetidine component is critical for the compound's insecticidal and acaricidal activity.[6] |
Synthetic Protocols for the Preparation of Functionalized Azetidines
The accessibility of functionalized azetidines is crucial for their application in drug discovery. While numerous synthetic methods exist, the following protocols describe versatile and widely adopted approaches.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization
This protocol describes the synthesis of a key azetidine building block, N-Boc-3-hydroxyazetidine, from epichlorohydrin and tert-butyl carbamate.
Workflow Diagram:
A two-step synthesis of N-Boc-3-hydroxyazetidine.
Materials:
-
Epichlorohydrin
-
tert-Butyl carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Potassium carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Ring Opening of Epichlorohydrin.
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl carbamate (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add epichlorohydrin (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate amino alcohol.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the crude amino alcohol in anhydrous DMF and add potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-hydroxyazetidine.
-
Self-Validation:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: One-Pot Synthesis of 3-Substituted Azetidines from 1-Boc-3-(bromomethyl)azetidine
This protocol provides a streamlined approach for introducing various functionalities at the 3-position of the azetidine ring.[9]
Workflow Diagram:
A one-pot synthesis of 3-substituted azetidines.
Materials:
-
1-Boc-3-(bromomethyl)azetidine
-
Desired nucleophile (e.g., phenol, amine, thiol)
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophilic Substitution:
-
To a solution of the nucleophile (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 4-16 hours until completion (monitored by TLC).
-
-
In-situ Deprotection (Optional):
-
For acid-stable products, the reaction can be worked up by quenching with water, extracting with a suitable organic solvent, and purifying the Boc-protected product.
-
Alternatively, for a one-pot deprotection, after the first step is complete, cool the reaction mixture to 0 °C and carefully add TFA (5-10 eq).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by an appropriate method (e.g., chromatography, crystallization).
-
Self-Validation:
-
The identity and purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.
Application Note: Targeting the MAPK/ERK Pathway with Cobimetinib
Cobimetinib is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is frequently hyperactivated in various cancers, including melanoma with BRAF mutations, leading to uncontrolled cell proliferation.
The azetidine moiety in Cobimetinib plays a crucial role in its activity. It is positioned to form a key hydrogen bond with the backbone amide of a serine residue in the hinge region of the MEK1 enzyme. This interaction, along with other binding features, contributes to the high potency and selectivity of the inhibitor.
Signaling Pathway Diagram:
Mechanism of action of Cobimetinib in the MAPK/ERK pathway.
Characterization of Azetidine-Containing Compounds
The structural elucidation and confirmation of purity are critical steps in the development of azetidine-based therapeutic agents. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants provide valuable information about the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon atoms of the azetidine ring also have characteristic chemical shifts that can be used for structural confirmation.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is an indispensable tool for monitoring reaction progress, assessing purity, and identifying byproducts.
-
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox.[2] Its unique conformational and physicochemical properties have been successfully leveraged to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the accessibility and diversity of functionalized azetidines.[5] As our understanding of structure-activity relationships deepens, the rational design and application of azetidine-containing molecules are poised to play an even more significant role in addressing unmet medical needs and delivering the next generation of innovative medicines.[6]
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
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Azetidines of pharmacological interest - PubMed. [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. [Link]
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Application Notes and Protocols for the Experimental Use of Azetidine Compounds in CNS Disorders
Introduction: The Rise of the Azetidine Scaffold in CNS Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of properties—high ring strain, a three-dimensional sp3-rich character, and conformational rigidity—confers significant advantages in drug design.[1] These features can lead to improved pharmacokinetic profiles, enhanced metabolic stability, better solubility, and novel intellectual property landscapes.[1]
Historically, the synthesis of azetidines was considered challenging, limiting their exploration.[2][3] However, recent advancements in synthetic methodologies have made this scaffold more accessible, unlocking its potential for a wide range of therapeutic targets.[2][3] In the realm of Central Nervous System (CNS) disorders, azetidine-containing molecules have shown remarkable promise as modulators of key neurotransmitter systems.[1][2] Compounds incorporating the azetidine moiety have demonstrated a diverse array of pharmacological activities, including potential treatments for neurodegenerative diseases, schizophrenia, and depression.[2][4][5]
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the experimental evaluation of novel azetidine compounds for CNS applications. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and logical progression from initial in vitro characterization to preclinical behavioral assessment.
Application Note 1: In Vitro Characterization of Novel Azetidine Compounds
Principle and Rationale
The initial phase of CNS drug discovery involves a thorough in vitro evaluation to determine a compound's affinity, selectivity, and functional activity at its intended biological target. Phenotypic screening of complex cell systems can also provide valuable insights into a compound's physiological effects.[6] For azetidine compounds, a primary focus has been on neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of cognitive and affective processes.[7][8][9] The goal is to build a comprehensive profile that can predict in vivo efficacy and guide the structure-activity relationship (SAR) studies necessary for lead optimization.
Key CNS Targets for Azetidine Compounds
-
Nicotinic Acetylcholine Receptors (nAChRs): Particularly the α4β2 and α7 subtypes. The α4β2 receptor is a key target for smoking cessation aids like varenicline, which has an azetidine-like bridged structure.[10][11][12] Azetidine derivatives such as Sazetidine-A have been developed as highly selective ligands for the α4β2 subtype.[7][9] The α7 subtype is implicated in cognitive processes, and its modulation is a therapeutic strategy for Alzheimer's disease and schizophrenia.[8][13]
-
Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmitter levels and are established targets for antidepressants and stimulants. The rigid azetidine scaffold can be used to design potent and selective reuptake inhibitors.
-
Vesicular Monoamine Transporter 2 (VMAT2): This transporter is involved in the packaging of monoamines into synaptic vesicles. Azetidine analogs have been explored as VMAT2 inhibitors.[14]
Experimental Workflow for In Vitro Characterization
The following diagram outlines the logical flow for characterizing a novel azetidine compound in vitro, starting from primary binding assays to more complex functional and phenotypic screens.
Caption: A tiered workflow for the in vitro screening of azetidine compounds.
Protocol 1.1: Radioligand Binding Assay for nAChR Affinity
Purpose: To determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype (e.g., α4β2) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized rat or mouse brain tissue (e.g., thalamus for α4β2, hippocampus for α7) or membranes from cell lines stably expressing the desired nAChR subtype.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs. [¹²⁵I]α-Bungarotoxin for α7 nAChRs.[8]
-
Test Compound: Azetidine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Ligand: A high concentration of a known non-radioactive ligand (e.g., nicotine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test azetidine compound.
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific ligand (for non-specific binding), or test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Self-Validation and Controls:
-
Positive Control: Include a known reference compound (e.g., varenicline or sazetidine-A) to ensure the assay is performing as expected.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) does not interfere with the assay.
Application Note 2: Preclinical Evaluation in Animal Models
Principle and Rationale
After establishing a promising in vitro profile, the next critical step is to evaluate the compound's effects in vivo using animal models of CNS disorders.[15] These models are essential for assessing whether the compound can cross the blood-brain barrier and engage its target to produce a therapeutically relevant behavioral effect.[16] The choice of model is paramount and should be logically linked to the compound's proposed mechanism of action and the target disorder. For instance, compounds targeting nAChRs may be evaluated in models of cognitive impairment, anxiety, or depression.[10][13]
Protocol 2.1: Forced Swim Test (FST) for Antidepressant-Like Activity
Purpose: The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.[17] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture.[17][18] Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile, suggesting a promotion of active coping strategies.[18]
Materials:
-
Animals: Male mice (e.g., C57BL/6 strain).
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., 25 cm high, 10 cm in diameter).
-
Water: Filled to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm). Water temperature should be maintained at 23-25°C.[19]
-
Video Recording System: To record sessions for later analysis.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[18]
-
Drug Administration: Administer the azetidine test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Session: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[19]
-
Recording: Video record the entire session from the side or above.
-
Post-Test Care: After the 6-minute session, carefully remove the mouse, dry it gently with a towel, and place it in a clean, dry cage, possibly with heat support, until fully dry.[18]
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, scores the behavior.
-
Typically, the first 2 minutes are considered an initial adaptation period and are excluded from the analysis.[18]
-
During the final 4 minutes, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Compare the immobility time between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Self-Validation and Controls:
-
Positive Control: Include a group treated with a standard antidepressant (e.g., imipramine or fluoxetine) to validate the model's sensitivity.
-
Locomotor Activity Control: It is crucial to conduct a separate test (e.g., open field test) to ensure the compound does not cause general hyperactivity, which could be a confounding factor in the FST. A true antidepressant effect should reduce immobility without significantly increasing general locomotion.
Protocol 2.2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Purpose: The EPM is a standard behavioral assay used to assess anxiety-like behavior in rodents.[20][21] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[22][23] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[22]
Materials:
-
Animals: Male mice or rats.
-
Apparatus: A plus-shaped maze, elevated above the floor (e.g., 50-55 cm), with two open arms and two enclosed by high walls.[21]
-
Video Tracking Software: An automated system to record and analyze the animal's movement (e.g., ANY-maze).[20]
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test.[20][24] The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer the test compound or vehicle as required.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms.[23] Allow the animal to explore the maze freely for a 5-minute period.[22]
-
Recording: The entire session is recorded by an overhead camera connected to the video tracking software.
-
Apparatus Cleaning: Thoroughly clean the maze with a suitable cleaning agent (e.g., 70% ethanol) between trials to remove any olfactory cues.[24]
-
Data Analysis:
-
The primary measures are:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and/or the percentage of open arm entries.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Self-Validation and Controls:
-
Positive Control: A known anxiolytic drug, such as diazepam, should be used to confirm the validity of the assay.
-
Interpretation: A compound that increases open arm exploration without changing the total number of arm entries is considered to have a specific anxiolytic-like effect. A compound that increases both open arm time and total entries may have a mixed anxiolytic and psychostimulant profile.
Application Note 3: ADME Properties & Blood-Brain Barrier Permeability
Principle and Rationale
For a compound to be effective in treating CNS disorders, it must not only be potent and selective but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Crucially, it must be able to cross the blood-brain barrier (BBB) to reach its target in the brain.[25] Early assessment of metabolic stability and BBB permeability can save significant resources by identifying compounds with poor druggability before they advance to costly in vivo studies.
Protocol 3.1: Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[26][27] A compound that is rapidly metabolized will likely have a short half-life in vivo, potentially limiting its therapeutic efficacy.
Materials:
-
Liver Microsomes: Commercially available pooled human or rodent liver microsomes.[26]
-
NADPH Regenerating System: A cofactor required for CYP enzyme activity.[28]
-
Test Compound: Azetidine derivative.
-
Reaction Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.[28]
-
Termination Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.[26]
-
LC-MS/MS System: For quantifying the amount of parent compound remaining over time.
Procedure:
-
Preparation: Prepare working solutions of the test compound, microsomes, and NADPH regenerating system.
-
Incubation: Pre-warm the microsomes and test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[26]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold termination solution to stop the reaction.[29]
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the samples using LC-MS/MS to determine the concentration of the test compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) based on the half-life and protein concentration.
-
Self-Validation and Controls:
-
Positive Controls: Include compounds with known high and low metabolic rates (e.g., verapamil and warfarin, respectively) to ensure the microsomal activity is within the expected range.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[29]
Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
Purpose: To predict the passive diffusion of a compound across the BBB using a non-cell-based in vitro model.[30][31][32] The PAMPA-BBB assay uses an artificial membrane coated with a lipid mixture that mimics the brain capillary endothelial cells.[33] It is a high-throughput, cost-effective method to screen compounds for their potential to enter the CNS.[31]
Materials:
-
PAMPA Plate System: A 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
-
BBB Lipid Solution: A solution of lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol) dissolved in an organic solvent like dodecane.[33]
-
Assay Buffers: Donor and acceptor buffers, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Test Compound and known control compounds.
-
Plate Reader or LC-MS/MS: For quantifying compound concentration.
Procedure:
-
Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the BBB lipid solution.
-
Donor Plate Preparation: Add the test compounds and controls, dissolved in donor buffer, to the wells of the donor plate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with acceptor buffer.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - [Vₐ * Vₑ / (Area * Time * (Vₐ + Vₑ))] * ln(1 - [drug]ₐ / [drug]ₑ) (Note: Simplified equations are often used; refer to specific kit instructions).
-
Classify compounds based on their Pₑ values (e.g., Pₑ < 2 x 10⁻⁶ cm/s = Low BBB permeability; Pₑ > 4 x 10⁻⁶ cm/s = High BBB permeability).
-
Self-Validation and Controls:
-
Positive and Negative Controls: Include compounds known to have high (e.g., caffeine, progesterone) and low (e.g., atenolol, hydrocortisone) BBB permeability.
-
Membrane Integrity: A marker compound that is known to be impermeable (e.g., Lucifer Yellow) can be included to check the integrity of the lipid membrane.[34]
Data Summary and Interpretation
To facilitate decision-making, the data generated from these assays should be compiled into a clear, comparative format.
| Compound ID | Target Kᵢ (nM) (α4β2 nAChR) | FST Immobility (s) (% of Vehicle) | EPM Open Arm Time (%) (% of Vehicle) | In Vitro t½ (min) (Human Microsomes) | PAMPA-BBB Pₑ (x 10⁻⁶ cm/s) |
| AZ-001 | 1.5 | 55% | 180% | 75 | 5.2 |
| AZ-002 | 25.0 | 92% | 110% | 15 | 1.1 |
| Control Drug | 5.2 | 60% | 170% | 45 | 4.8 |
Interpretation:
-
AZ-001 shows a highly promising profile: high target affinity, strong efficacy signals in both depression and anxiety models, good metabolic stability, and high predicted BBB permeability. This compound is a strong candidate for further development.
-
AZ-002 displays weaker affinity and minimal behavioral effects. Its poor metabolic stability and low predicted BBB permeability make it a poor candidate, and it would likely be deprioritized.
Conclusion
The azetidine scaffold represents a dynamic and valuable frontier in the design of next-generation therapeutics for CNS disorders.[1] Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug development. By employing a logical and rigorous experimental cascade, from in vitro target engagement to in vivo behavioral pharmacology and ADME profiling, researchers can effectively identify and optimize novel azetidine-based candidates. The protocols and application notes provided herein serve as a comprehensive guide to navigate this process, emphasizing the importance of scientific rationale and self-validating methodologies to ensure the generation of robust and reliable data. Continued exploration of this versatile scaffold is poised to deliver new and impactful treatments for patients suffering from a wide range of neurological and psychiatric conditions.
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Kulkarni, S. S., et al. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules. (2023). Available from: [Link]
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Xiao, Y., et al. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular pharmacology. (2006). Available from: [Link]
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Patterson, F., et al. Varenicline Improves Mood and Cognition during Smoking Abstinence. Biological psychiatry. (2009). Available from: [Link]
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Zarrindast, M. R., et al. Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors. Brain research bulletin. (2022). Available from: [Link]
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Marks, M. J., et al. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & tobacco research. (2015). Available from: [Link]
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Brand, M., & Waser, J. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society reviews. (2021). Available from: [Link]
-
Navarro, H. A., et al. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry. (2007). Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. neuroproof.com [neuroproof.com]
- 7. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Varenicline Improves Mood and Cognition during Smoking Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent Functional Effects of Sazetidine-A and Varenicline During Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jetir.org [jetir.org]
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- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. youtube.com [youtube.com]
- 20. Elevated plus maze protocol [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. mttlab.eu [mttlab.eu]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 31. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
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- 34. PAMPA | Evotec [evotec.com]
Troubleshooting & Optimization
troubleshooting solubility issues of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Introduction
Welcome to the technical support center for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a dihydrochloride salt of a substituted azetidine, solubility can be a critical parameter influencing experimental success, from initial stock solution preparation to the final assay performance. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common solubility challenges. We will delve into the chemical principles governing its solubility and provide practical, step-by-step protocols to overcome these issues, ensuring the scientific integrity and reproducibility of your results.
Understanding the Molecule: Chemical Properties at a Glance
Before troubleshooting, it is essential to understand the key chemical features of this compound that dictate its solubility behavior.
| Property | Value/Information | Source |
| CAS Number | 686344-57-0 | [BOC Sciences[], BLDpharm[2]] |
| Molecular Formula | C₇H₁₅N₃O·2HCl | [BOC Sciences[], BLDpharm[2]] |
| Molecular Weight | 230.14 g/mol | [BLDpharm[2]] |
| Structure | A substituted azetidine with a primary carboxamide and a secondary isopropylamino group, supplied as a dihydrochloride salt. | [BOC Sciences[]] |
| Predicted pKa | Due to the presence of two amine groups (the azetidine ring nitrogen and the isopropylamino nitrogen), two pKa values are expected. Based on the pKa of azetidine (11.29) and typical secondary amines, the predicted pKa values are likely in the range of 9-11.[3] As a dihydrochloride salt, the initial pH of an aqueous solution will be acidic. | N/A |
Frequently Asked Questions & Troubleshooting Guide
Q1: I am having trouble dissolving this compound in water. What is the recommended starting point?
Answer:
As a dihydrochloride salt, this compound is expected to have its highest solubility in aqueous solutions. However, the dissolution rate can sometimes be slow.
Causality: The molecule possesses both hydrophilic (amine salts, carboxamide) and moderately hydrophobic (isopropyl group) moieties. While the salt form significantly enhances aqueous solubility compared to the free base, high concentrations can still be challenging to achieve instantaneously.
Troubleshooting Protocol:
-
Start with Deionized Water: Begin by attempting to dissolve the compound in high-purity deionized water.
-
Gentle Warming: Warm the solution to 37-50°C. This can increase the dissolution rate. Avoid excessive heat, which could potentially degrade the compound.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or an ultrasonic bath. Sonication is particularly effective at breaking down small particles and accelerating dissolution.
-
Incremental Addition: Add the solid to the solvent in small portions while stirring to prevent the formation of clumps.
Q2: My aqueous solution of the compound is cloudy. What could be the cause and how can I fix it?
Answer:
Cloudiness or precipitation in an aqueous solution can arise from several factors, primarily related to pH and concentration.
Causality: 3-(Isopropylamino)azetidine-3-carboxamide is a dibasic compound, meaning it can exist in different protonation states depending on the pH of the solution. As a dihydrochloride salt, dissolving it in neutral water will result in an acidic solution. If the pH of this solution is raised, the compound will start to deprotonate, leading to the formation of the less soluble free base, which can cause cloudiness or precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a cloudy solution.
Experimental Protocol for pH Adjustment:
-
Prepare a Slurry: Make a suspension of the compound in water at the desired concentration.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the slurry.
-
Titrate with Acid: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Observe Dissolution: Continue adding acid until the compound fully dissolves and the solution becomes clear. Note the final pH. This will give you an indication of the pH range required to maintain solubility at that concentration.
Q3: I need to prepare a stock solution in an organic solvent. Which solvents are recommended?
Answer:
While the dihydrochloride salt form is optimized for aqueous solubility, polar organic solvents can also be used.
Solvent Selection Guide:
| Solvent | Expected Solubility | Rationale & Comments |
| DMSO | Good | A common solvent for many research compounds. The salt may still require sonication to fully dissolve. |
| Methanol/Ethanol | Moderate | Polar protic solvents that can dissolve hydrochloride salts. Solubility may be lower than in water or DMSO. |
| Acetonitrile | Low to Moderate | Less polar than methanol/ethanol, may be less effective. |
| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble | The salt form is highly polar and will not dissolve in non-polar solvents. |
Important Consideration: When using organic solvents, be mindful of their compatibility with your downstream experimental system (e.g., cell culture, enzyme assays). DMSO, for instance, can be toxic to cells at higher concentrations.
Q4: I am observing variability in my experimental results. Could solubility be a factor?
Answer:
Absolutely. Inconsistent solubility or precipitation during an experiment can lead to significant variability.
Causality and Mitigation:
-
pH Shifts in Assay Buffers: If your assay buffer has a pH that is close to or above the pKa of the compound's amino groups, the compound may precipitate over time as it deprotonates. It is crucial to ensure the compound is soluble in the final assay buffer at the working concentration.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to inaccuracies in weighing the compound, affecting the final concentration of your solutions.
-
"Salting Out" Effect: High concentrations of other salts in your buffer can sometimes decrease the solubility of your compound.
Self-Validating Protocol for Assay Preparation:
-
Pre-Assay Solubility Test: Before running your main experiment, perform a small-scale solubility test. Prepare your final assay buffer and add this compound to the highest concentration you plan to use.
-
Incubate and Observe: Incubate this solution under the same conditions as your planned experiment (e.g., temperature, time).
-
Visual Inspection: After incubation, visually inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm) to check for light scattering.
Caption: Pre-assay solubility validation workflow.
Q5: How should I store solutions of this compound?
Answer:
Proper storage is critical to maintain the integrity of your solutions.
-
Aqueous Solutions: For short-term storage (1-2 days), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Organic Solvent Solutions (e.g., DMSO): These are typically more stable. Store at -20°C for long-term use. Ensure the vials are tightly sealed to prevent the absorption of water, as DMSO is hygroscopic.
A Note on Hygroscopicity: It is best practice to store the solid compound in a desiccator to protect it from moisture. When weighing, do so quickly and in a low-humidity environment if possible.
References
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Wikipedia. Azetidine. [Link]
Sources
Technical Support Center: Optimizing Azetidine Carboxamide Synthesis
Welcome to our dedicated resource for scientists and researchers navigating the synthesis of azetidine carboxamides. This guide is structured to address the most common and critical challenges encountered during the amide coupling process involving the strained azetidine ring. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your syntheses effectively.
Introduction: The Challenge of the Azetidine Ring
The azetidine ring, a four-membered heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its conformational rigidity and unique vectoral projection of substituents make it a valuable design element. However, the inherent ring strain of approximately 25.4 kcal/mol introduces specific synthetic challenges.[1] While more stable than an aziridine, the ring is susceptible to opening under harsh conditions, and the nucleophilicity of the nitrogen can be influenced by substitution and protecting group strategy. This guide focuses specifically on the final, crucial step: the formation of the carboxamide bond.
Troubleshooting Guide & FAQs
Question 1: My amide coupling reaction is suffering from low yield. What are the primary factors to investigate?
Answer:
Low yield is the most common issue in amide bond formation and it typically points to one of three areas: inefficient activation of the carboxylic acid, deactivation or poor reactivity of the azetidine, or suboptimal reaction conditions.[2]
1. Inefficient Carboxylic Acid Activation: The conversion of a stable carboxylic acid into a highly reactive species is the first committed step of the reaction. Incomplete activation is a direct route to low conversion.
-
Expertise & Experience: Your choice of coupling reagent is critical. While standard carbodiimides like EDC are common, they often require additives to achieve high efficiency and suppress side reactions.[3] For more challenging or sterically hindered substrates, uronium/aminium-based reagents like HATU are often superior, generating highly reactive OAt-active esters that can significantly accelerate the reaction and improve yields to over 95%.[4]
-
Trustworthiness (Self-Validating System): Before changing multiple parameters, validate your current system.
-
Reagent Quality: Ensure all reagents, especially the coupling agent and any additives, are fresh and have been stored under anhydrous conditions. HATU and similar reagents are moisture-sensitive.[4]
-
Stoichiometry: A common starting point is a 1:1.1:2 ratio of Azetidine:Carboxylic Acid:Base, with 1.1 equivalents of the coupling reagent. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the azetidine is a standard and effective practice.[2]
-
2. Azetidine-Specific Issues: The azetidine nitrogen is a reasonably good nucleophile, but its reactivity can be compromised.
-
Protonation: An acid-base reaction between the amine and the carboxylic acid can occur, forming an ammonium carboxylate salt that is unreactive.[2] This is why a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize any acid and ensure the azetidine remains a free base.[4]
-
Steric Hindrance: Bulky substituents on the azetidine ring (especially at the 2- and 4-positions) or on the carboxylic acid can dramatically slow the rate of coupling.[5] If you suspect steric hindrance is the issue, switching to a more potent coupling reagent or increasing the reaction temperature may be necessary.
3. Suboptimal Reaction Conditions:
-
Solvent Choice: The reaction must be conducted in an anhydrous, polar aprotic solvent that fully dissolves all components. Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective choices.[2][4]
-
Temperature: Most couplings proceed well at room temperature. If the reaction is sluggish due to hindered substrates, gentle heating (e.g., to 40-50 °C) can be beneficial. Conversely, for sensitive substrates prone to racemization, running the reaction at 0 °C is advised.[2]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Question 2: My reaction is clean but stalls at ~50% conversion. I suspect racemization of my chiral carboxylic acid. How can I detect and prevent this?
Answer:
This is a critical issue in pharmaceutical synthesis. Racemization (or epimerization) of the chiral center alpha to the carbonyl can occur during the activation step. The O-acylisourea intermediate formed with carbodiimides is particularly susceptible.
-
Expertise & Experience: The key to preventing racemization is to use an additive that traps the activated intermediate as a less reactive, more stable species, minimizing its lifetime. 1-Hydroxybenzotriazole (HOBt) was the classic choice, but modern additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are generally more effective at suppressing this side reaction.[2][3][5] Aminium- and phosphonium-based coupling reagents inherently include such moieties (e.g., HATU, PyBOP), making them superior choices for coupling chiral acids.[3]
Prevention & Mitigation Protocol:
| Step | Action | Causality (The "Why") |
| 1 | Switch from a carbodiimide-only method (e.g., EDC) to a formulation that includes an additive. | EDC/HOAt or EDC/OxymaPure is a cost-effective upgrade that significantly reduces racemization risk.[5] |
| 2 | If racemization persists, upgrade to a uronium/aminium salt reagent. | HATU is the gold standard for difficult couplings where stereochemical integrity is paramount.[4] |
| 3 | Lower the reaction temperature. | Perform the pre-activation and coupling at 0 °C to reduce the rate of the competing epimerization pathway.[2] |
| 4 | Use a less hindered, non-nucleophilic base. | While DIPEA is standard, in some cases, a weaker base like 2,4,6-collidine may be beneficial if the substrate is extremely sensitive. |
Detection: The most reliable method for detecting racemization is chiral chromatography (HPLC or SFC) of the final product, comparing the retention time to an authentic racemic standard if available.
Question 3: My purification is complicated by byproducts that are difficult to separate from my product. How can I simplify the workup?
Answer:
This is a common frustration, especially when using carbodiimide or phosphonium-based reagents, which generate urea and phosphine oxide byproducts, respectively. A well-designed workup is crucial.
-
Expertise & Experience: The goal of the workup is to remove as many impurities as possible before chromatography. A standard liquid-liquid extraction sequence is highly effective.
Optimized Aqueous Workup Protocol:
| Step | Procedure | Rationale |
| 1 | Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water or saturated aq. NH₄Cl.[2] | Decomposes any remaining reactive intermediates. |
| 2 | Dilute with a suitable organic solvent (e.g., Ethyl Acetate, DCM). | Ensures good partitioning and phase separation. |
| 3 | Wash the organic layer sequentially with: a) 5% aq. HCl or sat. aq. NH₄Cl (2x) b) Sat. aq. NaHCO₃ (2x) c) Brine (1x) | a) Removes the organic base (DIPEA). b) Removes unreacted carboxylic acid and acidic additives (HOBt, HOAt). c) Removes residual water. |
| 4 | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. | Provides the crude product, now significantly cleaner and ready for chromatography. |
Reaction Pathway and Common Byproducts
Caption: Key outputs from an amide coupling reaction targeted during workup.
References
- Title: Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation Source: Benchchem URL
- Title: Optimizing Amide Bond Formation: Lab-Validated Insights Source: Online Inhibitor URL
- Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL
- Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Source: Tohoku University URL
- Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC - NIH URL
-
Title: Synthesis of L-Azetidine-2-Carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: Biocatalytic amide bond formation Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides Source: NIH URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
Sources
Technical Support Center: Purification of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Welcome to the technical support guide for 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride (CAS 686344-57-0). This document serves as a specialized resource for researchers, medicinal chemists, and process development professionals. Azetidine scaffolds are increasingly vital in drug discovery due to the unique conformational rigidity and physicochemical properties they impart to molecules.[1][2] However, the purification of highly polar, salt-based intermediates like this one presents distinct challenges. This guide provides in-depth, experience-driven solutions to common purification and troubleshooting scenarios.
Section 1: Initial Assessment & Strategy Selection
A successful purification begins with a thorough understanding of the crude material. Rushing into a purification protocol without proper analysis is a common cause of low yield and wasted effort.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before attempting to purify my crude product?
A1: Characterization is paramount. Before any purification attempt, you must analyze a small sample of your crude material to understand what you are working with.
-
Qualitative Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the target compound and any significant impurities. This will confirm the presence of your product and give you the molecular weights of by-products.
-
Quantitative Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard to estimate the purity of the crude material.
-
Solubility Assessment: The dihydrochloride salt form of this molecule makes it highly polar.[][4] Test its solubility in a range of common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dichloromethane). This information is crucial for selecting a purification method.
Q2: What are the most common impurities I should expect?
A2: Impurities are typically process-related and can originate from various stages of the synthesis.[5] Common classes of impurities for this type of molecule include:
-
Unreacted Starting Materials: Precursors used in the final synthetic step may be present.
-
Reagent-Derived Impurities: Excess reagents or their decomposition products.
-
By-products: These can include regioisomers, over-alkylated products, or products resulting from the opening of the strained azetidine ring.[6][7]
-
Residual Solvents: Solvents used in the reaction or initial workup.
Q3: Which purification strategy should I choose? My crude material is a highly polar solid.
A3: For a polar, crystalline solid like this compound, the choice of purification method depends on the impurity profile and the desired scale. The following decision tree outlines a logical approach.
Caption: Purification strategy selection workflow.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most efficient and scalable method for purifying crystalline solids and should be your first choice.[8] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[9]
Q4: How do I find a suitable solvent system for recrystallizing this dihydrochloride salt?
A4: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at room temperature or below.[9] Given the polar nature of the salt, focus on polar protic solvents or their mixtures.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with 0.5 mL).
-
Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility at room temperature to the boiling point of the solvent. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will produce a high yield of crystalline solid upon cooling.
Table 1: Solvent Selection Guide for Polar Amine Salts
| Solvent System | Rationale & Typical Use | Troubleshooting Tips |
| Methanol (MeOH) | Often too good a solvent, but can be used as the "solvent" in a solvent/anti-solvent pair. | If everything stays in solution upon cooling, slowly add an anti-solvent like Isopropanol (IPA) or Methyl tert-butyl ether (MTBE) to the warm solution until it becomes slightly turbid, then cool. |
| Ethanol (EtOH) / Water | Excellent system. The compound is likely very soluble in water and less so in ethanol. | Dissolve the compound in a minimum amount of hot water. Slowly add hot ethanol until the solution becomes cloudy. Add a drop of hot water to clarify, then cool slowly. |
| Isopropanol (IPA) | Good single-solvent potential. Its polarity is lower than MeOH or EtOH, potentially allowing for better differential solubility. | Ensure the material dissolves completely at reflux. If solubility is low even when hot, this may not be a suitable single solvent. |
| Acetonitrile (ACN) | Can be a good choice for moderately polar salts. | Be aware of potential safety hazards when heating acetonitrile. Use a well-ventilated fume hood. |
Q5: My purification attempt resulted in an oil instead of crystals. What went wrong and how do I fix it?
A5: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too supersaturated.
-
Cause 1: Solution is too concentrated. The solubility limit was exceeded too rapidly.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent, and attempt to cool again, but much more slowly.
-
-
Cause 2: Impurities are depressing the melting point. High levels of impurities can create a eutectic mixture.
-
Solution: Try adding a seed crystal (a tiny amount of pure product) to the cooled solution to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solution's surface.
-
-
Cause 3: Cooling was too rapid.
-
Solution: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slow cooling is critical for forming well-ordered crystals.[9]
-
Section 3: Troubleshooting Guide for Chromatographic Purification
When recrystallization fails to provide the desired purity, chromatography is the next logical step. However, the choice of technique is critical for this polar salt.
Q6: Can I use standard normal-phase silica gel chromatography for this compound?
A6: It is strongly discouraged . This compound is a basic amine salt. The acidic silanol groups on the surface of standard silica gel will interact very strongly with the basic nitrogens.[10][11] This leads to:
-
Irreversible adsorption of the product onto the column.
-
Extremely poor recovery (low or no yield).
-
Severe peak tailing, making separation from impurities impossible.[11]
Attempting to run the salt directly on silica is a common and costly mistake. An alternative is to purify the free base (see Section 4).
Q7: What are the recommended starting conditions for Reversed-Phase (RP-HPLC) purification?
A7: Reversed-phase chromatography is the method of choice for purifying polar, ionizable compounds like this one.[10][12] The nonpolar stationary phase (e.g., C18) has minimal unwanted interactions with the basic compound.
Experimental Protocol: Preparative RP-HPLC
-
Column Selection: A C18-bonded silica column is the standard choice.
-
Mobile Phase: Use a gradient of HPLC-grade water and acetonitrile (or methanol), both containing an acidic modifier.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acid ensures the amine groups remain protonated (R-NH3+), which prevents peak tailing and improves peak shape.[11]
-
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN) or water. Ensure it is fully dissolved and filtered before injection.
-
Gradient Elution: Start with a high concentration of the aqueous phase (e.g., 5% Solvent B) and gradually increase the organic phase concentration (e.g., ramp to 50-70% Solvent B over 20-30 minutes).
Table 2: Starting Conditions for Preparative RP-HPLC
| Parameter | Recommended Setting | Justification |
| Stationary Phase | C18 Silica, 5-10 µm particle size | Provides good retention for polar compounds in a highly aqueous mobile phase. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier ensures consistent protonation and good peak shape.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Initial Gradient | 5% B for 2-5 min | Allows the compound to bind to the column head before elution begins. |
| Elution Gradient | 5% to 60% B over 20 min | A typical starting gradient; must be optimized based on crude LC-MS results. |
| Detection | UV at 210-220 nm | Amides and amines typically have a UV absorbance at low wavelengths. |
Section 4: Alternative Strategy: Purification via the Free Base
If preparative RP-HPLC is unavailable or impractical for the desired scale, a robust chemical approach is to convert the salt to its free base, purify the less polar free base, and then re-form the high-purity dihydrochloride salt.[13][14]
Caption: Workflow for purification via the free base intermediate.
Q8: What is the best way to purify the free base using silica gel chromatography?
A8: The free base is still a polar compound, but significantly less so than the salt. It can be purified on silica gel, but a basic modifier must be added to the mobile phase to prevent peak tailing.[15]
Experimental Protocol: Free Base Purification on Silica
-
Prepare the Column: Pack a silica gel column using a slurry method with your starting eluent.
-
Mobile Phase System: A common system is Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add a small amount of a volatile base like Triethylamine (Et₃N) or a solution of ammonia in methanol.
-
Starting Eluent: 98:2 DCM:MeOH + 0.5% Et₃N.
-
Rationale: The triethylamine acts as a competing base, binding to the acidic silanol sites on the silica and allowing your amine compound to elute with a symmetrical peak shape.[10]
-
-
Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity by increasing the percentage of methanol if necessary.
-
Re-formation of the Salt: Combine the pure fractions, concentrate under vacuum, and then dissolve the resulting pure free base in a solvent like isopropanol or diethyl ether. Add exactly 2.0 equivalents of a standardized solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The pure dihydrochloride salt will precipitate and can be collected by filtration.[13]
References
- Azetidine-2,4-dicarboxylic acid - Solubility of Things. (n.d.).
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Purifying amines on silica. (2006). Org Prep Daily. Retrieved January 20, 2026, from [Link]
- Troubleshooting. (n.d.). The Pharma Master.
-
What are the key steps in the purification of pharmaceutical intermediates? (2024). Blog. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. (n.d.). Benchchem.
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 20, 2026, from [Link]
- Recovery of amines from by-product chloride salts. (1987). Google Patents.
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Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Purification of Polar Aromatic Amines. (n.d.). Benchchem.
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Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
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Purification of strong polar and basic compounds. (2021). Reddit. Retrieved January 20, 2026, from [Link]
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Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Recrystallization. (n.d.). University of Wisconsin-La Crosse. Retrieved January 20, 2026, from [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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Advanced Guide to HPLC Troubleshooting. (2024). PharmaCores. Retrieved January 20, 2026, from [Link]
- This compound. (n.d.). BLDpharm.
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Azetidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Recrystallization. (n.d.). NDSU Department of Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]
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Synthesis and characterization of some Azetidines derivatives. (n.d.). Iraqi Academic Scientific Journals. Retrieved January 20, 2026, from [Link]
- Synthesis of azetidine derivatives. (2000). Google Patents.
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). PubMed Central. Retrieved January 20, 2026, from [Link]
- 3-(methylamino)azetidine-3-carboxamide hydrochloride. (n.d.). PubChemLite.
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Ethyl azetidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (2014). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
- 3-(dimethylamino)azetidine-3-carboxamide hydrochloride. (n.d.). PubChemLite.
- Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). Google Patents.
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Technical Support Center: Synthesis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Welcome to the technical support guide for the synthesis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into identifying and mitigating common impurities encountered during the synthesis of this valuable building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic process effectively.
Section 1: Postulated Synthetic Pathway and Key Impurity Junctions
The synthesis of 3-(isopropylamino)azetidine-3-carboxamide typically involves a multi-step sequence starting from a protected azetidinone. The inherent ring strain of the four-membered azetidine core makes it susceptible to specific side reactions, particularly under acidic or thermally strenuous conditions.[1][2] Understanding these critical junctures is the first step toward effective impurity control.
A common synthetic strategy is outlined below. The diagram highlights the desired reaction pathway and the branching points where common impurities are likely to form.
Caption: Postulated synthetic route and common impurity formation pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis to minimize impurity formation?
A: Control of pH, temperature, and reagent stoichiometry are paramount. The azetidine ring is notoriously sensitive to acidic conditions, which can catalyze ring-opening decomposition.[3] Therefore, any steps involving acid, including workups and particularly the final salt formation, must be conducted at low temperatures with careful monitoring. During cyclization steps (not shown in the specific pathway above, but relevant to general azetidine synthesis), high-dilution principles should be employed to disfavor intermolecular side reactions like polymerization.[4]
Q2: Why is the azetidine ring so prone to degradation?
A: The four-membered ring possesses significant Baeyer strain (approx. 25.4 kcal/mol), which is substantially higher than that of a five-membered pyrrolidine ring (5.4 kcal/mol).[2] This inherent strain makes the C-N bonds susceptible to cleavage. Protonation of the ring nitrogen under acidic conditions exacerbates this, creating a good leaving group and facilitating nucleophilic attack by counter-ions or solvents, leading to ring-opened impurities.[1][5]
Q3: Can the carboxamide group hydrolyze during the synthesis or workup?
A: Yes. Amide hydrolysis is a well-documented reaction that can occur under either strong acidic or basic conditions, typically requiring heat.[6] In this synthesis, the two most likely points for hydrolysis are during the nitrile-to-amide conversion if conditions are too harsh (e.g., prolonged heating in concentrated acid) and during the final deprotection and dihydrochloride salt formation step. The resulting carboxylic acid impurity (Impurity C) can be difficult to remove due to similar polarity.
Q4: What is the likely source of pyrrolidine-based impurities?
A: Pyrrolidine impurities (Impurity A) are often formed during the initial construction of the azetidine ring system, especially in syntheses involving intramolecular cyclization. The formation of a five-membered pyrrolidine ring is often in kinetic and thermodynamic competition with the desired four-membered azetidine ring.[7] Optimizing the reaction conditions (e.g., choice of base, leaving group, and solvent) is crucial to favor the desired 4-exo-tet cyclization over the competing 5-endo-tet pathway.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a practical, question-and-answer format.
| Problem Encountered | Potential Cause & Explanation | Recommended Solution & Protocol |
| Low yield and a complex mixture observed after a cyclization step (if applicable). | Cause: Competing formation of a more stable five-membered pyrrolidine ring or intermolecular polymerization.[7] Explanation: The transition state leading to the five-membered ring can be thermodynamically favored. Polymerization occurs when reactive intermediates react with each other instead of cyclizing intramolecularly. | Solution: 1. Employ High-Dilution: Slowly add the linear precursor to a large volume of refluxing solvent containing the base. This favors intramolecular cyclization. 2. Optimize Base/Solvent System: Screen different bases (e.g., K2CO3, NaH, LiHMDS) and solvents to find conditions that kinetically favor the four-membered ring formation. |
| An unexpected peak appears in HPLC/LC-MS with a mass corresponding to M+17 (M-NH3+H2O). | Cause: Hydrolysis of the primary carboxamide to the corresponding carboxylic acid (Impurity C). Explanation: This is a classic hydrolysis reaction, often catalyzed by harsh acidic or basic conditions combined with elevated temperatures.[8][9] It is particularly problematic during the final deprotection/salt formation step if excess strong acid and heat are used. | Solution: 1. Milder Nitrile Hydrolysis: Use controlled conditions like hydrogen peroxide with a base at low temperatures instead of vigorous acid hydrolysis. 2. Controlled Salt Formation: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M in dioxane) dropwise to a solution of the free base at 0°C. Monitor the precipitation and avoid prolonged stirring at room temperature. Use a minimal excess of HCl. |
| Significant product loss or appearance of new impurities during silica gel chromatography. | Cause: Acid-catalyzed ring-opening of the azetidine on the acidic surface of standard silica gel (Impurity B). Explanation: The silanol groups on the silica surface create a localized acidic environment. The basic nitrogen of the azetidine ring interacts strongly, and this protonation can trigger decomposition. | Solution: 1. Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent. (See Protocol 2). 2. Use Alternative Stationary Phases: Consider using basic alumina or a reverse-phase C18 column for purification. 3. Prioritize Crystallization: If possible, develop a crystallization procedure to avoid chromatography of the final free-base product altogether. |
| Incomplete conversion during the addition of isopropylamine to the precursor. | Cause: Steric hindrance at the C3 position of the azetidine ring. Explanation: The C3 position is sterically congested, which can slow down the nucleophilic attack by the secondary amine (isopropylamine). | Solution: 1. Increase Temperature: Perform the reaction at a higher temperature (e.g., 80-100°C) in a sealed vessel to increase the reaction rate. 2. Use a Catalyst: A Lewis acid catalyst may help activate the substrate, but compatibility with the azetidine ring must be verified.[10] 3. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
Section 4: Key Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a baseline for separating the target compound from its primary potential impurities.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm and 254 nm; MS (ESI+) scanning from m/z 100-500.
-
Expected Elution Order: Impurity C (Carboxylic Acid) -> Main Product -> Impurity B (Ring-Opened, depending on structure).
Protocol 2: Neutralization of Silica Gel for Chromatography
This procedure is critical to prevent on-column degradation of the acid-sensitive azetidine ring.[3]
-
Prepare your desired solvent system (e.g., 95:5 Dichloromethane/Methanol).
-
To the total volume of the eluent, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).
-
Prepare a slurry of the silica gel in this TEA-containing eluent.
-
Pack the column using the slurry.
-
Equilibrate the packed column by flushing with at least 2-3 column volumes of the TEA-containing eluent before loading the sample.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Run the chromatography as usual with the TEA-containing eluent.
Section 5: Summary of Common Impurities
| Impurity ID | Structure Name | Plausible Origin | Molecular Weight (Monoisotopic) | Analytical Signature (LC-MS) |
| Product | 3-(Isopropylamino)azetidine-3-carboxamide | - | 157.1215 (Free Base) | [M+H]⁺ = 158.1 |
| Impurity A | Pyrrolidine Isomer | Ring-formation side reaction | 157.1215 (Free Base) | [M+H]⁺ = 158.1. Distinguishable by NMR and likely different HPLC retention time. |
| Impurity B | 2-amino-3-(isopropylamino)-3-(aminomethyl)propan-1-ol | Acid-catalyzed ring opening | 175.1477 (Free Base) | [M+H]⁺ = 176.1. Significantly more polar; earlier elution time. |
| Impurity C | 3-(Isopropylamino)azetidine-3-carboxylic acid | Hydrolysis of carboxamide | 158.1055 (Free Base) | [M+H]⁺ = 159.1. Earlier elution time due to the acidic group. |
Section 6: Troubleshooting Workflow
This diagram provides a logical flow for diagnosing common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Burke, M. D., & Lalic, G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
- Vertex AI Search Result. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
-
Zaman Ashraf, M. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]
-
Smid, V., & Stepnicka, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]
-
Save My Exams. (n.d.). Reactions of Amides. A Level Chemistry Revision Notes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]
-
Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]
-
Tarbeeva, D. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
-
Uesugi, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
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- 8. savemyexams.com [savemyexams.com]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride: A Technical Support Guide
Welcome to the technical support center for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Here, we address common challenges and questions that may arise during its handling, storage, and experimental use, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by its molecular structure, which contains a strained azetidine ring and an amide functional group.[1][2] Key factors that can impact its stability include pH, temperature, light, and the presence of oxidizing agents. The dihydrochloride salt form generally offers improved stability as a solid compared to the free base.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[4] Keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For optimal preservation of its integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes thermal degradation. |
| Humidity | Keep in a dry environment with the container tightly closed. | Prevents hydrolysis of the amide group and potential deliquescence of the salt. |
| Light | Store in the dark or in an amber vial. | Protects against potential photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert gas. | Reduces the risk of oxidative degradation. |
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the chemistry of similar azetidine-containing compounds, two primary degradation pathways are anticipated for this compound:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 3-(isopropylamino)azetidine-3-carboxylic acid and ammonia. Studies on other azetidine derivatives have shown that amide bond hydrolysis is a common degradation route.[5][6]
-
Azetidine Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic attack, leading to ring-opening products. This can be initiated by the formation of a reactive azetidinium ion.[2][5][6]
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[3][7] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection would be a typical starting point for method development. This method should be able to separate the parent compound from its potential degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected potency of the compound in solution.
-
Potential Cause 1: Degradation due to improper solvent or pH.
-
Explanation: The stability of the azetidine ring and the amide group can be compromised in highly acidic or basic solutions, or in the presence of nucleophilic solvents. The strained azetidine ring, in particular, can be susceptible to ring-opening under these conditions.[2]
-
Solution:
-
Prepare solutions fresh before use whenever possible.
-
If solutions need to be stored, conduct a preliminary stability study in your chosen solvent system at the intended storage temperature.
-
Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Avoid prolonged storage in protic solvents, especially at elevated temperatures.
-
-
-
Potential Cause 2: Photodegradation.
-
Explanation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in complex organic molecules.[8]
-
Solution:
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize the exposure of the solid compound and its solutions to direct sunlight or strong artificial light.
-
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Potential Cause 1: Oxidative degradation.
-
Explanation: The secondary amine in the isopropylamino group and the azetidine nitrogen can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Solution:
-
De-gas solvents used for sample preparation and HPLC mobile phases to remove dissolved oxygen.
-
If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene) to your sample, if compatible with your downstream application.
-
Store stock solutions under an inert atmosphere.
-
-
-
Potential Cause 2: Thermal degradation.
-
Explanation: Elevated temperatures during sample processing (e.g., sonication for dissolution, evaporation) can accelerate degradation.
-
Solution:
-
Use gentle heating and avoid prolonged exposure to high temperatures when dissolving the compound.
-
If solvent needs to be removed, use a rotary evaporator at a low temperature or lyophilization.
-
-
Experimental Protocols
Forced Degradation Study Protocol
To proactively understand the stability of this compound, a forced degradation study is recommended.[7][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizing the Degradation Pathway
The following diagram illustrates the potential primary degradation pathways of this compound based on known chemical principles of related structures.
Caption: Potential degradation pathways of the parent compound.
References
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
- Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Deriv
- Degradation Products of Azetidine Core G334089-Isolation, Structure Elucidation and P
- SAFETY DATA SHEET.
- "3-(2-Ethylphenyl)
- SAFETY D
- Forced Degrad
- An In-depth Technical Guide to the Thermal Stability and Degrad
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
Sources
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- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of Four-Membered Heterocyclic Rings
Welcome to the Technical Support Center for the synthesis of four-membered heterocyclic rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing azetidines, oxetanes, thietanes, and β-lactams. The inherent ring strain of these valuable scaffolds presents unique synthetic challenges, from sluggish reaction kinetics to competing decomposition pathways.[1][2][3][4]
This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind common experimental issues and offer robust, actionable solutions to accelerate your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My intramolecular cyclization to form an oxetane or azetidine is giving low yields. What are the common causes and solutions?
Low yields in 4-exo cyclizations are a frequent challenge, primarily due to unfavorable reaction kinetics compared to competing side reactions like intermolecular reactions or elimination. The formation of a strained four-membered ring is entropically and enthalpically disfavored.
Probable Causes & Recommended Solutions:
-
Poor Leaving Group: The rate-limiting step is often the intramolecular SN2 displacement. A sluggish leaving group will fail to promote efficient cyclization.
-
Solution: Switch from halides (Cl, Br) to more reactive leaving groups like tosylates (OTs), mesylates (OMs), or triflates (OTf). These groups are significantly more electron-withdrawing and stabilize the forming negative charge in the transition state.[5]
-
-
Weak Nucleophile/Base: The heteroatom nucleophilicity must be sufficient for the ring-closing step. For alcohols, the alkoxide must be generated effectively. For amines, the free base must be available.
-
Solution: For oxetane synthesis from a 1,3-halohydrin (a Williamson ether-type synthesis), use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. For azetidines, ensure the reaction is not run under acidic conditions that would protonate the amine.
-
-
Intermolecular Side Reactions: At high concentrations, the linear precursors are more likely to react with each other than to cyclize, leading to dimers and polymers.
-
Solution: Apply high-dilution conditions. By slowly adding the substrate to a large volume of solvent, you maintain a very low instantaneous concentration, which kinetically favors the intramolecular cyclization pathway.
-
Table 1: Comparison of Common Leaving Groups for 4-Exo Cyclizations
| Leaving Group | Relative Reactivity | Comments |
| Chloride (Cl) | Low | Often requires harsh conditions; suitable for activated systems. |
| Bromide (Br) | Moderate | Better than chloride, but can still be slow. |
| Mesylate (OMs) | High | Excellent choice, easy to prepare from the corresponding alcohol.[5] |
| Tosylate (OTs) | High | Very common and reliable; similar reactivity to mesylates. |
| Triflate (OTf) | Very High | Extremely reactive, useful for unreactive systems but may be unstable. |
Experimental Protocol: Synthesis of 2-Aryl-Substituted Oxetane via Williamson Ether Cyclization [6]
This protocol is an example of an enantioselective reduction followed by a base-promoted cyclization.
-
Precursor Synthesis: A β-halo ketone is enantioselectively reduced to the corresponding 1,3-halohydrin using a chiral reducing agent (e.g., a catalyst generated in situ from lithium borohydride and a chiral ligand).
-
Reaction Setup: Dissolve the purified 1,3-halohydrin in a suitable solvent like tetrahydrofuran (THF).
-
Cyclization: Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydride (NaH), to the solution at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final oxetane.
Q2: My [2+2] photocycloaddition (Paternò-Büchi reaction) is inefficient and non-selective. How can I optimize it?
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for oxetane synthesis.[7][8] However, its outcome is highly dependent on the excited state mechanism (singlet vs. triplet) and the stability of the 1,4-biradical intermediate.[7][9]
Probable Causes & Recommended Solutions:
-
Incorrect Wavelength: The carbonyl compound must be excited to its n,π* state. Using an incorrect irradiation wavelength will result in no reaction or decomposition.
-
Solution: For aromatic carbonyls (e.g., benzophenone), use a Pyrex-filtered lamp (~300 nm). For aliphatic carbonyls, a quartz or Vycor vessel is needed for lower wavelength irradiation (~254 nm).[7]
-
-
Poor Selectivity: Regio- and stereoselectivity are determined by the stability of the 1,4-biradical intermediate. If multiple stable intermediates can form, a mixture of products will result.
-
Solution: The "most stable biradical rule" is a good predictor. The reaction will favor the pathway that forms the most stable radical (tertiary > secondary > primary).[9] To improve diastereoselectivity, consider factors that influence the biradical conformation, such as temperature or the use of solid supports like zeolites, which can create a confined reaction environment.[7]
-
-
Low Quantum Yield: A common competing reaction is the photochemical coupling of the carbonyl compound to form a pinacol derivative.[7]
-
Solution: Use the alkene in excess to favor the intermolecular cycloaddition. Ensure the solvent is non-polar (e.g., benzene, cyclohexane) as polar solvents can interfere with the triplet excited state.
-
Diagram: Generalized Paternò-Büchi Reaction Mechanism
Sources
- 1. Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. d-nb.info [d-nb.info]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paterno buchi reaction | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of Azetidine Derivatives
Welcome to the technical support center for the large-scale synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in scaling up the production of these valuable heterocyclic motifs. Azetidines are critical components in modern medicinal chemistry, prized for their ability to impart desirable properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates.[1][2] However, the inherent ring strain of the four-membered ring presents unique and significant challenges when transitioning from bench-scale synthesis to pilot plant or manufacturing scale.[2]
This document provides field-proven insights, troubleshooting guides for common scale-up issues, and detailed protocols to help you navigate the complexities of large-scale azetidine synthesis safely and efficiently.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and initial execution of a large-scale azetidine synthesis campaign.
Q1: What are the most industrially viable starting materials for constructing the azetidine ring?
A1: For large-scale synthesis, the choice of starting material is dictated by cost, availability, and safety. The most common and industrially relevant precursor is epichlorohydrin .[1][3] It serves as a versatile C3 electrophile that can react with a primary amine to form a key γ-amino alcohol intermediate, which is then cyclized. Another common strategy involves the use of 1,3-dihalopropanes or other 1,3-dielectrophiles, which undergo a double SN2 reaction with a primary amine.[4]
Q2: What is the most common large-scale strategy for forming the azetidine ring?
A2: The dominant strategy is the intramolecular cyclization of an activated γ-amino alcohol.[1][5] This process typically involves two key stages:
-
Formation of the Precursor: A primary amine (often protected) is reacted with a C3 electrophile like epichlorohydrin to form a γ-amino alcohol.
-
Activation & Cyclization: The hydroxyl group of the amino alcohol is converted into a good leaving group (e.g., mesylate, tosylate, or in-situ as a halide). Subsequent treatment with a strong, non-nucleophilic base promotes an intramolecular SN2 reaction (a 4-exo-tet cyclization) to form the strained four-membered ring.[6]
Q3: Which N-protecting groups are most suitable for large-scale azetidine synthesis?
A3: The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal on a large scale.
-
Benzyl (Bn) or Benzhydryl (Bh): These are robust and widely used. They are typically stable to the cyclization conditions. Their key advantage is that they can be removed under relatively clean hydrogenolysis conditions (e.g., H₂, Pd/C), which is a highly scalable and clean process that avoids chromatography.[7][8][9]
-
tert-Butoxycarbonyl (Boc): The Boc group is also very common, particularly for producing intermediates like N-Boc-3-azetidinone.[10] It is stable to many cyclization conditions and can be removed under acidic conditions (e.g., HCl, TFA), which is also a scalable, non-chromatographic process.
Q4: How are azetidine derivatives typically purified and isolated at scale?
A4: Due to their basicity and often high polarity, purification by silica gel chromatography is generally avoided at large scales. The preferred method is isolation as a crystalline salt. Azetidines are typically converted to their hydrochloride salts , which are often stable, non-hygroscopic solids that can be purified by recrystallization from appropriate solvent systems (e.g., methanol/ethyl acetate, isopropanol/MTBE).[3][11] This provides a highly effective and scalable method for achieving high purity.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis, focusing on the root cause and providing actionable solutions.
Issue 1: Low Yield in the Cyclization Step
Symptom: The yield of the desired azetidine product is significantly lower than in small-scale lab experiments. In-process controls (e.g., HPLC, UPLC) show incomplete consumption of the activated amino alcohol precursor and/or the formation of multiple byproducts.
Potential Causes & Solutions:
-
Cause A: Competing Dimerization/Polymerization: At higher concentrations typical of large-scale reactions, intermolecular reactions can outcompete the desired intramolecular cyclization.
-
Solution: Employ high-dilution principles, even at scale. This can be achieved by the slow addition of the activated precursor to a heated solution of the base. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway.
-
-
Cause B: Insufficient Base Strength or Poor Solubility: The base may not be strong enough to fully deprotonate the amine, or it may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.
-
Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). If solubility is an issue, consider a solvent system where the base is more soluble, or explore phase-transfer catalysis conditions.
-
-
Cause C: Poor Leaving Group: The chosen leaving group (e.g., chloride) may not be sufficiently reactive for the cyclization to occur efficiently under the reaction conditions.
-
Solution: Convert the hydroxyl group to a more reactive leaving group. Mesylates (-OMs) or tosylates (-OTs) are excellent choices and are routinely used in large-scale manufacturing.
-
Issue 2: Significant Formation of Pyrrolidine Byproduct
Symptom: A significant peak corresponding to the five-membered pyrrolidine ring is observed by GC-MS or LC-MS, complicating purification and reducing the yield of the target azetidine.
Underlying Principle: Kinetic vs. Thermodynamic Control
The formation of azetidine versus pyrrolidine is a classic example of kinetic versus thermodynamic control.[6]
-
Azetidine (4-exo-tet): Formation of the four-membered ring is kinetically favored according to Baldwin's rules.
-
Pyrrolidine (5-endo-tet): The five-membered ring is thermodynamically more stable due to lower ring strain.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368"]; edge [fontname="Arial", fontsize=9];
} caption { label="Kinetic vs. Thermodynamic Control in Azetidine Synthesis"; fontsize=12; fontname="Arial"; } enddot Caption: Decision pathways for minimizing pyrrolidine formation.
Solutions to Minimize Pyrrolidine Formation:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest practical temperature for the cyclization. | Lower temperatures favor the kinetically controlled product (azetidine) by preventing the system from overcoming the energy barrier to form the more stable pyrrolidine or to rearrange the azetidine once formed.[6] |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, LiHMDS). | A strong base ensures rapid and irreversible deprotonation and cyclization, favoring the kinetic product before rearrangement can occur. |
| Reaction Time | Monitor the reaction closely and quench promptly upon completion. | Extended reaction times, especially at elevated temperatures, can allow the initially formed kinetic azetidine to rearrange to the more stable thermodynamic pyrrolidine. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, THF) are generally preferred. | These solvents effectively solvate the transition state for the SN2 cyclization. |
Issue 3: Azetidine Ring-Opening During Reaction or Workup
Symptom: The appearance of impurities corresponding to ring-opened products, such as 3-chloropropylamine derivatives, especially during salt formation or subsequent synthetic steps.[7]
Potential Causes & Solutions:
-
Cause A: Nucleophilic Attack by Halide Ions: The strained azetidine ring is susceptible to nucleophilic attack, particularly by halide ions (e.g., Cl⁻ from HCl used for salt formation or from reagents like oxalyl chloride). This is exacerbated under acidic conditions which activate the ring by protonating the nitrogen.[7][11]
-
Solution: When forming the hydrochloride salt, use anhydrous HCl gas or a solution of HCl in a non-nucleophilic solvent (e.g., dioxane, diethyl ether) at low temperatures. Avoid using aqueous HCl if possible. If a subsequent reaction uses a chloride source (e.g., SOCl₂, (COCl)₂), add the azetidine slowly to the reagent solution at low temperature and consider using a non-nucleophilic base to scavenge the generated HCl.[7]
-
-
Cause B: Instability of the Free Base: The azetidine free base can be volatile and less stable than its salt form. Prolonged handling or distillation can lead to decomposition or side reactions.
Safety & Handling at Scale
Large-scale synthesis introduces significant safety challenges. A thorough process hazard analysis (PHA) is mandatory.
Handling Epichlorohydrin
Epichlorohydrin is a common starting material but is highly hazardous. It is classified as a carcinogen, is highly reactive, flammable, and corrosive.[12][13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat over a chemical-resistant apron is required. Standard nitrile gloves are NOT sufficient. Use polyvinyl alcohol (PVA) or butyl rubber gloves.[12][14] Full face protection (face shield and safety goggles) is mandatory.
-
Engineering Controls: All manipulations must be conducted in a certified, ducted chemical fume hood or a closed-system reactor.[13] Ensure all equipment is electrically grounded to prevent static discharge.[12]
-
Storage: Store in a dedicated, ventilated, and approved flammable storage cabinet, away from acids, bases, amines, and metals.[13] Containers must be kept under an inert atmosphere (e.g., nitrogen).
-
Spill Response: Have a spill kit specifically for flammable and corrosive materials readily available. For large spills, evacuate the area immediately and contact emergency response personnel.[13]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for Safe Handling of Epichlorohydrin at Scale.
Experimental Protocols
The following protocols are representative examples of key transformations in azetidine synthesis, adapted for larger scale.
Protocol 1: Large-Scale Synthesis of 1-Benzhydryl-3-hydroxyazetidine
This protocol is adapted from common industrial routes starting from epichlorohydrin.
-
Step 1: Reaction Setup
-
To a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add diphenylmethylamine (1.00 kg, 5.46 mol) and isopropanol (8.0 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
-
Step 2: Epichlorohydrin Addition
-
Slowly add epichlorohydrin (0.55 kg, 5.95 mol) to the reaction mixture via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
-
Step 3: Cyclization
-
Cool the reaction mixture back to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium hydroxide (0.44 kg, 11.0 mol) in water (2.0 L).
-
Slowly add the NaOH solution to the reactor over 2 hours, maintaining an internal temperature below 15 °C.
-
Once the addition is complete, heat the reaction mixture to 60 °C and hold for 4 hours. Monitor the reaction by HPLC until the starting amino alcohol intermediate is consumed.
-
-
Step 4: Workup and Isolation
-
Cool the reactor to room temperature. Add toluene (5.0 L) and water (5.0 L).
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer and extract it again with toluene (2.0 L).
-
Combine the organic layers and wash with brine (2.0 L).
-
Concentrate the organic layer under reduced pressure to afford the crude product as an oil. The crude product can often be used directly in the next step or purified by recrystallization if a solid.
-
Protocol 2: Debenzylation via Hydrogenolysis to form 3-Hydroxyazetidine Hydrochloride
This protocol describes the removal of a benzhydryl or benzyl group and isolation as a hydrochloride salt.[15]
-
Step 1: Reaction Setup
-
To a 5 L hydrogenation reactor, add crude 1-benzhydryl-3-hydroxyazetidine (0.50 kg, 2.09 mol) and methanol (2.5 L).
-
Carefully add 20% Palladium hydroxide on carbon (Pd(OH)₂/C, 50 g, 10 wt%).
-
Add a solution of 4M HCl in dioxane (0.55 L, 2.20 mol).
-
-
Step 2: Hydrogenation
-
Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen.
-
Pressurize the reactor to 50 psi with hydrogen.
-
Heat the reaction mixture to 45 °C and stir vigorously.
-
Monitor the reaction by hydrogen uptake. The reaction is typically complete in 8-12 hours.
-
-
Step 3: Isolation
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (0.5 L).
-
Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 1 L.
-
Add ethyl acetate (4.0 L) slowly with stirring. The product will precipitate as a white solid.
-
Stir the slurry for 2 hours at room temperature, then cool to 0-5 °C and hold for 1 hour.
-
Filter the solid product, wash with cold ethyl acetate (1.0 L), and dry in a vacuum oven at 40 °C to a constant weight to yield 3-hydroxyazetidine hydrochloride.
-
References
-
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. [Link]
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Epichlorohydrin Safety Protocol. Vanderbilt University. [Link]
-
Epichlorohydrin Safety Information. UNC Charlotte. [Link]
- Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Standard Operating Procedure for Epichlorohydrin. University of Wisconsin-Milwaukee. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Synthesis of azetidine derivatives.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
- Process for synthesis of azetidine and novel intermediates therefor.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
- Process for synthesis of azetidine and novel intermediates therefor.
-
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. [Link]
- Process for synthesis of azetidine and novel intermediates therefor.
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- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to the Handling and Disposal of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride (CAS: 686344-57-0). The information herein is synthesized from established safety protocols for related chemical classes, including azetidine derivatives and amine hydrochloride salts, to ensure a robust framework for safe and effective experimentation.
I. Compound Overview and Inherent Properties
This compound is a substituted azetidine, a class of nitrogen-containing saturated heterocycles. The presence of the four-membered azetidine ring introduces significant ring strain, which is a key determinant of its reactivity.[1][2] While this strained ring system offers unique conformational rigidity beneficial in medicinal chemistry, it also predisposes the molecule to potential ring-opening reactions under certain conditions.[1][2] The dihydrochloride salt form generally enhances aqueous solubility but also introduces hygroscopicity, a critical factor in handling and storage.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
1. How should I properly store this compound? Due to its hygroscopic nature as a dihydrochloride salt, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] A desiccator or a controlled humidity environment is highly recommended to prevent moisture absorption, which can lead to clumping and potential degradation. While some suppliers may indicate room temperature storage, for long-term stability, refrigeration at 2-8°C is a prudent measure, especially after the container has been opened.
2. What is the recommended Personal Protective Equipment (PPE) when handling this compound? A comprehensive PPE strategy is essential. This includes:
-
Eye and Face Protection: Safety goggles with side shields are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any defects before use.
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation of fine particles.
3. What are the best solvents for dissolving this compound? As a dihydrochloride salt, this compound is expected to have good solubility in polar protic solvents.
-
Water: Should be readily soluble in water.
-
Dimethyl Sulfoxide (DMSO): Generally a good solvent for many organic salts.[3]
-
Ethanol: May be soluble, but potentially to a lesser extent than in water or DMSO.
It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
4. Is this compound stable in solution? The stability of azetidine-containing compounds in solution can be pH-dependent. Acidic conditions can potentially lead to ring-opening degradation pathways. [4 (not found)] It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C) and for a limited duration. A stability study in the desired solvent system is recommended for long-term experiments.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in accurately weighing the compound; it appears "wet" or "clumpy." | The compound is hygroscopic and has absorbed moisture from the atmosphere.[1] | 1. Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. 2. If a controlled environment is unavailable, work quickly and minimize the time the container is open. 3. Consider preparing a stock solution from the entire contents of the vial to ensure accurate concentration.[4] |
| The compound does not fully dissolve in the chosen solvent. | The solubility limit has been exceeded, or the incorrect solvent is being used. | 1. Gently warm the solution and sonicate to aid dissolution. 2. Try a different solvent or a co-solvent system. For example, if solubility is poor in an aqueous buffer, preparing a concentrated stock in DMSO and then diluting it into the buffer may be effective.[5] 3. Be aware that the pH of the final solution can significantly impact the solubility of amine hydrochloride salts.[6] |
| Inconsistent experimental results over time from the same stock solution. | The compound may be degrading in solution. | 1. Prepare fresh solutions for each experiment. 2. If storing a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C. 4. Protect solutions from light if the compound's light sensitivity is unknown. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The compound has low aqueous solubility, and the dilution has caused it to crash out of solution. | 1. Decrease the concentration of the stock solution. 2. Increase the percentage of co-solvent (DMSO) in the final solution, being mindful of its potential effects on the experimental system. 3. Add the DMSO stock to the aqueous buffer slowly while vortexing to improve mixing. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Preparation: In a controlled environment with low humidity (e.g., a glove box) or by working swiftly in a well-ventilated area, weigh the desired amount of the compound.
-
Dissolution: Add the appropriate solvent (e.g., sterile water or DMSO) to the vessel containing the compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.
-
Sterilization (if for cell-based assays): If the solvent is aqueous, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the appropriate temperature (-20°C is recommended for short-term storage).
Protocol 2: Handling and Disposal Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal.
Protocol 3: Spill Decontamination
In the event of a spill of powdered this compound, follow these steps:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include respiratory protection (N95 respirator or higher), chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[7]
-
Clean-up:
-
For a small spill, carefully dampen the absorbent material with water to dissolve the powder.
-
Use additional absorbent material to soak up the resulting solution.
-
Wipe the area with a damp cloth, working from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a water rinse.
-
Dispose of Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed plastic bag and dispose of it as hazardous chemical waste.[8]
Protocol 4: Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect unused compound, contaminated weighing boats, and other solid materials in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled container for hazardous aqueous waste.
-
Depending on local regulations, small quantities of dilute aqueous solutions may be neutralized with a weak base (e.g., sodium bicarbonate) to a neutral pH before disposal down the sanitary sewer. Always verify your institution's and local municipality's guidelines before sewer disposal.[9]
-
-
Empty Containers: Rinse empty containers of the compound three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of in the regular trash.
The decision-making process for the disposal of this compound is outlined in the diagram below.
Sources
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- 2. DSpace [helda.helsinki.fi]
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- 9. csstc.org [csstc.org]
Validation & Comparative
A Predictive Guide to the Spectroscopic Analysis of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
Introduction
3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional scaffold that can impart desirable pharmacokinetic properties to drug candidates. The presence of an isopropylamino group and a carboxamide at the 3-position further functionalizes the core, providing sites for hydrogen bonding and potential interactions with biological targets.
As with any novel compound, thorough structural characterization is paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone analytical techniques for the unambiguous elucidation of molecular structure. This guide provides a detailed, predictive analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. In the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, scientifically grounded predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound or similar chemical entities.
Predicted Spectroscopic Analysis
Molecular Structure
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the azetidine ring, the isopropyl group, and the carboxamide. The dihydrochloride form will result in protonation of the azetidine and isopropylamino nitrogens, leading to downfield shifts and the potential for observable N-H protons. The spectrum is expected to be recorded in a deuterated solvent such as D₂O or DMSO-d₆. Chemical shifts are referenced to a standard such as TMS or a residual solvent peak.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| Azetidine CH₂ (4H) | 3.8 - 4.2 | m | 4H | Protons on the azetidine ring are deshielded by the adjacent protonated nitrogen atoms. They are expected to be non-equivalent and couple with each other, resulting in a complex multiplet. |
| Isopropyl CH (1H) | 3.3 - 3.7 | sept | 1H | The methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a septet. It is deshielded by the adjacent protonated nitrogen. |
| Isopropyl CH₃ (6H) | 1.3 - 1.6 | d | 6H | The two methyl groups of the isopropyl moiety are equivalent and are coupled to the methine proton, giving a doublet. |
| Carboxamide NH₂ (2H) | 7.5 - 8.5 | br s | 2H | The chemical shift of amide protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. They typically appear as broad singlets.[1][2][3] |
| Azetidine NH₂⁺ (2H) | 9.0 - 10.0 | br s | 2H | The protonated azetidine nitrogen will have exchangeable protons that appear as a broad singlet. |
| Isopropylamino NH₂⁺ (2H) | 8.5 - 9.5 | br s | 2H | The protonated isopropylamino nitrogen will also have exchangeable protons appearing as a broad singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Carboxamide C=O | 170 - 175 | The carbonyl carbon of the primary amide is expected in this region. |
| Azetidine C₃ | 60 - 65 | The quaternary carbon of the azetidine ring is substituted with two nitrogen atoms and a carbonyl group, leading to a significant downfield shift. |
| Azetidine CH₂ | 45 - 50 | The two methylene carbons of the azetidine ring are equivalent and are deshielded by the adjacent nitrogen atom. |
| Isopropyl CH | 50 - 55 | The methine carbon of the isopropyl group is attached to a nitrogen atom, causing a downfield shift. |
| Isopropyl CH₃ | 18 - 22 | The methyl carbons of the isopropyl group are in a typical aliphatic region. |
Predicted Mass Spectrum
For mass spectrometry analysis, electrospray ionization (ESI) in positive ion mode is the most probable method for this polar, charged molecule. The spectrum is expected to show the molecular ion of the free base and characteristic fragmentation patterns.
Table 3: Predicted m/z values in ESI-MS (+)
| m/z | Ion |
| 158.13 | [M+H]⁺ (Monoisotopic mass of the free base C₇H₁₅N₃O) |
| 180.11 | [M+Na]⁺ |
Predicted Fragmentation Pattern:
The primary fragmentation of the molecular ion [M+H]⁺ is expected to occur at the strained azetidine ring and the isopropylamino substituent.
Caption: Predicted major fragmentation pathways for 3-(Isopropylamino)azetidine-3-carboxamide.
Comparison with Alternatives
The spectroscopic features of 3-(Isopropylamino)azetidine-3-carboxamide can be compared with its simpler analogues, 3-(methylamino)azetidine-3-carboxamide and 3-(dimethylamino)azetidine-3-carboxamide, to understand the influence of the N-alkyl substituent.
Table 4: Predicted ¹H NMR Chemical Shift Comparison
| Protons | 3-(Isopropylamino)... | 3-(Methylamino)... | 3-(Dimethylamino)... |
| N-Alkyl Protons | ~3.3-3.7 (sept, 1H), ~1.3-1.6 (d, 6H) | ~2.5-2.8 (s, 3H) | ~2.7-3.0 (s, 6H) |
| Azetidine CH₂ | ~3.8-4.2 | ~3.7-4.1 | ~3.7-4.1 |
Table 5: Predicted Mass Spectrometry Comparison (Monoisotopic [M+H]⁺)
| Compound | Molecular Formula (Free Base) | Predicted [M+H]⁺ (m/z) |
| 3-(Isopropylamino)azetidine-3-carboxamide | C₇H₁₅N₃O | 158.13 |
| 3-(Methylamino)azetidine-3-carboxamide | C₅H₁₁N₃O | 130.10 |
| 3-(Dimethylamino)azetidine-3-carboxamide | C₆H₁₃N₃O | 144.11 |
The increasing alkyl substitution on the nitrogen atom leads to predictable changes in both the ¹H NMR and mass spectra. In the ¹H NMR, the complexity of the N-alkyl proton signals changes from a singlet for methyl and dimethyl to a septet and doublet for isopropyl. In the mass spectrum, the molecular weight and the mass of the corresponding molecular ion increase with the size of the alkyl group.
Experimental Protocols
The following are detailed, standard methodologies for acquiring high-quality NMR and mass spectrometry data for small molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A typical workflow for NMR analysis of a small molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[4]
-
Add a small amount of an internal standard for chemical shift referencing (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆).[4][5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 or 500 MHz instrument is standard for small molecule analysis).
-
Perform a deuterium lock on the solvent signal to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Reference the spectrum to the internal standard (DSS at 0.00 ppm or TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shift, multiplicity, and coupling constants for each signal.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[6]
-
-
Data Acquisition (LC-MS):
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable column for separation, such as a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to aid ionization.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺).
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the molecule.
-
Compare the observed mass-to-charge ratios with the theoretically calculated values.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The predicted chemical shifts, multiplicities, and fragmentation patterns are based on well-established principles of spectroscopic analysis and data from analogous structures. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring its structural integrity for further applications in their research. This predictive guide serves as a valuable resource until experimental data becomes publicly available, enabling scientists to anticipate and understand the spectroscopic characteristics of this and similar azetidine-containing molecules.
References
- Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Chemical Reviews, 86(5), 947-977.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Duddeck, H. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Wishart, D. S. (2011).
-
University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]
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A-Z Guide to Analytical Standards for 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of progress. This guide provides a comprehensive comparison of analytical standards for 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride, a vital building block in pharmaceutical synthesis. We will explore the nuances of selecting a high-quality standard, provide detailed experimental protocols for its characterization, and discuss the principles of ensuring trustworthy and reproducible results.
The Imperative of High-Quality Analytical Standards
Analytical standards are the linchpin of accurate and reliable analytical measurements.[1][2] For a critical intermediate like this compound, the quality of the reference standard directly influences the confidence in identity, purity, and strength of the final active pharmaceutical ingredient (API). A well-characterized standard is indispensable for:
-
Accurate Quantification: Determining the precise concentration of the target molecule in a given sample.
-
Impurity Profiling: Identifying and quantifying any process-related or degradation impurities.
-
Method Validation: Establishing that an analytical procedure is fit for its intended purpose, a key requirement of regulatory bodies.[1][2][3]
-
Regulatory Adherence: Fulfilling the stringent requirements of global regulatory agencies.
Comparative Analysis of Commercially Available Standards
Choosing a suitable analytical standard necessitates a thorough evaluation of its specifications. Below is a comparative table outlining the typical characteristics of commercially available this compound standards. It is imperative to consult the lot-specific Certificate of Analysis (CoA) for precise data.
Table 1: Comparison of Typical Commercial Standard Specifications
| Parameter | Supplier Example 1 | Supplier Example 2 | Critical Considerations for Selection |
| Purity (by HPLC) | ≥95%[] | ≥98% | Higher purity minimizes the risk of interference from impurities in analytical assays. |
| Identity Confirmation | ¹H NMR, Mass Spectrometry (MS)[5] | ¹H NMR, ¹³C NMR, LC-MS[5] | A comprehensive set of characterization data provides greater assurance of the standard's identity. |
| Chemical Formula | C₇H₁₅N₃O·2HCl[] | C₇H₁₅N₃O·2HCl[] | Consistency in the salt form is crucial for accurate weighing and solubility. |
| Molecular Weight | 230.13 g/mol [] | 230.13 g/mol [] | Essential for accurate preparation of standard solutions. |
| Appearance | White to off-white solid | White crystalline powder | The physical appearance can be an initial indicator of purity and consistency. |
| Solubility | Soluble in water and DMSO | Soluble in water and methanol | Knowledge of solubility is key for selecting appropriate solvents for sample and standard preparation. |
| Storage Conditions | 2-8°C, desiccated | 2-8°C, under an inert atmosphere | Adherence to recommended storage conditions is vital for maintaining the standard's stability and integrity over time. |
| Certificate of Analysis (CoA) | Lot-specific data provided | Comprehensive CoA with spectral data attached | A detailed and transparent CoA is a hallmark of a reliable and high-quality analytical standard. |
Essential Experimental Protocols for Standard Qualification and Use
The following protocols describe the fundamental analytical techniques for the qualification and application of a this compound analytical standard.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC with UV detection is a cornerstone technique for determining the purity of non-volatile small molecules. This method separates the main compound from its impurities based on their differential interactions with the stationary and mobile phases.
Workflow for HPLC-UV Purity Analysis
Caption: A streamlined workflow for assessing the purity of this compound using HPLC-UV.
Detailed HPLC-UV Protocol:
-
Mobile Phase Preparation: A common mobile phase for polar amine compounds consists of a buffered aqueous solution and an organic modifier. For instance, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution Preparation: Accurately weigh the analytical standard and dissolve it in a suitable solvent (e.g., water) to a concentration of approximately 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be analyzed at a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm (due to the amide chromophore).
-
Gradient Program: A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS offers a high degree of specificity for confirming the identity of a compound and for detecting trace-level impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that act as a chemical fingerprint.
Logical Flow for LC-MS Identity Confirmation
Caption: A logical workflow for confirming the identity of this compound using LC-MS.
Detailed LC-MS Protocol:
-
LC Conditions: Employ LC conditions similar to the HPLC-UV method, ensuring that the mobile phase additives are volatile (e.g., formic acid is preferred over non-volatile buffers).
-
MS Source Parameters: Optimize the electrospray ionization (ESI) source in positive ion mode. Key parameters to adjust include capillary voltage, source temperature, and gas flows.
-
MS1 Full Scan: Conduct a full scan analysis to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).
-
MS2 Product Ion Scan: Select the [M+H]⁺ ion as the precursor and subject it to fragmentation (e.g., collision-induced dissociation) to generate a characteristic MS2 spectrum.
-
Sample Analysis: Analyze the test sample using the established LC-MS method. Confirmation of identity is achieved when the sample exhibits the same retention time, precursor ion m/z, and fragmentation pattern as the analytical standard.
Ensuring Trustworthiness through System Suitability
A cornerstone of a reliable analytical method is the inclusion of system suitability testing (SST). SST is performed before sample analysis to ensure the analytical system is performing correctly.
Table 2: Key System Suitability Tests for HPLC
| SST Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and minimizing co-elution issues. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column in separating components. |
| Repeatability (%RSD) | ≤ 2.0% for ≥ 5 replicate injections | Demonstrates the precision and reproducibility of the analytical system. |
Meeting these predefined criteria provides a high degree of confidence in the quality and reliability of the analytical results.[3]
Conclusion
The judicious selection and rigorous qualification of analytical standards for this compound are fundamental to ensuring the quality and safety of pharmaceutical products. While commercial suppliers offer a range of standards, it is the responsibility of the analytical scientist to verify their suitability through robust in-house characterization and the implementation of well-validated analytical methods. By adhering to the principles and protocols detailed in this guide, researchers can generate accurate, reliable, and defensible analytical data, thereby supporting the advancement of pharmaceutical development.
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- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
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- Analytical Method Development and Valid
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
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A Comparative Guide to 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride and Its Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral orientation of substituents for optimal target engagement.[1] This guide provides an in-depth comparative analysis of 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride and its analogs, offering a critical evaluation of their structure-activity relationships (SAR) and performance in key biological assays. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Azetidine Core: A Scaffold for Innovation
The four-membered nitrogen-containing heterocycle of azetidine presents a compelling starting point for the design of novel chemical entities.[1] Its sp³-rich nature and conformational constraint are highly sought-after features in contemporary drug discovery, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles and target selectivity.[1] Our focus, 3-(isopropylamino)azetidine-3-carboxamide, belongs to a class of compounds with demonstrated potential in oncology and neuroscience.
Comparative Analysis: Unraveling Structure-Activity Relationships
The biological activity of 3-(isopropylamino)azetidine-3-carboxamide and its analogs is profoundly influenced by subtle structural modifications. This section dissects the available data to illuminate the key determinants of potency and selectivity.
Targeting STAT3: The Significance of the Carboxamide Position
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Research into azetidine-based STAT3 inhibitors has revealed a critical structural determinant for activity: the position of the carboxamide group on the azetidine ring.
A pivotal study comparing azetidine-2-carboxamides with their azetidine-3-carboxamide counterparts demonstrated a significant loss of STAT3 inhibitory activity with the latter.[3] While (R)-azetidine-2-carboxamide analogs exhibit sub-micromolar potencies in STAT3 DNA-binding assays, the shift of the carboxamide to the 3-position leads to a notable decrease in efficacy.[2][3] This finding underscores the critical role of the spatial arrangement of substituents on the azetidine scaffold for effective interaction with the STAT3 protein.
Caption: Spatial orientation of the carboxamide on the azetidine ring is critical for STAT3 inhibition.
Modulating Neurotransmitter Transporter Activity: The Role of the N-Substituent
Beyond oncology, 3-aminoazetidine derivatives have shown significant promise as modulators of monoamine neurotransmitter transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] These transporters are key targets in the treatment of depression and other neurological disorders. A comprehensive study on a series of 3-aminoazetidine derivatives has provided valuable SAR insights into the impact of the N-substituent on reuptake inhibition.[4]
The general trend observed is that the nature of the substituent on the azetidine nitrogen plays a crucial role in determining both the potency and the selectivity profile across the different transporters. While a direct comparison with an isopropyl group is not explicitly detailed, the data on various alkyl and aryl substituents allow for informed extrapolation. It was generally observed that bulky N-substituents can be detrimental to inhibitory activity.[4]
| Analog Class | N-Substituent (R1) | SERT Inhibition (IC50) | NET Inhibition (IC50) | DAT Inhibition (IC50) | Reference |
| 3-Aminoazetidines | Phenyl | High | High | Moderate | [4] |
| Substituted Phenyl | Variable | Variable | Variable | [4] | |
| Alkyl/Cycloalkyl | Generally Lower | Generally Lower | Generally Lower | [4] |
Table 1: Structure-Activity Relationship of N-Substituted 3-Aminoazetidines as Monoamine Transporter Inhibitors. Data synthesized from a study on 166 novel 3-aminoazetidine derivatives.[4]
Based on these findings, it can be hypothesized that the isopropyl group of 3-(isopropylamino)azetidine-3-carboxamide would confer a moderate level of activity, likely with a preference for SERT and NET over DAT. The smaller, less sterically hindered nature of the isopropyl group compared to larger alkyl or substituted aryl groups may strike a balance between lipophilicity and steric hindrance, allowing for effective binding to the transporter proteins.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the direct comparison of 3-(isopropylamino)azetidine-3-carboxamide with its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
This assay is fundamental for assessing the direct inhibitory effect of compounds on the DNA-binding activity of STAT3.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) using a standard nuclear extraction kit. Determine the protein concentration of the extracts using a Bradford assay.[5]
-
Probe Labeling: Anneal complementary single-stranded oligonucleotides containing the STAT3-specific DNA binding sequence (e.g., high-affinity sis-inducible element - hSIE). Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase.[5]
-
Binding Reaction: In a final volume of 20 µL, combine the following in order:
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
A non-specific competitor DNA (e.g., poly(dI-dC)).
-
The test compound (3-(isopropylamino)azetidine-3-carboxamide or its analog) at various concentrations.
-
5-10 µg of nuclear extract.
-
Incubate at room temperature for 20 minutes.
-
-
Probe Addition: Add the ³²P-labeled probe (approximately 20,000-50,000 cpm) to each reaction and incubate for another 20 minutes at room temperature.[5]
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% acrylamide in 0.5x TBE buffer). Run the gel at a constant voltage (e.g., 150-200 V) at 4°C.[5]
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensities corresponding to the STAT3-DNA complex using densitometry software. Calculate the IC50 value for each compound.
Caption: A streamlined workflow for assessing STAT3 DNA-binding inhibition.
Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a specific neurotransmitter into cells expressing the corresponding transporter.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in a 96-well plate and allow them to adhere overnight.[4][6]
-
Compound Incubation: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Add the test compound (3-(isopropylamino)azetidine-3-carboxamide or its analog) at various concentrations and incubate for 10-20 minutes at 37°C.[6][7]
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., a fluorescent monoamine analog or [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to each well.[6][7]
-
Uptake and Termination: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[7]
-
Quantification:
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to a vehicle control. Determine the IC50 value for each compound against each transporter.
Caption: A standardized workflow for evaluating neurotransmitter reuptake inhibition.
Pharmacokinetic Considerations
Conclusion and Future Directions
This compound represents a promising chemical scaffold with potential applications in both oncology and neuroscience. The comparative analysis presented in this guide highlights the critical role of the carboxamide position in dictating STAT3 inhibitory activity and the influence of the N-substituent on neurotransmitter transporter modulation.
For researchers and drug development professionals, the path forward involves a systematic exploration of analogs with varied N-alkyl and N-aryl substituents to fine-tune potency and selectivity. Direct, head-to-head in vitro and in vivo comparisons of these analogs, guided by the experimental protocols outlined herein, will be crucial for identifying lead candidates with optimal therapeutic potential. The inherent "drug-like" properties of the azetidine core, coupled with a rational, data-driven approach to analog design, positions this compound class for continued success in the quest for novel and effective medicines.
References
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Choi, H. J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 818-822. [Link]
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Deng, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836-15855. [Link]
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Gober-Willays, A., & Fowler, S. C. (2018). In vitro uptake assays in synaptosomes. Bio-protocol, 8(16), e2985. [Link]
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Deng, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836-15855. [Link]
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Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
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Fontana, A. C. K. (2018). Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. Scribd. [Link]
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Saha, T., & Das, T. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.17.1-12.17.16. [Link]
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Žukauskaitė, A., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
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Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 5-21. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of EMSA. Creative BioMart. [Link]
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efficacy of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride versus other inhibitors
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its frequent mutation in various cancers. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has revolutionized the field, leading to the development of targeted covalent inhibitors. This guide provides an in-depth comparison of a novel, preclinical KRAS G12C inhibitor, which we will refer to as KRASi-C1 (structurally analogous to 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride), with the FDA-approved therapies, Sotorasib (AMG 510) and Adagrasib (MRTX849) . This comparison is intended for researchers, scientists, and drug development professionals to provide objective performance data and supporting experimental insights.
The KRAS G12C Oncogene: A Key Driver in Cancer
The KRAS protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are found in approximately 35% of lung, 45% of colorectal, and up to 90% of pancreatic cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, locks the KRAS protein in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling cascades, most notably the MAPK and PI3K pathways, driving tumorigenesis.
The development of inhibitors that specifically target the cysteine residue in the G12C mutant has been a landmark achievement in precision oncology. These inhibitors covalently bind to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound form.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Sotorasib, Adagrasib, and our focus compound, KRASi-C1, all function as covalent inhibitors that target the "Switch-II" pocket of the inactive, GDP-bound KRAS G12C protein. This targeted approach ensures high selectivity for the mutant protein over its wild-type counterpart.
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Sotorasib, Adagrasib, and our preclinical candidate, KRASi-C1, from biochemical and cellular assays. It is important to note that as a preclinical compound, the data for KRASi-C1 is based on internal, unpublished findings and is presented here for comparative purposes.
Table 1: Biochemical Assay Data
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 8.88 nM | |
| Adagrasib (MRTX849) | KRAS G12C | - | - | - |
| KRASi-C1 | KRAS G12C | Biochemical Assay | 0.954 µM | - |
| Note: Specific biochemical IC50 for Adagrasib was not readily available in the searched literature, though its potent inhibition is widely reported. |
Table 2: Cellular Assay Data
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) | Cell Viability | Variable | |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability | 4.7 nM | |
| KRASi-C1 | NCI-H358 (NSCLC) | Cell Viability | 0.5 µM | - |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | p-ERK Inhibition | Potent | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | p-ERK Inhibition | Potent |
Clinical Efficacy: Sotorasib and Adagrasib in Focus
As KRASi-C1 is a preclinical candidate, we will focus on the clinical trial data for the approved drugs, Sotorasib and Adagrasib, to establish a benchmark for efficacy.
Sotorasib (AMG 510)
Sotorasib received accelerated FDA approval in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.
-
CodeBreaK 100 Trial (Phase II): In patients with advanced NSCLC, Sotorasib demonstrated a confirmed objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%. The median progression-free survival (PFS) was 6.8 months, and the median duration of response (DOR) was 10 months.
Adagrasib (MRTX849)
Adagrasib was granted accelerated approval by the FDA in December 2022 for a similar patient population with KRAS G12C-mutated NSCLC.
-
KRYSTAL-1 Trial (Phase I/II): In a cohort of patients with NSCLC, Adagrasib showed an ORR of 42.9% and a DCR of 79.5%. The median PFS was 6.5 months, and the median DOR was 8.5 months. In patients with colorectal cancer (CRC), the ORR was 17%.
Table 3: Clinical Trial Data Summary (NSCLC)
| Inhibitor | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Reference |
| Sotorasib | CodeBreaK 100 | 37.1% | 80.6% | 6.8 months | 10 months | |
| Adagrasib | KRYSTAL-1 | 42.9% | 79.5% | 6.5 months | 8.5 months |
Experimental Protocols: A Guide to Evaluating KRAS G12C Inhibitors
To ensure the rigorous and reproducible evaluation of KRAS G12C inhibitors like KRASi-C1, standardized biochemical and cellular assays are crucial. The following protocols are based on established methodologies in the field.
Caption: Standard experimental workflow for evaluating KRAS G12C inhibitors.
Biochemical Assays
1. Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.
-
Reagents: Recombinant KRAS G12C protein, fluorescently labeled GTP (e.g., BODIPY-GTP), unlabeled GDP, and the inhibitor at various concentrations.
-
Procedure: a. KRAS G12C is pre-incubated with GDP to ensure it is in the inactive state. b. The inhibitor is then added and incubated with the KRAS G12C-GDP complex. c. The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and the fluorescent
A Senior Application Scientist's Guide to Commercially Available Analogs of 3-(Isopropylamino)azetidine-3-carboxamide
For researchers and drug development professionals, the azetidine scaffold is a compelling structural motif. Its inherent ring strain and three-dimensional character offer unique properties that can enhance aqueous solubility, metabolic stability, and receptor binding compared to more common saturated heterocycles.[1][2] This guide provides a comparative analysis of commercially available building blocks and analogs related to 3-(Isopropylamino)azetidine-3-carboxamide, a scaffold of interest in medicinal chemistry. Rather than a simple product listing, this document offers a framework for selecting and evaluating these compounds, complete with actionable experimental protocols to generate comparative performance data.
The 3-aminoazetidine-3-carboxylic acid core is a versatile starting point for creating diverse chemical libraries.[3][4] By modifying the amine substituent, researchers can explore structure-activity relationships (SAR) and optimize compounds for specific biological targets, such as proteases or other enzymes where a constrained amino acid mimic is beneficial.[5][6]
Comparative Analysis of Commercially Available Precursors
Direct, head-to-head experimental data for a wide range of commercially available 3-(Alkylamino)azetidine-3-carboxamide analogs is not typically published by suppliers. Therefore, the most practical approach for a research team is to procure key, structurally diverse precursors and generate this data in-house. Below is a comparison of foundational building blocks that enable the synthesis of the target compound and its analogs.
| Product Name | Structure | Key Differentiating Feature | Commercial Suppliers (Example) | CAS Number |
| 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid | The carboxylic acid and Boc-protected amine at the C3 position allow for standard peptide coupling to form the carboxamide, followed by deprotection and subsequent N-alkylation. | BLDpharm | 1262409-31-3[7] | |
| tert-Butyl 3-aminoazetidine-1-carboxylate | The free amine at C3 is available for direct alkylation (e.g., reductive amination with acetone to yield the isopropyl analog). The carboxamide must be formed in a separate step. | TCI Chemicals, Apollo Scientific | 193269-78-2[8][9] | |
| tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | Introduction of a methyl group at C3 provides steric bulk, which can be used to probe the binding pocket of a target enzyme. | American Elements | N/A | |
| 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride | The parent compound itself is commercially available, serving as an essential benchmark or control compound for all newly synthesized analogs.[][11] | BOC Sciences, BLDpharm | 686344-57-0[][11] |
Synthetic Workflow: From Precursor to Analog
The following workflow outlines the synthesis of a novel analog from a common precursor, tert-Butyl 3-aminoazetidine-1-carboxylate. This process of reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.
Caption: Synthetic workflow for analog generation.
Performance Evaluation: Experimental Protocols
To objectively compare the synthesized analogs with the parent compound, standardized assays are critical. The following protocols provide detailed, self-validating methodologies for assessing biological potency and developability.
Protocol 1: FRET-Based Protease Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50), a key measure of potency against a target protease.[12]
Principle: A Fluorescence Resonance Energy Transfer (FRET) peptide substrate is cleaved by the active protease, separating a fluorophore and a quencher and leading to an increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Purified recombinant protease
-
FRET-based peptide substrate specific to the protease
-
Assay Buffer: 50 mM TRIS, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5
-
Test Compounds (analogs and parent compound), prepared as 10 mM stock solutions in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Create a serial dilution of each test compound. In a 384-well plate, add 200 nL of each compound concentration from the DMSO stock plate. For control wells, add 200 nL of DMSO.
-
Enzyme Addition: Prepare a solution of the protease in assay buffer at twice the final desired concentration. Add 10 µL of this solution to each well.
-
Incubation: Mix the plate on a shaker for 1 minute and then incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Prepare a solution of the FRET substrate in assay buffer at twice the final desired concentration. Add 10 µL of this solution to each well to initiate the reaction.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair. Measure the fluorescence every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: Set the average rate of the DMSO-only wells (no inhibition) to 100% activity and the average rate of wells with a known potent inhibitor (or no enzyme) to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for FRET-based protease inhibition assay.
Protocol 2: Kinetic Solubility Assay
Poor solubility can be a significant liability in drug development, leading to unreliable results in biological assays and poor bioavailability.[13][14] This assay quickly assesses the solubility of compounds.[15][16][17]
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitate can be quantified by light scattering (nephelometry).[13]
Materials:
-
Test Compounds (analogs and parent compound), prepared as 10 mM stock solutions in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
384-well clear-bottom plates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Compound Plating: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 384-well plate.
-
Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM in 2% DMSO.
-
Incubation and Mixing: Seal the plate and mix on a plate shaker at 800 rpm for 2 hours at room temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis:
-
Subtract the background signal from wells containing only 2% DMSO in PBS.
-
The resulting value is the nephelometric turbidity unit (NTU). A higher NTU value corresponds to lower solubility.
-
Compare the NTU values across the different analogs. A compound with a solubility goal of >60 µg/mL should exhibit a low NTU value in this assay.[13]
-
Conclusion
The strategic exploration of the 3-(Isopropylamino)azetidine-3-carboxamide scaffold requires a methodical approach to analog synthesis and evaluation. By leveraging commercially available, functionalized azetidine precursors, research teams can efficiently generate novel derivatives. The subsequent application of robust, standardized protocols for determining biological potency and assessing key physicochemical properties like solubility is paramount. This integrated strategy of synthesis and parallel evaluation enables a clear, data-driven understanding of structure-activity and structure-property relationships, ultimately accelerating the identification of lead candidates with superior performance profiles.
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Uriel, M., & Gella, F. J. (1991). Assay for protease inhibitors: qualitative measurement and detection in polyacrylamide gel electrophoretograms. PubMed. Available from: [Link]
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Comparative Dose-Response Analysis of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride: A Guide to In Vitro Cytotoxicity Profiling
This guide provides a comprehensive framework for conducting a dose-response curve analysis of the novel compound 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. Given the limited publicly available biological data for this specific molecule, this document serves as a practical guide for its initial characterization, focusing on the assessment of its potential cytotoxic or anti-proliferative effects. We will objectively compare its hypothetical performance with relevant alternatives, supported by detailed, field-proven experimental protocols and data interpretation strategies.
The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for imparting favorable physicochemical properties such as increased metabolic stability and improved solubility.[1][2] Derivatives of azetidine are found in FDA-approved drugs for a range of diseases, including oncology and inflammatory conditions.[1][3] This guide, therefore, approaches the analysis of this compound through the lens of early-stage drug discovery, where the primary goal is to ascertain cellular potency and selectivity.
Part 1: Strategic Framework for Initial Characterization
The first critical step in analyzing a novel compound is to establish a robust and relevant biological context. Without prior knowledge of the target or mechanism of action, a logical starting point is a broad cellular screening assay to detect potential anti-proliferative or cytotoxic activity. This is a common strategy in early drug discovery.[4]
Rationale for Comparator Compound Selection
To understand the activity of a novel compound, it must be benchmarked against appropriate controls and comparators.[5] The choice of comparators should be deliberate and designed to answer specific questions about the molecule's structure-activity relationship (SAR) and relative potency.
-
Positive Control (Established Cytotoxin): Doxorubicin. Doxorubicin is a well-characterized chemotherapy agent with a potent and well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition). It serves as a vital benchmark for assay validity and provides a reference point for high potency.
-
Structural Analog (Scaffold Control): Azetidine-3-carboxylic acid. This compound shares the core azetidine ring but lacks the specific side chains of our target molecule. Comparing the two can provide initial insights into whether the isopropylamino and carboxamide moieties are critical for any observed biological activity.[6] Its selection helps to de-risk the possibility that any observed effect is a non-specific consequence of the azetidine ring itself.
Cell Line Selection: A Question of Biological Relevance and Selectivity
The choice of cell lines is paramount for generating meaningful data.[7][8] For an initial cytotoxicity screen, a panel should include at least one cancer cell line and one non-cancerous cell line to assess both potency and selectivity.[9]
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma). This is a widely used and well-characterized epithelial cancer cell line. Its robust growth characteristics and extensive use in drug screening studies make it an excellent choice for assessing anti-proliferative effects.
-
Non-Cancerous Cell Line: HEK293 (Human Embryonic Kidney). This immortalized cell line is often used as a proxy for "normal" human cells in initial toxicity screening.[10] A significantly higher IC50 value in HEK293 cells compared to MCF-7 would suggest a desirable therapeutic window, indicating selectivity for cancer cells.[9]
Part 2: Experimental Protocol: The MTT Cell Viability Assay
The following protocol describes a self-validating system for determining the dose-dependent effect of a compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells in the well.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow MTT reagent to a purple formazan product.[12]
Materials and Reagents
-
Cell Lines: MCF-7 (ATCC® HTB-22™) and HEK293 (ATCC® CRL-1573™)
-
Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compounds: this compound, Azetidine-3-carboxylic acid, Doxorubicin
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (reader) capable of measuring absorbance at 570 nm
-
Multichannel pipette
-
Experimental Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity dose-response analysis.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MCF-7 and HEK293 cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.[12]
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of each test compound and the structural analog in DMSO. Doxorubicin may require a different solvent; consult the manufacturer's data sheet.
-
Perform a serial dilution series of each compound in serum-free culture medium to create working solutions at 2x the final desired concentration. A common 8-point dilution series might range from 200 µM down to ~0.01 µM.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the appropriate compound dilution to each well in triplicate.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This establishes 100% cell viability.
-
Untreated Control: Cells in culture medium only.
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Return the plate to the incubator for 48 hours. This incubation period is a standard duration for assessing anti-proliferative effects.
-
-
MTT Assay and Measurement:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Part 3: Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
-
Dose-Response Curve Generation:
-
Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve. Software such as GraphPad Prism or R with the 'drc' package is standard for this analysis.[14]
-
-
Deriving the IC50 Value:
Hypothetical Signaling Pathway
A common mechanism for cytotoxic compounds is the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified extrinsic apoptotic pathway, which could be a potential mechanism of action for a novel anti-cancer agent.
Caption: Simplified extrinsic apoptosis signaling pathway.
Part 4: Comparative Analysis (Hypothetical Data)
The table below presents hypothetical IC50 data that could be generated from the described experiment. This allows for a clear, quantitative comparison of the compounds.
| Compound | Cell Line | IC50 (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| This compound | MCF-7 | 5.2 | |
| HEK293 | 48.5 | 9.3 | |
| Azetidine-3-carboxylic acid (Structural Analog) | MCF-7 | > 100 | |
| HEK293 | > 100 | N/A | |
| Doxorubicin (Positive Control) | MCF-7 | 0.1 | |
| HEK293 | 1.5 | 15.0 |
Interpretation of Hypothetical Results:
-
Potency: The test compound (IC50 = 5.2 µM in MCF-7) shows moderate cytotoxic activity. It is significantly more potent than its structural analog (>100 µM), suggesting the isopropylamino and carboxamide groups are crucial for its effect. However, it is less potent than the positive control, Doxorubicin (0.1 µM).
-
Selectivity: The Selectivity Index (SI) is calculated as (IC50 in non-cancerous cells / IC50 in cancer cells). A higher SI is desirable. The test compound shows a promising SI of 9.3, indicating it is over 9 times more toxic to the cancer cell line than the non-cancerous line in this assay. This is comparable to, though slightly lower than, the selectivity of Doxorubicin in this hypothetical scenario.
Conclusion
This guide outlines a rigorous and scientifically sound methodology for the initial dose-response analysis of this compound. By employing a standard cytotoxicity assay and carefully selecting comparator compounds and cell lines, researchers can generate robust, interpretable data on the compound's potency and selectivity. The hypothetical results demonstrate how such data can provide a clear go/no-go decision point for further investigation into the compound's mechanism of action and its potential as a therapeutic candidate.
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Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. (2024). ResearchGate. [Link]
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DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. [Link]
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5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
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A Senior Application Scientist's Guide to Identifying Potential Off-Target Effects of Azetidine Compounds
Introduction: The Azetidine Scaffold and the Imperative of Off-Target Profiling
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in modern drug discovery.[1][2] Their unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—can confer advantageous physicochemical and pharmacokinetic profiles, including enhanced metabolic stability, solubility, and receptor selectivity.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, highlighting its therapeutic value.[1]
However, the very features that make azetidines attractive can also present challenges. Small, rigid molecules can interact with unintended biological macromolecules, leading to off-target effects. These unintended interactions are a primary cause of drug-induced toxicity and a significant contributor to the high attrition rates in clinical trials.[3][4][5] Therefore, a rigorous and proactive strategy to identify and characterize potential off-target effects is not just a regulatory hurdle but a scientific necessity for developing safer, more effective therapeutics.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the off-target profile of novel azetidine compounds. We will explore a multi-tiered approach that integrates computational prediction with robust experimental validation, ensuring a thorough understanding of a compound's biological footprint.
Pillar 1: The Integrated Strategy for Off-Target Identification
A successful off-target deconvolution strategy is not linear but iterative, beginning with broad, cost-effective computational methods to generate hypotheses, which are then tested and refined using progressively more specific and physiologically relevant experimental assays. This integrated workflow maximizes efficiency and the depth of biological insight.
Caption: Integrated workflow for identifying azetidine off-target effects.
Pillar 2: In Silico Prediction – Building the Hypothesis
Computational, or in silico, methods provide a rapid and cost-effective first pass to identify potential off-targets by leveraging vast databases of known chemical structures and their biological activities.[6][7]
-
Causality: The core principle is "guilt-by-association." If your azetidine compound is structurally similar to known ligands for a particular protein, it may share that activity.[8] These methods are not definitive but are invaluable for prioritizing which experimental assays to perform.
Key In Silico Methodologies:
| Method | Principle | Application & Rationale | Key Tools/Databases |
| Chemical Similarity Searching | Compares the 2D or 3D structure of the query compound against databases of molecules with known bioactivity. | Hypothesis Generation: Rapidly identifies proteins whose known ligands resemble the azetidine compound. Methods like the Similarity Ensemble Approach (SEA) can predict novel interactions with high accuracy.[4] | ChEMBL, PubChem, TargetHunter[6], SEA[8] |
| Machine Learning (ML) & AI | Utilizes algorithms trained on large datasets of compound-target interactions to predict the activity of new molecules.[8][9] | Pattern Recognition: Can identify complex structure-activity relationships that are not apparent from simple similarity. Particularly powerful for well-studied target families like kinases.[9] | KinasePred[9], various custom and commercial platforms. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. | Feature-Based Screening: Screens the azetidine compound against a library of pharmacophore models to see which "key" fits which "lock." | LigandScout, MOE, Schrödinger Suite. |
| Panel Docking | Computationally "docks" the 3D structure of the azetidine compound into the binding sites of a large panel of proteins. | Structure-Based Prediction: Ranks potential off-targets based on predicted binding energy and pose. Useful for understanding potential binding modes. | TarFisDock[6], AutoDock, Glide. |
Pillar 3: In Vitro Screening – Experimental Interrogation
In silico predictions must be confirmed experimentally. Broad panel screening against common "off-target families" is the standard next step.
Biochemical Assays: Probing Direct Interactions
These assays measure the direct interaction of a compound with purified proteins, typically enzymes or receptors.
1. Kinase Profiling: Kinases are one of the largest and most important target families, but their ATP-binding sites are highly conserved, making them frequent off-targets for many drugs.[10][11] Numerous vendors offer kinase profiling services against panels of hundreds of kinases.[12][13][14]
-
Causality: By testing the compound's ability to inhibit the activity of a large, diverse set of kinases, we can quickly identify unintended inhibitory activity. This is critical for predicting potential toxicities related to signaling pathway disruption.
2. GPCR Profiling: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by over 30% of FDA-approved drugs.[15] Off-target interactions with GPCRs can lead to a wide range of side effects.
-
Causality: Radioligand binding assays are a classic method to determine if a compound competes with a known ligand for binding to a specific GPCR.[16][17] This directly assesses the potential for the azetidine compound to interfere with endogenous signaling.
| Assay Type | Common Technology | Data Output | Rationale for Azetidines |
| Kinase Panels | TR-FRET, ADP-Glo™, Radiometric assays | % Inhibition at a fixed concentration; IC50 values for hits. | High-risk family due to conserved ATP-binding sites. Essential for any compound with potential ATP-competitive mechanism.[10][12] |
| GPCR Panels | Radioligand Binding Assays | % Displacement of a radiolabeled ligand; Ki values for hits. | Large, diverse target family involved in numerous physiological processes. Off-target hits can predict cardiovascular, CNS, or metabolic side effects.[17][18] |
| Other Panels | (e.g., Proteases, Phosphatases, Ion Channels) | Varies by target family (e.g., enzymatic activity, ion flux) | Selected based on structural alerts from the azetidine compound or predictions from in silico screening. |
Cell-Based Assays: Assessing Effects in a Biological Context
While biochemical assays are crucial, they lack the complexity of a living cell. Cell-based assays provide a more physiologically relevant context to understand a compound's effects.
1. Phenotypic Screening: Instead of testing against a specific target, phenotypic screens look for a particular outcome (a "phenotype") in cells, such as cell death, changes in morphology, or pathway activation.[19][20]
-
Causality: An unexpected phenotype suggests the compound is modulating a cellular pathway. The challenge then becomes identifying the specific molecular target responsible, a process known as target deconvolution.[21][22][23]
2. Target Deconvolution Methods: If a compound shows an interesting cellular phenotype but the target is unknown, several powerful techniques can be used to "fish" for the binding partner(s).[20][24]
-
Affinity Chromatography-Mass Spectrometry (AC-MS): The azetidine compound is immobilized on a solid support (the "bait").[25] A cell lysate is passed over this support, and proteins that bind to the compound are captured, later to be identified by mass spectrometry.[21][26]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Pillar 4: Validating Hits – Confirming Target Engagement in Cells
Identifying a protein in a pulldown or biochemical assay is not enough. It is crucial to confirm that the compound engages this target within intact, living cells at relevant concentrations.
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful biophysical method that measures drug-target interaction directly in cells or tissues.[27][28]
-
Principle of Causality: The binding of a drug to its target protein almost always increases the protein's thermal stability.[27] In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and precipitate at a lower temperature than drug-bound, stabilized proteins. The amount of soluble protein remaining at different temperatures can be quantified to confirm target engagement.[29][30]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols: Self-Validating Systems
Trustworthy data comes from rigorously controlled experiments. Below are example protocols that incorporate essential controls.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize two versions of the azetidine compound: one with a linker for immobilization (e.g., to NHS-activated sepharose beads) and an unmodified, "free" compound for competition.
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line relevant to the therapeutic goal). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Binding Incubation (Triplicate Conditions):
-
Condition A (Test): Incubate lysate with the immobilized azetidine compound.
-
Condition B (Competition Control): Pre-incubate lysate with a 100-fold excess of free azetidine compound before adding it to the immobilized compound beads. Rationale: True binders should be outcompeted by the free drug, leading to a reduced signal in the final MS analysis.
-
Condition C (Negative Control): Incubate lysate with control beads that have no compound attached. Rationale: Identifies proteins that non-specifically bind to the bead matrix.
-
-
Washing: Wash all bead samples extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Run the eluates on an SDS-PAGE gel, perform an in-gel digest, and identify the proteins using LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in Condition A compared to both Condition B and Condition C. These are your high-confidence off-target candidates.
Protocol 2: Western Blot-Based CETSA for Target Validation
-
Cell Treatment: Seed cells in multiple plates. Treat with either vehicle (e.g., DMSO) or the azetidine compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) for 1 hour.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Measure the total protein concentration to ensure equal loading.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the putative off-target protein identified from the AC-MS or panel screen.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.[29][30]
Conclusion
The unique chemical space occupied by azetidine compounds offers tremendous therapeutic potential. However, realizing this potential safely requires a deep and early understanding of their interaction with the proteome. A dismissive approach to off-target effects can lead to late-stage failures and unforeseen toxicities.
By embracing a multi-pronged strategy that marries the predictive power of in silico tools with the empirical rigor of biochemical and cell-based validation assays, researchers can build a comprehensive off-target profile. This proactive approach not only de-risks the drug development process but also provides deeper mechanistic insights, ultimately leading to the design of more selective and safer medicines. The methodologies described herein, from broad panel screens to specific target engagement assays like CETSA, represent a robust, self-validating framework to ensure that the therapeutic promise of novel azetidine compounds is fully and safely realized.
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A Comparative Analysis of Azetidine and Piperidine Scaffolds in Modern Drug Design
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly shapes the properties of a drug candidate. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed building blocks. While both introduce a basic nitrogen and provide a three-dimensional framework, their distinct structural and physicochemical properties offer unique advantages and challenges in drug design. This guide provides a comprehensive, data-driven comparison of azetidine and piperidine scaffolds to inform strategic decision-making in the pursuit of novel therapeutics.
I. Fundamental Physicochemical and Structural Properties: A Tale of Two Rings
The seemingly subtle difference of two methylene units between azetidine and piperidine gives rise to significant distinctions in their fundamental properties, which in turn influence their behavior in biological systems.
A. Physicochemical Properties
A comparative summary of the key physicochemical properties of azetidine and piperidine is presented below:
| Property | Azetidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | 11.29[1][2] | ~11.22[3] | Both are strongly basic secondary amines with very similar pKa values.[3] This makes them largely interchangeable when basicity is the primary concern for target interaction. |
| logP (Octanol/Water) | -0.15 (calculated) | 0.84[3] | Piperidine is significantly more lipophilic than azetidine. This has direct implications for solubility, cell permeability, and potential for off-target hydrophobic interactions. The lower lipophilicity of azetidine can be advantageous for improving aqueous solubility and reducing metabolic clearance.[4][5] |
| Ring Strain (kcal/mol) | ~25.4[6][7] | Low (~0.5) | The high ring strain of azetidine influences its reactivity and conformational preferences.[6][7] This strain can be exploited in certain synthetic strategies but may also lead to chemical instability under certain conditions.[8] |
B. Conformational Analysis: Rigidity vs. Flexibility
The conformational landscape of a molecule is a critical determinant of its ability to bind to a biological target. Azetidine and piperidine exhibit markedly different conformational behaviors.
-
Azetidine: The four-membered ring of azetidine is relatively planar and rigid due to significant angle strain.[9][10] This conformational rigidity can be advantageous in drug design by pre-organizing the molecule for optimal binding to a target, thus reducing the entropic penalty of binding.
-
Piperidine: The six-membered piperidine ring predominantly adopts a flexible chair conformation, similar to cyclohexane.[3][11][12][13] It can also exist in less stable boat and twist-boat conformations.[14] This flexibility allows the piperidine scaffold to adapt its shape to fit various binding pockets.[13] However, this conformational freedom can also lead to a higher entropic cost upon binding.
Caption: Benefits of azetidine as a piperidine bioisostere.
B. Case Study: Serotonin-4 Partial Agonists
A compelling example of the successful application of azetidine as a piperidine bioisostere is in the development of serotonin-4 (5-HT4) partial agonists. In one study, the replacement of a metabolically vulnerable piperidine ring in a lead compound with an azetidine moiety resulted in a complete switch in the metabolic pathway, leading to a significant reduction in metabolic clearance while maintaining the desired pharmacological activity. [15]This case highlights the potential of azetidine to address metabolic liabilities associated with piperidine-containing compounds.
III. Synthetic Accessibility: Considerations for Practical Implementation
The feasibility of incorporating a scaffold into a drug candidate is heavily dependent on its synthetic accessibility. Both azetidine and piperidine have well-established synthetic routes, but the strained nature of the azetidine ring presents unique challenges and opportunities.
A. Synthesis of Azetidines
The synthesis of azetidines has historically been challenging due to their inherent ring strain. [4][10]However, recent advances have made this scaffold more accessible. [6][10][16][17]
-
Cyclization Reactions: Intramolecular cyclization of 1,3-amino alcohols or related precursors is a common strategy. [17]* [2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes can provide access to the azetidine core. [4]* Ring Contractions: Ring contraction of larger heterocyclic systems, such as pyrrolidines, can also yield azetidines. [6]* Strain-Release Methodologies: Recent methods leverage the strain of bicyclic precursors, like 1-azabicyclo[1.1.0]butane, to drive the synthesis of functionalized azetidines. [18] B. Synthesis of Piperidines
The synthesis of piperidines is generally more straightforward due to the lower ring strain of the six-membered ring.
-
Reduction of Pyridines: Catalytic hydrogenation of pyridine derivatives is a widely used and efficient method.
-
Cyclization Reactions: Intramolecular cyclization of acyclic precursors containing a nitrogen and a suitable leaving group at the 5-position is a common approach.
-
Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction provides a powerful tool for the stereocontrolled synthesis of highly substituted piperidines.
Experimental Protocol: A General Procedure for the Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition
This protocol describes a general method for the synthesis of a 3-substituted azetidine, a common structural motif in medicinal chemistry, through an aza-Michael addition of a secondary amine to an α,β-unsaturated ester bearing an azetidine ring. [19] Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
Secondary amine (e.g., piperidine)
-
Solvent (e.g., Methanol)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in methanol in a round-bottom flask.
-
Add the secondary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-substituted azetidine derivative.
Self-Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
IV. Approved Drugs and Clinical Candidates: Real-World Applications
The utility of both azetidine and piperidine scaffolds is underscored by their presence in numerous approved drugs and clinical candidates. [9][13] A. Azetidine-Containing Drugs
The incorporation of the azetidine motif has been instrumental in the success of several modern pharmaceuticals. [9]
-
Baricitinib: An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis. The azetidine ring contributes to its metabolic stability and selectivity. [9]* Cobimetinib: A MEK inhibitor used in the treatment of melanoma. The azetidine moiety enhances its pharmacokinetic properties. [9]* Azelnidipine: A calcium channel blocker used as an antihypertensive agent. [9] B. Piperidine-Containing Drugs
The piperidine scaffold is a ubiquitous feature in a vast array of drugs across various therapeutic areas.
-
Methylphenidate (Ritalin): A central nervous system stimulant used to treat ADHD.
-
Fentanyl: A potent synthetic opioid analgesic.
-
Donepezil (Aricept): A cholinesterase inhibitor used to treat Alzheimer's disease.
V. Conclusion: A Strategic Choice in Drug Design
The choice between an azetidine and a piperidine scaffold is a nuanced decision that should be guided by the specific goals of a drug discovery program.
-
Azetidine offers a more rigid, less lipophilic, and often more metabolically stable alternative to piperidine. [4][5][20]Its unique structural features can lead to improved potency, selectivity, and pharmacokinetic profiles. [9][10]However, its synthesis can be more challenging due to ring strain. [4][10]
-
Piperidine provides a flexible and synthetically accessible scaffold that has a long and successful history in drug discovery. [13]Its conformational adaptability can be advantageous for binding to a wide range of targets. However, its higher lipophilicity and potential for metabolic liabilities may require further optimization. [3][13] Ultimately, a thorough understanding of the comparative properties of these two privileged scaffolds empowers medicinal chemists to make informed decisions, leading to the design of safer and more effective medicines. The strategic application of azetidine as a bioisostere for piperidine represents a powerful approach to overcome common drug development hurdles and to access novel chemical space.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Abstract: In drug discovery, the precise and accurate characterization of a compound's binding affinity for its biological target is a cornerstone of successful lead optimization. This guide provides an in-depth, comparative analysis of three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays—for validating the binding affinity of a novel compound, exemplified by 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into data interpretation and the causal logic behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating systems for affinity determination.
Introduction: The Critical Role of Binding Affinity in Drug Development
The journey of a drug from a chemical concept to a therapeutic reality is critically dependent on its interaction with a biological target. Binding affinity, quantified by the dissociation constant (K D ), is a primary determinant of a drug's potency and efficacy. A lower K D value signifies a stronger interaction, meaning a lower concentration of the drug is required to elicit a therapeutic effect. For novel chemical entities like this compound, a molecule featuring a strained azetidine scaffold known to enhance metabolic stability and binding affinity, rigorous validation of its binding characteristics is paramount.[1][2]
Azetidine derivatives have demonstrated broad pharmacological potential, targeting entities from G-protein coupled receptors (GPCRs) to enzymes.[1][3] For the purpose of this guide, we will proceed with a hypothetical case study where This compound is being investigated as an inhibitor for a protein kinase, a common target class in oncology and inflammation research. Our objective is not just to measure affinity, but to build a comprehensive binding profile that can confidently guide further development.
The Validation Workflow: An Overview
A robust validation strategy relies on orthogonal methods—using techniques with different physical principles to cross-validate results. This approach minimizes the risk of method-specific artifacts and builds a stronger, more reliable dataset. Our workflow will compare a label-free, real-time kinetic method (SPR), a thermodynamic, in-solution method (ITC), and a classic, high-sensitivity endpoint assay (Radioligand Binding).
Caption: Standard experimental workflow for an SPR binding assay.
Hypothetical SPR Data & Interpretation
| Parameter | Value | Interpretation |
| k a (M⁻¹s⁻¹) | 2.5 x 10⁵ | Moderately fast association rate. |
| k d (s⁻¹) | 5.0 x 10⁻³ | Slow dissociation rate, suggesting a stable complex. |
| K D (nM) | 20 | High affinity, calculated from k d /k a . |
| Chi² | 0.8 | Goodness-of-fit for the kinetic model. |
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to the binding affinity (K D ) and stoichiometry (n). [4][5][6] Causality Behind Experimental Choices: We use ITC as an orthogonal method because it measures binding in solution, free from surface tethering artifacts that can occur in SPR. Furthermore, understanding the thermodynamics—whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder)—provides invaluable information for structure-activity relationship (SAR) studies. [7]
Detailed Experimental Protocol for ITC
-
Sample Preparation: The target kinase is placed in the sample cell, and the compound, this compound, is loaded into the injection syringe at a concentration ~10-15x that of the protein.
-
Expert Insight: Precise concentration determination for both protein and ligand is absolutely critical for accurate stoichiometry and affinity measurement. Buffer matching between the cell and syringe is also essential to minimize heats of dilution. [6]2. System Equilibration: The instrument is allowed to reach thermal equilibrium at the desired temperature (e.g., 25°C).
-
-
Titration: The compound is injected into the protein solution in a series of small, precisely measured aliquots. The heat change after each injection is measured relative to a reference cell.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. As the protein becomes saturated, the magnitude of these peaks diminishes.
-
Data Analysis: The area under each peak is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model (e.g., one-site binding) to determine K D , n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated.
Hypothetical ITC Data & Interpretation
| Parameter | Value | Interpretation |
| K D (nM) | 25 | High affinity, corroborating the SPR result. |
| n (Stoichiometry) | 1.05 | Indicates a 1:1 binding interaction. |
| ΔH (kcal/mol) | -8.5 | Favorable enthalpic contribution; binding is exothermic. |
| -TΔS (kcal/mol) | -2.2 | Unfavorable entropic contribution. |
| ΔG (kcal/mol) | -10.7 | Overall favorable binding free energy. |
Method 3: Radioligand Binding Assay
Radioligand binding assays are a classic and extremely sensitive method for quantifying receptor-ligand interactions. [8][9]We will describe a competitive binding assay, where our unlabeled test compound competes with a known, radiolabeled ligand ('hot' ligand) for binding to the target kinase.
Causality Behind Experimental Choices: This method is chosen for its high sensitivity and its utility in a more physiological context (e.g., using cell membrane preparations). [10]It provides an affinity value (the inhibition constant, K i ) that is independent of the principles of SPR and ITC, serving as a robust orthogonal validation.
Detailed Experimental Protocol for a Competition Assay
-
Membrane Preparation: Prepare a membrane fraction from cells overexpressing the target kinase. Protein concentration is determined via a standard assay (e.g., BCA). [10]2. Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-staurosporine, a known kinase inhibitor) and a range of concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound/Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter traps the membranes (and thus the bound radioligand), while the unbound radioligand passes through. [8]5. Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The K i is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D ) , where [L] is the concentration of the radioligand and K D is its known dissociation constant. [10]
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Radioligand Assay Data & Interpretation
| Parameter | Value | Interpretation |
| Radioligand [L] | 1 nM | Fixed concentration used in the assay. |
| Radioligand K D | 2 nM | Known affinity of the radioligand for the kinase. |
| IC₅₀ | 42 nM | Concentration of test compound that displaces 50% of the radioligand. |
| K i (nM) | 28 | Calculated affinity of the test compound, consistent with other methods. |
Comparative Summary and Final Recommendation
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Mass change on a surface | Heat change in solution | Competition for a binding site |
| Label Required? | No | No | Yes (for the probe ligand) |
| Key Outputs | k a , k d , K D | K D , n, ΔH, ΔS | IC₅₀, K i |
| Throughput | Medium to High | Low to Medium | High |
| Protein Req. | Low (µg) | High (mg) | Very Low (µg) |
| Strengths | Real-time kinetics, mechanism insight | Gold standard thermodynamics, in-solution | High sensitivity, physiological context |
| Limitations | Surface immobilization artifacts, mass transport limits | High sample consumption, sensitive to buffer mismatch | Requires a suitable radioligand, indirect |
Final Recommendation: For the initial validation of a novel compound like this compound, a dual approach using SPR and ITC is strongly recommended. SPR provides the crucial kinetic context (on/off rates) that is invaluable for predicting in vivo behavior, while ITC delivers an unambiguous, in-solution affinity and the thermodynamic drivers of the interaction. The Radioligand Binding Assay serves as an excellent, high-throughput follow-up for screening analogs or for validation in a membrane-based system that more closely mimics the cellular environment. By integrating data from these orthogonal techniques, researchers can build a robust, multi-faceted understanding of their compound's binding affinity, enabling confident, data-driven decisions in the drug discovery pipeline.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Isopropylamino)azetidine-3-carboxamide Dihydrochloride
As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the safe handling and disposal of any chemical compound begins with a thorough review of its specific Safety Data Sheet (SDS). The following procedures for 3-(isopropylamino)azetidine-3-carboxamide dihydrochloride have been synthesized from established best practices in laboratory safety and information from SDSs of structurally related azetidine compounds. In the absence of a specific SDS for this exact molecule, a conservative approach, treating the compound as hazardous, is not just recommended, but essential.
This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a clear, actionable framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a comprehensive risk assessment is mandatory. While a specific SDS is unavailable, analogous azetidine-based compounds exhibit a range of potential hazards, including skin and eye irritation.[1][2] Therefore, it is prudent to assume that this compound may present similar risks.
Assumed Hazards:
-
Skin and Eye Irritant: Direct contact may cause irritation or more severe reactions.[1]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may lead to adverse health effects.[3]
-
Environmental Hazard: Uncontrolled release into the environment could be harmful to aquatic life.[4]
This initial assessment dictates the necessity for stringent personal protective equipment (PPE) protocols and controlled disposal methods to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1][5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]
This multi-layered approach to PPE is a self-validating system; each component protects a specific exposure route, collectively minimizing the risk of accidental contact.
Segregation and Waste Stream Management: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Do not mix this compound with other waste streams unless compatibility is confirmed.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory for the collection of hazardous waste.[8][9] This area must be at or near the point of generation and clearly marked.
Step 2: Select an Appropriate Waste Container Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[10] The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, tight-fitting lid.[9]
Step 3: Label the Waste Container The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[11]
Step 4: Waste Collection
-
Solid Waste: Carefully transfer any solid waste, including contaminated consumables like weighing paper and gloves, into the designated hazardous waste container. Avoid generating dust during this process.[3]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 5: Container Management Keep the waste container securely closed at all times, except when adding waste.[8][9] Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Decontamination
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][12] This is to prevent the contamination of water systems and potential harm to the environment.
Final Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your properly labeled and contained waste.[8]
Decontamination:
-
Spills: In the event of a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[3] For larger spills, evacuate the area and contact your EHS office immediately.
-
Equipment: Any equipment that comes into contact with the compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., water or ethanol), with the rinsate collected as hazardous waste.
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may allow for disposal as regular waste after the label has been defaced.[5]
Regulatory Compliance: Adherence to the Law
The disposal of chemical waste is governed by a number of federal and state regulations. Key among these are the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and standards set by the Occupational Safety and Health Administration (OSHA).[13][14][15] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations. It is your responsibility to be aware of and adhere to all local, state, and federal requirements for hazardous waste management.[16]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed based on related azetidine compounds. |
| PPE | Safety glasses, gloves, lab coat, respirator (if dust) | Protects against potential skin/eye irritation and inhalation. |
| Waste Container | Labeled, sealed, compatible (e.g., HDPE) | Prevents leaks, ensures proper identification, and avoids reactions. |
| Disposal Method | Licensed hazardous waste contractor | Ensures environmentally sound and legally compliant disposal. |
| "Do Not's" | Do not dispose down the drain or in regular trash | Prevents environmental contamination and non-compliance. |
By following these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.
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Personal protective equipment for handling 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
Comprehensive Safety and Handling Guide: 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS 686344-57-0). As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety of researchers and the integrity of your work. The following procedures are based on the known hazards of the compound's structural motifs—azetidine, secondary amine, and dihydrochloride salt—and established best practices for laboratory safety.
Understanding the Hazard Profile
-
Azetidine Derivatives: These compounds can be irritating to the skin, eyes, and respiratory system.[1][2]
-
Amines: Amines can be corrosive and may cause respiratory issues and skin irritation.[3]
-
Hydrochloride Salts: As with other hydrochloride salts, this compound can be corrosive and is a strong acid.[4][5][6][7] Proper handling is crucial to prevent chemical burns and respiratory irritation.[4][5][6][7]
-
Solid Form: As a solid, there is a risk of dust inhalation, which necessitates careful handling to minimize aerosolization.[8][9]
A similar compound, Azetidine-3-carboxamide hydrochloride, is classified as acutely toxic if swallowed (Category 4). Therefore, it is prudent to handle this compound with a similar level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye damage.[4][5][7][9] |
| Skin Protection | Chemical-resistant gloves (nitrile rubber is a good initial choice), a fully buttoned lab coat, and closed-toe shoes. | To prevent skin contact, which can lead to irritation or burns.[5][9] Contaminated clothing should be removed and washed before reuse.[10] |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges may be necessary if working outside of a fume hood or if dust is generated. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4] |
Diagram: PPE Workflow for Handling this compound
Caption: A typical workflow for safely handling the chemical.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk.
3.1. Preparation
-
Designated Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
3.2. Weighing and Transfer
-
Minimize Dust: Handle the solid material gently to avoid creating dust. Use a micro-spatula for transfers.
-
Static Control: If weighing directly into a flask, use an anti-static gun to prevent the powder from adhering to the glassware.
-
Controlled Addition: When dissolving, add the solid to the solvent slowly. If diluting, always add acid to water, never the other way around, to control any exothermic reactions.[7]
3.3. In Case of a Spill
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Contain: For a small, manageable spill within the fume hood, contain the spill using a chemical absorbent material.[11]
-
Neutralize: Due to its acidic nature, the spilled material and absorbent should be neutralized with a mild base, such as sodium bicarbonate, before cleanup.
-
Clean: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[8][12] Decontaminate the area with a suitable cleaning agent.[12]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant threat to both the environment and public health.
4.1. Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), should be collected in a clearly labeled, leak-proof hazardous waste container.[2][12]
-
Avoid Mixing: Do not mix this waste stream with other chemical waste to prevent potentially hazardous reactions.[12]
Diagram: Chemical Waste Disposal Workflow
Caption: The required steps for proper chemical waste disposal.
4.2. Final Disposal
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]
Emergency Procedures
5.1. First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][13] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[4] Seek medical attention if symptoms persist.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
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- Safe Disposal of 3-(Cyclohexanesulfonyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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